methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587389 | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-30-8 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is a robust and efficient synthetic pathway commencing from readily available starting materials: methyl cyanoacetate and bis(2-chloroethyl) ether. This guide will delve into the mechanistic underpinnings of the key reaction, provide a detailed experimental protocol, and discuss the critical parameters influencing the reaction's success. Furthermore, it will cover the characterization of the final product and address potential challenges and side reactions. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering them a practical and scientifically grounded resource for the preparation of this important intermediate.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to act as a stable, non-aromatic, and conformationally flexible core, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The incorporation of a quaternary center bearing both a cyano and a carboxylate group, as seen in this compound, offers synthetic chemists a versatile handle for further molecular elaboration, making it a highly sought-after intermediate in the construction of complex molecular architectures.
This guide will focus on a direct and scalable synthetic approach that leverages the reactivity of an active methylene compound in a base-mediated cyclization reaction.
The Core Synthetic Strategy: Base-Catalyzed Cycloalkylation
The most direct and industrially scalable approach to this compound involves the base-catalyzed cycloalkylation of methyl cyanoacetate with bis(2-chloroethyl) ether. This method is predicated on the sequential alkylation of the acidic α-carbon of the cyanoacetate.
Mechanistic Rationale
The reaction proceeds through a two-step nucleophilic substitution mechanism, culminating in an intramolecular cyclization. The causality behind the experimental choices is rooted in facilitating these key transformations while minimizing potential side reactions.
Step 1: Deprotonation and First Alkylation. The reaction is initiated by the deprotonation of methyl cyanoacetate at the α-carbon by a suitable base. The pKa of the α-proton is sufficiently low to be abstracted by a moderately strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbons of bis(2-chloroethyl) ether in an SN2 reaction, displacing a chloride ion and forming a mono-alkylated intermediate.
Step 2: Second Deprotonation and Intramolecular Cyclization. The remaining α-proton on the mono-alkylated intermediate is then abstracted by the base, generating a new carbanion. This sets the stage for the crucial ring-forming step: an intramolecular SN2 reaction where the carbanion attacks the second chloroethyl moiety, displacing the final chloride ion and forging the tetrahydropyran ring.
The choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing with the carbanion in attacking the electrophile. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to drive the reaction to completion.
Caption: Overview of the synthetic pathway.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and characterization to ensure the desired product is obtained with high purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Methyl Cyanoacetate | 105-34-0 | 99.09 g/mol | 1.0 |
| Bis(2-chloroethyl) ether | 111-44-4 | 143.01 g/mol | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 2.2 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 g/mol | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |
Step-by-Step Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Dispersion of Base: Anhydrous DMF is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil) in portions. The suspension is stirred to ensure uniform dispersion.
-
Addition of Methyl Cyanoacetate: Methyl cyanoacetate is added dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath). The addition rate should be controlled to maintain the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Addition of Bis(2-chloroethyl) ether: A solution of bis(2-chloroethyl) ether in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a colorless oil.
Caption: Step-by-step experimental workflow.
Characterization of Methyl 4-cyanotetetrahydro-2H-pyran-4-carboxylate
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| CAS Number | 362703-30-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Colorless oil or solid[1] |
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.90-3.80 (m, 2H, -OCH₂-), 3.80-3.70 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 2.20-2.10 (m, 2H, -CH₂-), 2.05-1.95 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 168.5 (C=O), 118.0 (CN), 65.0 (-OCH₂-), 53.0 (-OCH₃), 45.0 (quaternary C), 35.0 (-CH₂-).
-
Infrared (IR, neat): ν (cm⁻¹) ~2240 (C≡N stretch), ~1745 (C=O ester stretch), ~1100 (C-O-C ether stretch).
-
Mass Spectrometry (EI): m/z (%) 169 (M⁺), 140, 110, 81.
Potential Side Reactions and Troubleshooting
While the described synthesis is generally robust, several side reactions can occur, impacting the yield and purity of the final product.
-
Dialkylation: Incomplete second alkylation can lead to the formation of the mono-alkylated intermediate. Ensuring a sufficient excess of base and adequate reaction time can mitigate this.
-
Elimination: Under strongly basic conditions, elimination reactions of the chloroethyl moieties can compete with substitution, leading to the formation of vinyl ethers. Maintaining a controlled temperature can help minimize this side reaction.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester and nitrile functionalities, especially during the work-up. The use of anhydrous solvents and reagents is crucial.
Should the reaction stall or produce a complex mixture of products, it is advisable to re-evaluate the purity of the starting materials and the dryness of the reaction setup.
Conclusion
The base-catalyzed cycloalkylation of methyl cyanoacetate with bis(2-chloroethyl) ether provides a direct and efficient pathway for the synthesis of this compound. This technical guide has outlined the key mechanistic considerations, a detailed experimental protocol, and characterization data to enable researchers to successfully prepare this valuable synthetic intermediate. By understanding the underlying principles and potential challenges, scientists can effectively utilize this methodology in their drug discovery and development endeavors.
References
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PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Introduction
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a tetrahydropyran ring substituted with both a nitrile and a methyl ester group at the C4 position, offers a versatile scaffold for the development of complex molecular architectures, including spirocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application in synthesis, purification, formulation, and computational modeling.
This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices and provides field-proven insights into its handling and application, ensuring a holistic understanding for the discerning scientific audience.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a disubstituted cyclic ether, with its core properties dictated by the interplay between the polar functional groups and the nonpolar aliphatic ring.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-cyanooxane-4-carboxylate | [1] |
| CAS Number | 362703-30-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1] |
| Canonical SMILES | COC(=O)C1(CCCOC1)C#N | - |
| InChI Key | ZOCVBMSJKWEGQO-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Calculated and Experimental
A compound's behavior in both biological and chemical systems is governed by its physical properties. Below is a summary of both computationally predicted and experimentally observed values, which together provide a robust profile of the molecule.
Table 2.1: Calculated Physicochemical Properties
Computational models are invaluable for initial screening and for predicting behavior when experimental data is unavailable. These values are derived from the molecule's structure using established algorithms.
| Property | Predicted Value | Significance in Drug Discovery & Synthesis |
| LogP (Octanol-Water Partition Coefficient) | 0.48 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2][3] |
| Topological Polar Surface Area (TPSA) | 59.32 Ų | Suggests good potential for oral bioavailability and cell membrane transport. |
| Hydrogen Bond Acceptors | 4 | (1 Nitrile N, 2 Ester O) - Influences solubility and interaction with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain intermolecular interactions. |
| Rotatable Bonds | 1 | Low conformational flexibility can be advantageous for binding affinity. |
Table 2.2: Experimental Physicochemical Properties
Experimental data provides the ground truth for a compound's physical characteristics.
| Property | Value | Remarks |
| Physical State | Solid | [1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Moderate solubility in water. | The calculated LogP value suggests a balance of polar and non-polar characteristics, consistent with broad solubility in common organic solvents and limited solubility in purely aqueous media.[4] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups—nitrile and ester—provide distinct and easily identifiable signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is dominated by two key absorbances. A sharp, strong peak is expected around 2240-2260 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[5] A very strong absorbance between 1735-1750 cm⁻¹ corresponds to the C=O stretch of the saturated methyl ester.[6][7] Additionally, two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region, confirming the ester and ether linkages.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show a sharp singlet at approximately δ 3.7-3.8 ppm corresponding to the three protons of the methyl ester (-OCH₃). The eight protons on the tetrahydropyran ring will appear as complex multiplets in the upfield region, typically between δ 1.5-4.0 ppm .
-
¹³C NMR : Key signals include the nitrile carbon (C≡N) around δ 118-120 ppm and the ester carbonyl carbon (C=O) near δ 170 ppm . The quaternary carbon at C4 will be further downfield than the other ring carbons. The methyl ester carbon will appear around δ 52 ppm .
-
-
Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecular ion peak [M]⁺ is expected at m/z = 169 . Common fragmentation patterns would include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 138, or loss of the entire carbomethoxy group (•COOCH₃) resulting in a fragment at m/z = 110.[8][9] Ring-opening fragmentation is also a probable pathway.[10]
Key Experimental Protocols
To ensure reproducibility and accuracy in research, standardized protocols for determining critical physicochemical properties are essential. The following sections detail validated methodologies.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity and a key predictor of its pharmacokinetic behavior. The shake-flask method remains the gold standard for its determination.[11][12]
Causality: This method directly measures the partitioning of the compound between a lipid-mimicking phase (n-octanol) and an aqueous phase, providing a direct, empirical value for its distribution behavior in biological systems.[12]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the pre-saturated n-octanol/buffer mixture.
-
Equilibration: Vigorously shake the mixture in a separatory funnel for 30 minutes to ensure complete partitioning. Allow the phases to separate completely for at least 24 hours at a constant temperature (25 °C).
-
Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[13]
Caption: Workflow for experimental LogP determination.
Protocol 2: Aqueous Solubility Determination
Solubility dictates how a compound can be formulated for assays and administered in vivo. The shake-flask method is also a reliable approach here.
Causality: This protocol establishes the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. This is a fundamental property for any downstream application.[14]
Methodology:
-
Sample Addition: Add an excess amount of solid this compound to a known volume of purified water (or buffer of choice) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.
-
Quantification: Determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.
Synthesis and Purity
Understanding the synthesis provides context on potential impurities. A common route to the parent acid, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, involves a variation of the Strecker synthesis starting from tetrahydro-4H-pyran-4-one. The final esterification step yields the title compound.
Causality: The choice of a Strecker-type reaction is efficient for installing both the amino (subsequently converted to cyano) and carboxylic acid precursors in a single step. The final esterification is a standard, high-yielding transformation.
Caption: Generalized synthetic pathway.
Purity Assessment: Purity is paramount and is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by quantitative NMR (qNMR). Potential impurities could include the starting carboxylic acid or byproducts from the Strecker reaction.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its functional groups.
-
Handling: As with all chemicals, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.
-
Toxicity: Nitrile-containing compounds can have toxicological implications. While the risk from this specific molecule is not fully characterized, it should be handled with care.
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. With a balanced lipophilicity (LogP ≈ 0.48), significant polarity (TPSA ≈ 59 Ų), and characteristic spectroscopic signatures, it is well-suited for applications in medicinal chemistry and materials science. This guide provides the foundational data and experimental context necessary for scientists to confidently and effectively utilize this versatile molecule in their research endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15606290, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
- University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university server, specific URL not available.
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]
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YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
CAS Number: 362703-30-8 Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol
This technical guide provides a comprehensive overview of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical significance, synthesis, reactivity, and safe handling.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery.[1] It is often employed as a bioisosteric replacement for cyclohexane rings to modulate physicochemical properties. The introduction of an oxygen atom into the carbocyclic ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile and enhancing target binding interactions.[1] this compound is a bifunctional building block, incorporating both a nitrile and a methyl ester at a quaternary center, offering multiple avenues for synthetic elaboration.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 362703-30-8 | [2][3] |
| Molecular Formula | C₈H₁₁NO₃ | [2][3] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| LogP | 0.47978 | [4] |
| Polar Surface Area | 59.32 Ų | [4] |
Safety & Handling
A dedicated Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[1]
Hazard Summary:
-
GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Signal Word: Warning.[1]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes.[1]
Storage and Stability:
-
Store at room temperature in an inert atmosphere.[1]
-
The compound is stable under recommended storage conditions.[1]
-
Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[1]
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most logical approach involves a two-step sequence starting from the commercially available Tetrahydro-2H-pyran-4-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Causality behind Experimental Choices:
-
Esterification: The first step is a standard Fischer esterification or an alkylation of the carboxylate. Using methanol with a catalytic amount of strong acid is a classic and cost-effective method.[5] An alternative, high-yielding protocol involves the use of dimethyl sulfate with a base like potassium carbonate in a polar aprotic solvent.[6] This avoids the need to remove water from an equilibrium reaction.
-
α-Cyanation: The introduction of a cyano group at the α-position to the ester is the key challenge. This requires the formation of an enolate from methyl tetrahydropyran-4-carboxylate, followed by quenching with an electrophilic cyanating agent.[7] Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or tosyl cyanide (TsCN) are commonly used for this purpose under basic conditions.[7][8] This strategy avoids the direct use of highly toxic cyanide salts.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of Methyl tetrahydropyran-4-carboxylate (Precursor) This protocol is adapted from a published procedure.[6]
-
To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).
-
Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling to room temperature, remove the inorganic salts by filtration and wash the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure to afford methyl tetrahydropyran-4-carboxylate. The product is often of sufficient purity (yields reported up to 99%) to be used in the next step without further purification.[6]
Protocol 3.2.2: Proposed Synthesis of this compound This is a hypothetical protocol based on general methods for α-cyanation of esters and requires experimental validation.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve methyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) to generate the ester enolate. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq), in anhydrous THF.
-
Add the solution of the cyanating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target compound.
Spectroscopic Characterization
Note: Publicly available, detailed spectroscopic data for this compound is limited. The following are predicted characteristics based on the structure and data from analogous compounds.
¹H NMR:
-
Methyl Ester (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm.
-
Tetrahydropyran Protons: Complex multiplets are expected in the range of δ 1.8-2.2 ppm (axial and equatorial protons at C3/C5) and δ 3.5-4.0 ppm (axial and equatorial protons at C2/C6 adjacent to the ring oxygen).[6] The absence of a proton at C4 will simplify the spectrum compared to its precursor.
¹³C NMR:
-
Nitrile Carbon (-C≡N): Expected in the region of δ 115-120 ppm.
-
Ester Carbonyl (C=O): Expected around δ 168-172 ppm.
-
Quaternary Carbon (C4): A peak for the C4 carbon, attached to both the cyano and carboxylate groups, would be expected around δ 45-55 ppm.
-
Methyl Ester Carbon (-OCH₃): Expected around δ 52-54 ppm.
-
Tetrahydropyran Carbons: Carbons C2/C6 (adjacent to oxygen) are expected around δ 65-70 ppm, while carbons C3/C5 would appear further upfield around δ 30-35 ppm.
IR Spectroscopy:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹.
-
Ester Carbonyl (C=O) stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹.
-
C-O stretches (ether and ester): Strong bands are expected in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 169 would be expected for the molecular ion.
-
Key Fragmentation: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃, M-31) to give a peak at m/z = 138, and the loss of the carbomethoxy group (-COOCH₃, M-59) to give a peak at m/z = 110.[9]
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile intermediate for creating more complex molecular architectures, particularly those containing spiropiperidine moieties which are of interest in drug discovery.[10]
Key Chemical Transformations
Caption: Key reactions of this compound.
Protocol 4.1.1: Hydrolysis to Tetrahydropyran-4-carboxylic acid This protocol is based on a procedure described in a patent.[5]
-
In a glass vessel equipped with a stirrer and thermometer, charge this compound (0.85 g, 5.0 mmol) and 6 mol/L hydrochloric acid (3.5 mL, 21 mmol).
-
Heat the mixture to 100 °C and stir for 7 hours.
-
Upon completion, the reaction yields tetrahydropyran-4-carboxylic acid. The patent reports a reaction yield of 78% as determined by gas chromatography.[5]
Causality and Field Insights: This reaction proceeds via the hydrolysis of both the nitrile and the ester functionalities. Under harsh acidic conditions, the nitrile is first hydrolyzed to a carboxylic acid, and the methyl ester is saponified. The subsequent decarboxylation of the resulting geminal dicarboxylic acid intermediate readily occurs at elevated temperatures to afford the final product. This transformation provides a route from the C4-difunctionalized pyran to a C4-monofunctionalized scaffold.
Potential Applications in Drug Discovery
While specific examples citing CAS 362703-30-8 in the synthesis of named clinical candidates are not prominent in the literature, the structural motif is highly relevant. The reduction of the nitrile to a primary amine would yield a 4-(aminomethyl)-4-(carbomethoxy)tetrahydropyran. This structure is a key fragment for building spiropiperidine systems, which are integral to a number of biologically active compounds, including inhibitors of Janus kinase (JAK).[4][10] The ability to orthogonally manipulate the amine and ester groups allows for the divergent synthesis of compound libraries for screening.
Conclusion
This compound is a strategically important building block for medicinal chemistry. Its tetrahydropyran core offers favorable ADME properties, while its geminal cyano and ester groups provide versatile synthetic handles for the construction of complex molecules, particularly spirocyclic systems. While detailed synthetic and spectroscopic data in the public domain are sparse, established chemical principles allow for the confident prediction of its synthesis, characterization, and reactivity. This guide provides a foundational understanding for researchers looking to incorporate this valuable intermediate into their synthetic programs.
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The Definitive Guide to the Structural Elucidation of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
A Senior Application Scientist's Perspective on Modern Analytical Workflows
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth technical exploration of the methodologies employed to elucidate the structure of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest. We will navigate through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice, thereby providing a robust framework for researchers, scientists, and professionals in drug development.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic techniques, the initial step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational data provides the first clues to the molecule's composition and potential structural features like rings and double bonds.
Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)
Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound. For this compound, the expected molecular formula is C₈H₁₁NO₃.[1][2] This corresponds to a molecular weight of 169.18 g/mol .[1]
High-resolution mass spectrometry (HRMS) is a powerful technique to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the target compound.
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) is determined and used to calculate the elemental composition using specialized software.
Degree of Unsaturation
The degree of unsaturation (DoU), or double bond equivalent (DBE), indicates the number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula using the following equation:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₈H₁₁NO₃: DoU = 8 + 1 - (11/2) + (1/2) = 4
A degree of unsaturation of four suggests the presence of a combination of rings and/or double/triple bonds. In the proposed structure, this is accounted for by one ring (the tetrahydropyran ring), one double bond (the carbonyl group of the ester), and two double bonds (the nitrile group, C≡N).
Spectroscopic Interrogation: A Multi-faceted Approach
With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular puzzle.[4][5][6] Each technique provides unique and complementary information about the compound's functional groups and connectivity.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is an essential first step in identifying the functional groups present in a molecule.
Expected IR Absorptions for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| C≡N (Nitrile) | 2250 - 2200 | A sharp, medium intensity peak indicating the presence of a nitrile group. |
| C=O (Ester) | 1750 - 1735 | A strong, sharp peak characteristic of a saturated ester carbonyl. |
| C-O (Ester) | 1250 - 1000 | Strong absorptions corresponding to the C-O stretching vibrations. |
| C-O-C (Ether) | 1150 - 1085 | A characteristic C-O stretching band for the cyclic ether. |
| C-H (sp³ hybridized) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the tetrahydropyran ring and the methyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the carbon skeleton and the connectivity of atoms.[7] A combination of 1D and 2D NMR experiments is employed for a comprehensive analysis.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.0 | m | 2H | H-2, H-6 (axial) | Protons adjacent to the ring oxygen are deshielded. |
| ~3.7 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
| ~3.4 - 3.6 | m | 2H | H-2, H-6 (equatorial) | Protons adjacent to the ring oxygen. |
| ~2.0 - 2.2 | m | 2H | H-3, H-5 (axial) | Methylene protons adjacent to the quaternary carbon. |
| ~1.8 - 2.0 | m | 2H | H-3, H-5 (equatorial) | Methylene protons adjacent to the quaternary carbon. |
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbons in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8][9][10][11][12]
Predicted ¹³C NMR and DEPT-135 Spectral Data:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~170 | Absent | C=O (Ester) | Quaternary carbonyl carbon, highly deshielded. |
| ~118 | Absent | C≡N (Nitrile) | Quaternary nitrile carbon. |
| ~67 | Negative | C-2, C-6 | Carbons adjacent to the ring oxygen. |
| ~53 | Positive | -OCH₃ | Methyl carbon of the ester. |
| ~45 | Absent | C-4 | Quaternary carbon attached to the nitrile and ester groups. |
| ~35 | Negative | C-3, C-5 | Methylene carbons of the pyran ring. |
Experimental Protocol: 1D NMR Spectroscopy (¹H, ¹³C, DEPT)
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The appropriate pulse programs are used to acquire the ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer.
-
Data Processing: The raw data is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
2D NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). In our target molecule, COSY would show correlations between the protons on C-2 and C-3, and between the protons on C-5 and C-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[13][14][15][16][17] This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[13][18][19][20][21] This is a key experiment for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons of the ester group would show an HMBC correlation to the carbonyl carbon.
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry not only confirms the molecular weight but also provides structural information through analysis of fragmentation patterns.[3][22][23] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[24][25]
Expected Fragmentation Pattern:
The fragmentation of cyclic ethers often involves the loss of side chains.[26] For this compound, key fragmentation pathways could include:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺
-
Cleavage of the tetrahydropyran ring: This can lead to various characteristic fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: A dilute solution of the sample is injected into the GC, where it is vaporized.
-
Chromatographic Separation: The sample travels through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Synthesis and Final Structure Confirmation
The culmination of the structure elucidation process is the integration of all collected data. The molecular formula from HRMS and elemental analysis provides the atomic building blocks. IR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously assembled using the wealth of information from 1D and 2D NMR experiments. Finally, the fragmentation pattern observed in the mass spectrum must be consistent with the proposed structure.
By systematically applying this multi-technique approach, the structure of this compound can be determined with a high degree of confidence, a critical requirement in the rigorous field of drug development and chemical research.
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An In-depth Technical Guide to Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis strategies, analytical characterization, and its significant applications, particularly in the realm of medicinal chemistry.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a tetrahydropyran ring, a nitrile group, and a methyl ester functionality. This unique combination of functional groups makes it a versatile intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 169.18 g/mol | [1][2][3] |
| CAS Number | 362703-30-8 | [1][3] |
| Appearance | Solid | [1] |
| Synonyms | Methyl 4-cyanooxane-4-carboxylate, 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid methyl ester | [1] |
Chemical Structure:
The structure of this compound is presented below. The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. The C4 position is quaternary, substituted with both a cyano group and a methoxycarbonyl group.
Caption: 2D structure of this compound.
Synthesis Strategies
Conceptual Synthesis Workflow:
A likely synthetic route would involve the reaction of an appropriate aldehyde, a β-ketoester, and a source of cyanide, often in the presence of a base catalyst. This type of reaction, a variation of the Hantzsch pyridine synthesis, can be adapted for the synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyran.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization: A Predictive Overview
For a researcher, robust analytical characterization is paramount. While specific spectral data for this compound is not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group of the ester and the methylene protons of the tetrahydropyran ring. The protons on the ring would likely appear as complex multiplets due to spin-spin coupling.
-
~3.7 ppm (singlet, 3H): This signal would correspond to the methyl protons of the ester group.
-
~1.8-2.2 ppm and ~3.5-4.0 ppm (multiplets): These regions would contain the signals for the eight methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom would be deshielded and appear at a higher chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the carbon framework of the molecule.
-
~170 ppm: Quaternary carbon of the carbonyl group in the methyl ester.
-
~120 ppm: Quaternary carbon of the nitrile group.
-
~60-70 ppm: Methylene carbons adjacent to the ring oxygen.
-
~52 ppm: Methyl carbon of the ester group.
-
~40-50 ppm: Quaternary C4 carbon of the ring.
-
~30-40 ppm: The remaining methylene carbons of the ring.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
-
~2240 cm⁻¹: A sharp absorption band characteristic of the C≡N stretching vibration of the nitrile group.
-
~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.
-
~1200-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester and the ether linkage in the tetrahydropyran ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 169. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability, and its ability to adopt a low-energy chair conformation, which can be advantageous for binding to biological targets. The tetrahydro-4H-pyran-4-one core, a related structure, is a cornerstone in modern medicinal chemistry.[4]
The presence of both a nitrile and an ester group on the C4 position of this compound provides synthetic handles for further elaboration into a diverse range of derivatives.
Potential Therapeutic Areas:
-
Oncology: Pyran derivatives have been investigated for their anti-proliferative activities against various cancer cell lines.[5]
-
Infectious Diseases: Fused 4H-pyran derivatives have been synthesized and evaluated as inhibitors of Mycobacterium bovis.[2]
-
Neurological Disorders: The tetrahydropyran ring is a key component in the development of cannabinoid receptor agonists with potential applications in pain management.[6]
Safety and Handling
While a specific safety data sheet for this compound is not available, precautions should be taken based on the safety information for structurally related compounds such as tetrahydropyran-4-carboxylic acid and methyl tetrahydropyran-4-carboxylate.[7]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
In case of Contact:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structural features and the established biological importance of the tetrahydropyran scaffold make it a compound of high interest for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
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Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: [Link]
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Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available at: [Link]
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Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. PubMed. Available at: [Link]
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ResearchGate. Identification of the in Vitro Metabolites of 3,4-Dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; -Lapachone) in Whole Blood. Available at: [Link]
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NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available at: [Link]
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A Technical Guide to the Retrosynthetic Analysis and Synthesis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Abstract
This in-depth technical guide provides a comprehensive examination of the retrosynthetic analysis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. Two strategic retrosynthetic pathways are delineated, leveraging fundamental organic transformations. The first approach centers on the functionalization of a pre-formed tetrahydropyran-4-one core, proceeding through a cyanohydrin intermediate. The second strategy constructs the tetrahydropyran ring via the cyclization of an acyclic precursor derived from methyl cyanoacetate. Each proposed synthetic step is supported by established chemical principles and corroborated by authoritative literature, offering a robust framework for the practical synthesis of this target molecule. Detailed experimental protocols, mechanistic considerations, and visual diagrams are provided to ensure both conceptual understanding and practical applicability.
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The specific target of this guide, this compound, features a geminal cyano-ester substitution at the C4 position, presenting a unique synthetic challenge. This quaternary center necessitates a carefully considered synthetic strategy. This guide will dissect the synthetic problem through the lens of retrosynthesis, proposing two logical and viable pathways to the target molecule.
Retrosynthetic Strategy I: Functionalization of a Pre-formed Tetrahydropyran Ring
Our first retrosynthetic approach disconnects the target molecule at the C4 position, identifying tetrahydropyran-4-one as a key intermediate. This strategy isolates the challenge to the installation of the geminal cyano and carboxylate functionalities.
target [label="this compound"]; intermediate1 [label="4-Cyano-4-hydroxytetrahydro-2H-pyran"]; intermediate2 [label="Tetrahydropyran-4-one"]; precursor1 [label="Dihydropyran"];
target -> intermediate1 [label="Esterification & Oxidation"]; intermediate1 -> intermediate2 [label="Cyanohydrin Formation"]; intermediate2 -> precursor1 [label="Hydroboration-Oxidation or Acid-catalyzed hydration"]; }
Caption: Retrosynthetic analysis starting from the target molecule to simpler precursors.Forward Synthesis Based on Strategy I
The forward synthesis begins with the readily available dihydropyran.
Step 1: Synthesis of Tetrahydropyran-4-one
Tetrahydropyran-4-one can be synthesized from dihydropyran via hydroboration-oxidation or through acid-catalyzed hydration to yield tetrahydropyran-4-ol, followed by oxidation. A more direct industrial preparation involves the reaction of 3-chloropropionyl chloride with ethylene to form 1,5-dichloropentan-3-one, which is then cyclized.[1]
Step 2: Formation of 4-Cyano-4-hydroxytetrahydro-2H-pyran (Cyanohydrin Formation)
The ketone functional group of tetrahydropyran-4-one is an ideal electrophile for nucleophilic attack by a cyanide anion. This reaction, known as cyanohydrin formation, generates a new carbon-carbon bond and introduces the cyano and hydroxyl groups at the C4 position.[2] The reaction is typically carried out using a source of cyanide such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a proton source.[3]
Experimental Protocol: Cyanohydrin Formation
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water, add potassium cyanide (1.1 eq).
-
Cool the mixture to 0 °C and slowly add a solution of sodium bisulfite (1.1 eq) in water.
-
Alternatively, treat a solution of tetrahydropyran-4-one (1.0 eq) in dichloromethane with trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be purified by column chromatography.
Step 3: Oxidation of the Cyanohydrin to an α-Keto Acid
The hydroxyl group of the cyanohydrin can be oxidized to a ketone, yielding a highly reactive α-keto nitrile, which is then hydrolyzed to the corresponding α-keto acid. Various oxidizing agents can be employed for this transformation.[4]
Step 4: Esterification to Yield the Final Product
The final step involves the esterification of the α-keto acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride, to afford this compound.[5]
Retrosynthetic Strategy II: Ring Construction via Cyclization
The second retrosynthetic approach involves the formation of the tetrahydropyran ring as the key step. This strategy disconnects the C-C bonds of the ring, leading to an acyclic precursor.
target [label="this compound"]; precursor1 [label="Methyl Cyanoacetate"]; precursor2 [label="Bis(2-chloroethyl) ether"];
target -> precursor1 [label="Dialkylation"]; target -> precursor2 [label="Dialkylation"]; }
Caption: Alternative retrosynthetic approach via dialkylation of methyl cyanoacetate.Forward Synthesis Based on Strategy II
This synthetic route commences with the commercially available methyl cyanoacetate and bis(2-chloroethyl) ether.
Step 1: Synthesis of Bis(2-chloroethyl) ether
Bis(2-chloroethyl) ether can be prepared from diethylene glycol by reaction with thionyl chloride.[6] This provides the necessary diether electrophile for the subsequent cyclization step.
Step 2: Dialkylation of Methyl Cyanoacetate
The central transformation in this strategy is the dialkylation of methyl cyanoacetate with bis(2-chloroethyl) ether. The methylene protons alpha to both the cyano and ester groups in methyl cyanoacetate are acidic and can be readily removed by a base to form a stabilized carbanion.[7] This nucleophile can then undergo a double intramolecular S(_N)2 reaction with bis(2-chloroethyl) ether to form the tetrahydropyran ring.
Experimental Protocol: Cyclization Reaction
-
To a solution of a strong, non-nucleophilic base such as sodium hydride (2.2 eq) in a dry aprotic solvent like DMF or THF, add methyl cyanoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of bis(2-chloroethyl) ether (1.0 eq) in the same solvent to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield this compound.
Comparative Analysis of the Synthetic Strategies
| Feature | Strategy I (Functionalization) | Strategy II (Cyclization) |
| Starting Materials | Dihydropyran (readily available) | Methyl cyanoacetate, bis(2-chloroethyl) ether (commercially available) |
| Number of Steps | 4 | 2 |
| Key Transformations | Cyanohydrin formation, Oxidation, Esterification | Dialkylation/Cyclization |
| Potential Challenges | Handling of toxic cyanide reagents, control of oxidation step | Potential for polymerization of the dialkylating agent, requires strictly anhydrous conditions |
| Overall Efficiency | Potentially lower due to more steps | Potentially higher atom economy and fewer steps |
Conclusion
This technical guide has presented two cogent retrosynthetic analyses for the synthesis of this compound. Both strategies are grounded in well-established organic chemistry principles and offer viable routes to the target molecule. Strategy I, involving the functionalization of a pre-existing tetrahydropyran ring, provides a more convergent approach, with the key challenge being the controlled introduction of the geminal substituents. Strategy II, which constructs the ring through a dialkylation-cyclization reaction, is more convergent and potentially more efficient, though it may require careful optimization of reaction conditions to avoid side reactions. The choice between these two pathways will ultimately depend on the specific resources and expertise available to the synthetic chemist. Both routes, however, provide a solid foundation for the successful synthesis of this important heterocyclic building block.
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key chemical intermediates for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
An In-depth Technical Guide to the Key Chemical Intermediates for Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Executive Summary
This compound is a valuable substituted tetrahydropyran derivative, a scaffold frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties.[1] The synthesis of this molecule, which features a challenging quaternary carbon center bearing both a cyano and a methyl ester group, relies on the strategic manipulation of key chemical intermediates. This guide provides a detailed exploration of the principal synthetic pathways, focusing on the preparation and transformation of the core intermediates. We will dissect the synthesis of the foundational precursor, Tetrahydro-4H-pyran-4-one , and its subsequent conversion via a crucial cyanohydrin intermediate, 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile . An alternative, more direct cyclization strategy will also be presented, offering insights into efficient route design for drug development professionals, researchers, and scientists in the field of organic synthesis.
Part 1: The Foundational Precursor: Tetrahydro-4H-pyran-4-one
The journey to the target molecule begins with a versatile and commercially available cyclic ketone, Tetrahydro-4H-pyran-4-one. Its symmetrical structure and activated carbonyl group make it an ideal starting point for introducing functionality at the C4 position.[1]
Synthesis of Tetrahydro-4H-pyran-4-one
While readily available, understanding the synthesis of this precursor is crucial for process development and cost analysis. Two common industrial-scale methods are:
-
Cyclization of 1,5-Dihalopentan-3-ones: A robust method involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride to generate 1,5-dichloropentan-3-one. This intermediate is then subjected to hydrolysis and cyclization under acidic conditions to yield the tetrahydropyranone ring.[2]
-
Hydrogenation of Pyran-4-one Derivatives: Pyran-4-one or its dihydro derivatives can be catalytically hydrogenated using metal catalysts like palladium on carbon (Pd/C) or Raney Nickel to produce Tetrahydro-4H-pyran-4-one in high yield.[3] This method is often preferred for its clean conversion and mild conditions.
The logical flow from a common starting material to the key ketone intermediate is visualized below.
Caption: Synthetic routes to Tetrahydro-4H-pyran-4-one.
Part 2: The Cyanohydrin Route: A Stepwise Approach
A classic and intuitive method to install the cyano group onto the ketone is through the formation of a cyanohydrin. This reaction creates the C4-cyano bond and generates a hydroxyl group that serves as a handle for subsequent transformations.
Key Intermediate 2: 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile
This intermediate is formed via the nucleophilic addition of a cyanide anion to the carbonyl carbon of Tetrahydro-4H-pyran-4-one.
Caption: Mechanism of cyanohydrin formation.
Experimental Protocol: Synthesis of 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile
Trustworthiness: This protocol incorporates a buffered system to maintain the optimal pH for the reaction, preventing the formation of toxic hydrogen cyanide gas while ensuring the availability of the cyanide nucleophile.
-
Reaction Setup: In a well-ventilated fume hood, a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a water/THF mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Reagent Addition: A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 - 1.5 eq) in water is added dropwise. Concurrently, a mild acid source, such as a solution of sodium bisulfite or acetic acid, is added to maintain a slightly acidic to neutral pH (pH ~5-7). The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a modern, anhydrous alternative.[4]
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting ketone.
-
Workup and Isolation: Once the reaction is complete, the mixture is carefully quenched with an acidic solution (e.g., dilute HCl) to neutralize any remaining cyanide. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be purified by crystallization or chromatography.
Causality Insight: The tertiary alcohol in the cyanohydrin intermediate is notoriously difficult to substitute directly. Standard esterification methods are ineffective. Therefore, this intermediate is typically a precursor for a more complex, multi-step sequence, such as hydrolysis of the nitrile to the corresponding carboxylic acid, followed by protection of the hydroxyl group, esterification, and deprotection. A more efficient pathway is often sought.
Part 3: A Convergent Synthesis via Cyanoacetate Cyclization
To overcome the challenges of the stepwise cyanohydrin route, a more elegant and convergent approach involves the direct construction of the tetrahydropyran ring with the C4 substituents already in place. This is exemplified by the reaction of bis(2-chloroethyl) ether with a C-H acidic compound like methyl cyanoacetate.
Key Intermediate 3: this compound (via direct cyclization)
This route builds the target molecule in a single, efficient step from acyclic precursors. A similar strategy using ethyl cyanoacetate has been documented in patent literature, highlighting its industrial applicability.[5]
Caption: Convergent synthesis via cyanoacetate cyclization.
Experimental Protocol: One-Pot Synthesis of this compound
Expertise: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It ensures irreversible deprotonation of the methyl cyanoacetate to form the reactive enolate without causing undesirable side reactions like hydrolysis of the ester.
-
Reaction Setup: A three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in an anhydrous aprotic solvent like DMF or THF.
-
Enolate Formation: Methyl cyanoacetate (1.0 eq) is added dropwise to the suspension at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the complete formation of the sodium enolate.
-
Cyclization: bis(2-chloroethyl) ether (1.05 eq) is added dropwise to the reaction mixture. The temperature is then gradually raised and the reaction is heated (e.g., to 80-100 °C in DMF) for several hours.
-
Monitoring and Workup: The reaction is monitored by GC-MS for the formation of the product. Upon completion, the mixture is cooled to room temperature and carefully quenched with water or ethanol to destroy excess NaH. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Data Summary of Key Intermediates
| Intermediate Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Tetrahydro-4H-pyran-4-one | (Placeholder) | C₅H₈O₂ | 100.12 | Foundational ketone precursor |
| 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile | (Placeholder) | C₆H₉NO₂ | 127.14 | Key cyanohydrin intermediate |
| bis(2-chloroethyl) ether | (Placeholder) | C₄H₈Cl₂O | 143.01 | Acyclic precursor for direct cyclization |
| Methyl Cyanoacetate | (Placeholder) | C₄H₅NO₂ | 99.09 | Source of the cyano and carboxylate moieties |
Conclusion
The synthesis of this compound hinges on the effective use of key intermediates. While the route via the Tetrahydro-4H-pyran-4-one and its corresponding cyanohydrin is a viable, stepwise approach, it presents significant challenges in the conversion of the tertiary alcohol. A more efficient and industrially scalable method is the direct, one-pot cyclization of bis(2-chloroethyl) ether with methyl cyanoacetate. This convergent strategy minimizes step count and avoids problematic intermediates, offering a superior pathway for researchers and drug development professionals aiming to incorporate this valuable structural motif into complex target molecules. Understanding the causality behind these strategic choices is paramount for the successful development of robust and scalable synthetic routes in modern pharmaceutical chemistry.
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Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
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Amarante, G. W. et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]
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Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. (2017). Available at: [Link]
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Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique structure, featuring a tetrahydropyran ring substituted with both a cyano and a methyl ester group at the C4 position, makes it a versatile building block. However, the presence of these reactive functional groups also raises important questions about its chemical stability and optimal storage conditions. Understanding the stability profile of this molecule is paramount for ensuring its purity, reactivity, and ultimately, the successful outcome of multi-step syntheses in drug discovery and development.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into the potential degradation pathways based on the chemical nature of its functional groups and the tetrahydropyran core. Furthermore, this guide outlines a systematic approach to stability testing, providing field-proven insights and detailed experimental protocols to empower researchers to maintain the integrity of this crucial synthetic intermediate.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. The presence of both a methyl ester and a nitrile group, along with the ether linkage in the tetrahydropyran ring, introduces several potential degradation routes.
Hydrolytic Degradation
1. Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid (4-cyanotetrahydro-2H-pyran-4-carboxylic acid) and methanol.[1][2] This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt and methanol.[2][3] This reaction is generally irreversible.
2. Nitrile Hydrolysis: The nitrile group can also be hydrolyzed, typically under more vigorous acidic or basic conditions than ester hydrolysis.[4][5][6]
-
The hydrolysis of a nitrile proceeds in two stages: first to an amide intermediate (4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester), and then to the carboxylic acid (or its salt).[4][7]
The relative rates of ester and nitrile hydrolysis will depend on the specific reaction conditions (pH, temperature, and catalysts). It is plausible that under certain conditions, both functional groups could be hydrolyzed.
Oxidative Degradation
The tetrahydropyran ring, being an ether, is susceptible to oxidation. Studies on substituted tetrahydropyrans have shown that oxidation can occur, particularly at the carbon atom adjacent to the ether oxygen (C2 and C6).[8][9]
-
Oxidative degradation of the tetrahydropyran ring can be initiated by radical abstraction of a hydrogen atom from the C2 or C6 position.[8][9] This can lead to the formation of hydroperoxides, which can further decompose to various oxidation products, including ring-opened species.
It is crucial to protect the compound from oxidizing agents and sources of free radicals, such as atmospheric oxygen over long-term storage.
Inferred Degradation Pathways
Based on the principles of organic chemistry, the following degradation pathways for this compound can be proposed:
Caption: Inferred degradation pathways for this compound.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended. These recommendations are based on the compound's chemical properties and general best practices for handling sensitive organic molecules.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rates of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle | To protect from light, which can potentially catalyze degradation, and to prevent moisture ingress. |
| Moisture | Store in a dry environment (desiccator recommended) | To prevent hydrolysis of the ester and nitrile functional groups. |
| pH | Avoid contact with strong acids and bases | Both acidic and basic conditions can catalyze the hydrolysis of the ester and nitrile groups. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
A systematic approach to stability testing is crucial for understanding the degradation profile of this compound. Forced degradation studies, as outlined in ICH guidelines, can be employed to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12]
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to intentionally stress the compound to generate degradation products, which helps in understanding the degradation pathways and developing a stability-indicating analytical method.[13][14]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 1, 2, and 5 days. Also, heat a solution of the compound at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all degradants are detected.
-
Characterize the major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the proposed degradation pathways.
Long-Term Stability Study Protocol
To establish a re-test date for the compound, a long-term stability study under the recommended storage conditions should be performed.
1. Sample Preparation and Storage:
-
Package multiple aliquots of the solid compound in tightly sealed amber glass vials under an inert atmosphere.
-
Store the vials at the recommended storage condition (2-8 °C) and at an accelerated condition (e.g., 25 °C / 60% Relative Humidity).
2. Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
3. Analytical Methods:
-
At each time point, assess the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use the validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Identity: Confirm the identity of the compound using a suitable spectroscopic method (e.g., FTIR or ¹H NMR).
-
Caption: A general workflow for the stability assessment of a pharmaceutical intermediate.
Conclusion
This compound is a valuable synthetic intermediate whose integrity is crucial for successful drug discovery and development endeavors. A thorough understanding of its stability profile is essential for researchers and scientists. This guide has outlined the key potential degradation pathways, namely hydrolysis of the ester and nitrile functionalities and oxidation of the tetrahydropyran ring. By adhering to the recommended storage and handling conditions, the stability of this compound can be effectively maintained. Furthermore, the implementation of systematic stability testing protocols, including forced degradation and long-term studies, will provide the necessary data to ensure the quality and reliability of this important chemical building block.
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An In-depth Technical Guide to the Stereochemistry of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Abstract
The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2][3][4][5] Its prevalence in biologically active molecules, ranging from anticancer agents to treatments for neurological disorders, underscores the importance of a profound understanding of its structural and stereochemical properties.[1][2][3] This technical guide provides a comprehensive exploration of the stereochemistry of a specific, geminally disubstituted derivative, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, conformational analysis, and stereochemical elucidation of this and related chiral molecules. We will delve into the causality behind experimental choices and present self-validating protocols for key analytical techniques, grounded in authoritative scientific principles.
Introduction: The Significance of the Tetrahydropyran Scaffold and Stereochemistry in Drug Development
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that make it highly attractive for drug design.[1][2][4][5] Unlike its carbocyclic analog, cyclohexane, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[4] Furthermore, the non-planar, chair-like conformation of the THP ring imparts a greater three-dimensionality to drug candidates, which can enhance binding affinity and specificity.[1]
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to synthesize and analyze stereoisomers is of paramount importance in the pharmaceutical industry. For a molecule like this compound, the quaternary stereocenter at the C4 position presents a significant challenge and a crucial aspect of its chemical characterization.
Synthesis and Stereochemical Considerations
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, general methods for the synthesis of related 4-substituted tetrahydropyran-4-carboxylic acid derivatives provide a foundational approach. A key precursor is 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. The synthesis of such compounds can be approached through various organic reactions, including but not limited to, intramolecular hydroalkoxylation of unsaturated precursors or nucleophilic substitution reactions on a pre-formed tetrahydropyran ring.
A plausible synthetic route could involve the cyanation of a suitable precursor, such as a tetrahydropyran-4-one derivative, followed by the introduction of the carboxyl group or vice versa. The final esterification to the methyl ester can be achieved through standard methods, for instance, by reacting the carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate.
The stereochemical outcome of the synthesis is of primary concern. If the synthesis starts from achiral precursors without the use of chiral catalysts or auxiliaries, the product will be a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, or the development of a stereoselective synthesis, is a critical step for any further pharmacological investigation.
Conformational Analysis of the Tetrahydropyran Ring
The tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain, similar to cyclohexane.[6] In this conformation, substituents can occupy either axial or equatorial positions. For this compound, both the cyano and the methyl carboxylate groups are attached to the same carbon atom (C4).
The conformational preference of these substituents is governed by steric and electronic factors. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). In the case of 4,4-disubstitution, the chair conformation will orient the two substituents to minimize overall steric strain. Computational methods, such as density functional theory (DFT), can be employed to calculate the conformational energies of the different possible chair and boat conformations to predict the most stable arrangement.
Methodologies for Stereochemical Elucidation
Determining the absolute and relative stereochemistry of a chiral molecule is a multi-faceted process that often requires the application of several analytical techniques. For this compound, the primary goal is to separate and identify the two enantiomers.
Chiral Chromatography: The Gold Standard for Enantiomer Separation
Chiral chromatography is the most widely used technique for the separation of enantiomers.[7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities.
4.1.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening due to their broad applicability.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a screening of several polysaccharide-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase consisting of a mixture of hexane and a polar modifier (e.g., isopropanol or ethanol). A typical starting gradient could be from 95:5 to 50:50 (hexane:alcohol).
-
To improve peak shape and resolution for acidic or basic compounds, a small amount of an additive can be included. For acidic compounds like a carboxylic acid, 0.1% trifluoroacetic acid (TFA) or acetic acid can be beneficial. For basic compounds, 0.1% diethylamine (DEA) or triethylamine (TEA) is commonly used.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase conditions are unsuccessful, switch to a reversed-phase mobile phase, such as a mixture of water or a buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
4.1.2. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and being more environmentally friendly.[2][8][9] It uses supercritical carbon dioxide as the main mobile phase component, typically modified with a small amount of an organic solvent (e.g., methanol, ethanol).
Experimental Protocol: Chiral SFC Method Development
-
Column Selection: Similar to HPLC, polysaccharide-based CSPs are excellent starting points.
-
Co-solvent Screening: Screen a range of alcohol co-solvents, such as methanol, ethanol, and isopropanol, typically at concentrations from 5% to 40%.
-
Additive Screening: For acidic or basic analytes, add a small percentage of a suitable additive to the co-solvent (e.g., 0.1-0.5% TFA for acids, 0.1-0.5% DEA for bases).[10]
-
System Parameter Optimization: Optimize the back pressure (typically 100-200 bar) and temperature (typically 30-40 °C) to fine-tune the separation.
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Hexane (NP) or Water/Buffer (RP) | Supercritical CO2 |
| Common Modifiers | Isopropanol, Ethanol (NP); Acetonitrile, Methanol (RP) | Methanol, Ethanol, Isopropanol |
| Typical Columns | Polysaccharide-based CSPs | Polysaccharide-based CSPs |
| Key Optimization Variables | Mobile phase composition, additive, flow rate, temperature | Co-solvent percentage, additive, back pressure, temperature |
Visualization of Chiral Separation Workflow
Caption: Workflow for determining relative stereochemistry using NOE NMR.
X-ray Crystallography: Unambiguous Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry (if a suitable crystal is obtained and the data is of sufficient quality). [11][12]The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. [11][12] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of the compound. Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Slow cooling of a saturated solution.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
The resulting crystal structure provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms, thereby unambiguously establishing the stereochemistry of the molecule in the solid state.
Conclusion
The stereochemistry of this compound is a critical aspect of its chemical identity, with profound implications for its potential biological activity. This guide has provided a comprehensive overview of the key considerations for researchers working with this and similar molecules. A thorough understanding of the synthetic pathways that can lead to this compound, coupled with a robust analytical strategy employing chiral chromatography, NMR spectroscopy, and X-ray crystallography, is essential for its complete stereochemical characterization. The protocols and workflows outlined herein provide a solid foundation for the successful elucidation of the three-dimensional structure of this and other important chiral molecules in the field of drug discovery and development.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust, multi-step synthetic route commencing from the readily available starting material, Tetrahydro-4H-pyran-4-one. The described methodology is grounded in established chemical transformations, including the Bucherer-Bergs reaction and the Sandmeyer reaction, ensuring a reliable and reproducible process. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering not only a step-by-step protocol but also insights into the underlying chemical principles, safety considerations, and reaction optimization.
Introduction and Scientific Background
The tetrahydropyran moiety is a privileged scaffold in numerous bioactive compounds and approved pharmaceuticals, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The specific target of this protocol, this compound, incorporates both a nitrile and a methyl ester at the C4 position. This unique substitution pattern makes it a highly versatile intermediate for creating spirocyclic systems or for further elaboration of the functional groups into more complex drug candidates.
The synthetic strategy outlined herein leverages classical, high-yielding organic reactions to construct the target molecule. The core of the carbon framework is assembled via the Bucherer-Bergs reaction, a one-pot multicomponent reaction that efficiently converts a ketone into a hydantoin.[1] Subsequent hydrolysis, esterification, and a Sandmeyer reaction complete the transformation. This approach was designed for its reliability and scalability, using well-documented and understood chemical transformations.
Overall Synthetic Workflow
The synthesis is performed in four distinct stages, beginning with the conversion of Tetrahydro-4H-pyran-4-one to a spiro-hydantoin intermediate. This intermediate is then hydrolyzed to the corresponding amino acid, which is subsequently esterified. The final step involves the conversion of the amino group to the target cyano group via a diazotization-cyanation sequence.
Caption: Multi-step synthesis of the target compound.
Reagents and Materials Data
A summary of the key reagents required for the synthesis is provided in the table below. It is imperative that all reagents are of appropriate purity and handled according to their respective Safety Data Sheets (SDS).
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | 29943-42-8 | Flammable, Irritant |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Acutely Toxic (Fatal) |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | Irritant |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Oxidizer |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic |
| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Toxic |
| Potassium Cyanide | KCN | 65.12 | 151-50-8 | Acutely Toxic (Fatal) |
Mandatory Safety Precautions: Handling Cyanide Compounds
The protocols described herein involve the use of sodium cyanide and potassium cyanide , which are highly toxic and potentially fatal if inhaled, ingested, or absorbed through the skin.[2][3] All manipulations involving cyanide salts must be performed in a certified chemical fume hood with excellent ventilation.[2]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and double gloves (a utility-grade nitrile glove over an exam-style glove) are mandatory at all times.[2][3]
-
Engineering Controls: A chemical fume hood is essential. An ANSI-approved eyewash station and safety drench shower must be immediately accessible.[2]
-
Prohibition of Acids: Never mix cyanide salts or their solutions with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[4] All cyanide waste must be collected in a dedicated, clearly labeled container and must not be mixed with acidic waste.[3]
-
Emergency Preparedness: Do not work alone when handling cyanides.[2] Ensure all personnel are aware of the location and use of the emergency cyanide antidote kit and are trained in its administration. In case of exposure, immediately remove the affected individual to fresh air, decontaminate any skin contact with copious amounts of water, and call for emergency medical services (911) without delay.[2][5]
-
Decontamination: A freshly prepared solution of ferrous sulfate (FeSO₄) and sodium bicarbonate (NaHCO₃) in water should be kept ready to decontaminate minor spills and contaminated labware.[3]
Detailed Experimental Protocols
Step A: Synthesis of 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Reaction)
This procedure is adapted from established methods for the synthesis of hydantoin intermediates from ketones.[6]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of deionized water and 500 mL of ethanol.
-
Reagent Addition: To the solvent mixture, add 100 g (1.0 mol) of Tetrahydro-4H-pyran-4-one, followed by 247 g (2.57 mol) of ammonium carbonate. Stir the mixture until the solids are mostly dissolved.
-
Cyanide Addition: (Perform this step in a certified chemical fume hood) Carefully and slowly add 89 g (1.82 mol) of sodium cyanide (NaCN) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C using a heating mantle. Stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 5°C in an ice bath. A white precipitate will form.
-
Collect the solid product by vacuum filtration. Wash the filter cake twice with 100 mL portions of ice-cold water.
-
Dry the resulting white solid under vacuum at 60-70°C for 4-6 hours to yield 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.
Step B: Hydrolysis to 4-Amino-tetrahydro-2H-pyran-4-carboxylic Acid
-
Reaction Setup: Place the dried hydantoin from Step A into a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (or 6M hydrochloric acid). Use approximately 5-10 mL of solution per gram of hydantoin.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 16-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 6-7 using concentrated HCl (if using a basic hydrolysis) or NaOH (if using an acidic hydrolysis).
-
The amino acid product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-Amino-tetrahydro-2H-pyran-4-carboxylic acid.
Step C: Esterification to Methyl 4-amino-tetrahydro-2H-pyran-4-carboxylate
This protocol follows a standard Fischer esterification procedure.
-
Reaction Setup: Suspend the amino acid from Step B in a round-bottom flask with a reflux condenser. For every 1 gram of amino acid, add 10-15 mL of anhydrous methanol.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise, using approximately 0.1 mL for every 1 gram of amino acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be purified further by column chromatography if necessary.
Step D: Synthesis of this compound (Sandmeyer Reaction)
This transformation requires careful temperature control and is based on the classic Sandmeyer reaction mechanism for converting an aromatic amine to a nitrile.[7][8]
-
Diazotization:
-
Dissolve the amino ester from Step C in 3M HCl at 0-5°C (ice-salt bath).
-
Prepare a solution of sodium nitrite (NaNO₂) in water (1.1 molar equivalents).
-
Slowly add the sodium nitrite solution dropwise to the amino ester solution, ensuring the internal temperature does not rise above 5°C. Stir for 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 molar equivalents) and potassium cyanide (KCN) (1.2 molar equivalents) in water. (EXTREME CAUTION: Perform in a fume hood) . Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the previous step to the cold CuCN/KCN solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture several times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to yield the final product, this compound.[9]
-
Characterization
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N stretch ~2240 cm⁻¹) and the ester carbonyl (C=O stretch ~1740 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]
References
- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google P
-
Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. Available at: [Link]
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(PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran - ResearchGate. Available at: [Link]
-
Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica | Request PDF - ResearchGate. Available at: [Link]
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - NIH. Available at: [Link]
- Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives - ResearchG
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4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290 - PubChem. Available at: [Link]
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-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. Available at: [Link]
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Strecker Synthesis - Master Organic Chemistry. Available at: [Link]
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Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate - PMC - NIH. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
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Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]
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Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap. Available at: [Link]
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Strecker amino acid synthesis - Wikipedia. Available at: [Link]
- Standard Oper
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchG
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The Strategic Utility of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) motif has emerged as a privileged scaffold. Its prevalence in marketed pharmaceuticals is a testament to its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and reduced off-target toxicity. The THP ring serves as a rigid, three-dimensional framework that can effectively orient pharmacophoric elements for optimal interaction with biological targets. Within this context, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate stands out as a particularly valuable and versatile building block. This bifunctional molecule, featuring a nitrile and a methyl ester at a quaternary center, offers medicinal chemists a strategic entry point for the synthesis of complex molecules, particularly spirocyclic compounds and those bearing a crucial aminomethyl-carboxylic acid moiety.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its chemical transformations and provide detailed, field-proven protocols for its conversion into key intermediates for the synthesis of potent enzyme inhibitors, with a focus on Fatty Acid Amide Hydrolase (FAAH) and Beta-secretase 1 (BACE1) inhibitors.
Chemical Properties and Strategic Value
This compound (CAS No. 913735-36-5) possesses a unique arrangement of functional groups that underpins its utility in synthetic medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | |
| Molecular Weight | 169.18 g/mol | |
| Appearance | White to off-white solid |
The strategic value of this building block lies in the orthogonal reactivity of its nitrile and methyl ester functionalities. The nitrile group serves as a precursor to a primary amine via reduction, while the methyl ester can be hydrolyzed to a carboxylic acid or directly used in amidation reactions. This dual functionality allows for the sequential or simultaneous elaboration of the molecule, providing access to a diverse range of downstream products.
Key Synthetic Transformations and Protocols
The transformation of this compound into the versatile 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid intermediate is a cornerstone of its application. This process involves the selective reduction of the nitrile and subsequent hydrolysis of the sterically hindered methyl ester.
Protocol 1: Selective Reduction of the Nitrile to a Primary Amine
The selective reduction of the nitrile in the presence of the methyl ester is a critical first step. Catalytic hydrogenation is the method of choice due to its high selectivity and operational simplicity. Raney Nickel is a particularly effective catalyst for this transformation.[1][2]
Reaction Scheme:
Step-by-Step Protocol:
-
Reactor Setup: To a Parr hydrogenation vessel, add this compound (1.0 eq) and a slurry of Raney Nickel (50% in water, ~0.2 eq by weight) in methanol (10 vol).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reductions under mild conditions, which helps to preserve the ester functionality.[1]
-
Methanol: This solvent is an excellent choice for hydrogenation reactions due to its ability to dissolve the starting material and the product, and its low reactivity under the reaction conditions.
-
Pressure and Temperature: The use of moderate hydrogen pressure and room temperature provides a balance between reaction rate and selectivity, minimizing the risk of over-reduction or side reactions.
Protocol 2: Hydrolysis of the Sterically Hindered Methyl Ester
The hydrolysis of the methyl ester at a quaternary carbon presents a steric challenge. A robust method employing a non-aqueous, biphasic system with a phase-transfer catalyst can effectively overcome this hurdle, leading to the desired carboxylic acid in high yield.[3][4]
Reaction Scheme:
Protocol 3: Amide Coupling to Form a Precursor for Spirocyclization
Standard peptide coupling reagents can be employed to couple the amino group of the tetrahydropyran building block with a suitable N-protected amino acid.
Step-by-Step Protocol:
-
Activation: To a solution of an N-Boc protected amino acid (e.g., Boc-glycine, 1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add a solution of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid (1.2 eq) in DCM to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Application in BACE1 Inhibitor Synthesis
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. [5][6]The tetrahydropyran scaffold has been successfully incorporated into BACE1 inhibitors to improve their pharmacokinetic properties. [7][8]The 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide moiety can serve as a key recognition element for the enzyme's active site.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecular architectures. The detailed protocols provided in this application note offer a practical guide for the transformation of this starting material into key intermediates and their subsequent application in the synthesis of promising therapeutic agents, such as FAAH and BACE1 inhibitors. The insights into the causality behind the experimental choices aim to empower researchers to adapt and optimize these methods for their specific drug discovery programs.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(5), 1687-1707. [Link]
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Bara, T., et al. (2021). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Chemical Neuroscience, 12(15), 2696-2736. [Link]
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Deshmukh, M. B. (2017). How to selectively reduction of nitrile group in presence of ester group?. ResearchGate. [Link]
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Green, O., et al. (2014). Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System. Journal of Medicinal Chemistry, 57(15), 6397-6415. [Link]
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Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
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Lombardo, M., et al. (2004). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2004(5), 104-111. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
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Russo, F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781. [Link]
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Volgraf, M., et al. (2014). Synthesis, characterization, and PK/PD studies of a series of spirocyclic pyranochromene BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2485-2489. [Link]
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Wang, X., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11145-11151. [Link]
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Zeynizadeh, B., & Rahimi, S. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2009(xi), 147-154. [Link]
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Zhang, Y., et al. (2020). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 25(21), 5032. [Link]
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The Strategic Application of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Quest for Three-Dimensional Scaffolds in Drug Design
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. There is a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring, have emerged as privileged motifs in this endeavor. The THP moiety, a bioisostere of cyclohexane, introduces conformational rigidity and improves key drug-like properties, including aqueous solubility and metabolic stability, while offering a vector for intricate substituent placement.
This guide focuses on a particularly valuable, yet underexplored, building block: methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate . The geminal disubstitution at the C4-position with both a cyano and a methyl ester group imparts unique reactivity and conformational constraints, making it a powerful tool for the synthesis of complex molecules, including spirocyclic systems and densely functionalized intermediates. We will delve into the synthetic utility, strategic applications, and the underlying rationale for employing this scaffold in drug discovery programs, supported by detailed protocols and data.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the this compound scaffold into a drug discovery program is underpinned by a confluence of desirable physicochemical and structural attributes.
Table 1: Physicochemical Properties of the Parent Scaffold and a Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C₇H₉NO₃ | 155.15 | -0.1 | 1 | 4 | 70.3 |
| This compound | C₈H₁₁NO₃ | 169.18 | - | 0 | 4 | - |
Data for the carboxylic acid derivative is sourced from PubChem[1].
The gem-disubstitution at the 4-position offers several key advantages in drug design:
-
Conformational Rigidity: The Thorpe-Ingold effect, induced by the gem-disubstitution, can favor specific chair conformations of the tetrahydropyran ring. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]
-
Vectorial Diversity: The cyano and ester functionalities serve as orthogonal synthetic handles, allowing for the introduction of diverse substituents in a controlled manner. This is crucial for establishing structure-activity relationships (SAR) during lead optimization.
-
Metabolic Stability: The quaternary carbon at the C4-position is not susceptible to metabolic oxidation, a common metabolic pathway for monosubstituted cyclic systems. This can enhance the metabolic stability and in vivo half-life of drug candidates.
-
Improved Physicochemical Properties: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, improving aqueous solubility and reducing the lipophilicity compared to its carbocyclic analogue, cyclohexane. This is a critical consideration for developing orally bioavailable drugs.
-
Access to Spirocyclic Scaffolds: This building block is an excellent precursor for the synthesis of spirocyclic compounds, which are highly sought after in drug discovery for their structural novelty and ability to probe complex binding pockets.[3]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is adapted from the procedure described in United States Patent US 8,778,951 B2[4].
Reaction Scheme:
A schematic representation of the synthesis of the title compound.
Materials and Reagents:
-
Methyl cyanoacetate
-
1-bromo-2-(2-bromoethoxy)ethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Experimental Protocol:
-
Reaction Setup: In a sealable reaction vial, dissolve methyl cyanoacetate (1.0 g, 10.09 mmol) in dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add 1-bromo-2-(2-bromoethoxy)ethane (2.57 g, 11.10 mmol) followed by the sequential addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.35 mL, 22.20 mmol).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 85 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Final Purification: Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
Application in Drug Discovery: Synthesis of a Janus Kinase (JAK) Inhibitor
A prime example of the utility of this compound is its application in the synthesis of selective Janus Kinase (JAK) inhibitors, as detailed in patent literature.[5][6][7][8] JAK inhibitors are a class of targeted therapies for various autoimmune diseases and cancers. The tetrahydropyran moiety is incorporated to optimize the pharmacokinetic properties of the final drug candidate.
The following workflow illustrates the transformation of this compound into a key intermediate for a potent JAK1 selective inhibitor.
Synthetic potential of this compound.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for modern drug discovery. Its unique gem-disubstituted tetrahydropyran scaffold provides a gateway to novel, three-dimensional chemical space. The strategic incorporation of this moiety can lead to drug candidates with improved physicochemical properties and metabolic stability. The successful application of this scaffold in the synthesis of a potent and selective JAK1 inhibitor underscores its potential in developing targeted therapies. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the exploration of underutilized scaffolds like this compound will be crucial for the advancement of medicinal chemistry.
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- 8. US10016429B2 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
Application Note: Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate as a Versatile Scaffold for Spirocyclic Heterocycles
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, spirocyclic systems—molecules featuring two rings connected by a single common atom—have garnered significant attention. Their rigid, three-dimensional architecture offers precise vectoral presentation of functional groups, enabling high-potency and selective interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability. The tetrahydropyran (THP) moiety, in particular, is a privileged scaffold found in numerous natural products and approved drugs, valued for its favorable metabolic profile and ability to act as a polar, non-basic hydrogen bond acceptor.[1]
This application note details the utility of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS 362703-30-8)[2], a uniquely functionalized building block poised for the efficient construction of diverse spirocyclic heterocycles. Possessing a quaternary carbon atom geminally substituted with both a cyano and a methyl ester group, this molecule serves as a powerful linchpin for assembling complex molecular architectures. The cyano and ester functionalities are versatile chemical handles that can be independently or concertedly manipulated to construct adjacent heterocyclic rings, making this reagent an invaluable tool for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties & General Reactivity
This compound is a solid at room temperature with a molecular weight of 169.18 g/mol and a formula of C₈H₁₁NO₃.[2] The true value of this building block lies in the orthogonal reactivity of its core functional groups, which allows for a wide range of selective transformations.
-
The Cyano Group: Can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate as an electrophile or nucleophile in cyclization reactions.
-
The Ester Group: Can undergo hydrolysis, amidation, or reduction to a primary alcohol, providing another handle for diversification or ring formation.
-
The Quaternary Center: Serves as a pre-formed, rigid spirocyclic anchor point, reducing the entropic penalty of cyclization and ensuring a defined three-dimensional structure.
The diverse reactivity pathways are summarized in the diagram below.
Figure 1: Potential reaction pathways for this compound.
Application Protocol I: Synthesis of Pyran-Based Spiro-Hydantoins
Spiro-hydantoins are a class of compounds with significant therapeutic interest. The Bucherer-Bergs reaction is a classic and highly effective method for synthesizing hydantoins from ketones or cyanohydrins. By leveraging the cyano group of our building block, we can readily access the spiro-hydantoin scaffold. This protocol outlines a one-pot synthesis.
Causality Behind Experimental Choices:
-
Reagents: Ammonium carbonate and potassium cyanide are the classical reagents for the Bucherer-Bergs reaction. Ammonium carbonate serves as a source of both ammonia and carbon dioxide in situ.
-
Solvent System: An ethanol/water mixture is used to ensure the solubility of both the organic starting material and the inorganic salts.
-
Temperature: Elevated temperature (60 °C) is necessary to drive the reaction, which involves the formation of an intermediate aminonitrile followed by cyclization.
-
Work-up: Acidification of the reaction mixture protonates the hydantoin nitrogen and precipitates the product, which is typically a stable solid, allowing for simple isolation by filtration.
Protocol 2.1: Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Figure 2: Workflow for the synthesis of pyran-based spiro-hydantoins.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL sealed pressure vessel equipped with a magnetic stir bar, add this compound (1.69 g, 10 mmol), ammonium carbonate (5.77 g, 60 mmol), and potassium cyanide (0.98 g, 15 mmol).
-
Solvent Addition: Add a mixture of ethanol (25 mL) and deionized water (25 mL).
-
Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 60 °C. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction vessel to room temperature in an ice bath. Carefully unseal the vessel in a well-ventilated fume hood.
-
Precipitation: Dilute the mixture with 50 mL of water. Slowly acidify the solution by adding 6M hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A white precipitate will form.
-
Isolation: Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with copious amounts of cold deionized water (3 x 30 mL) to remove any remaining inorganic salts. Dry the product under high vacuum to a constant weight. The resulting spiro-hydantoin can be further purified by recrystallization if necessary.[3]
Application Protocol II: Synthesis of Spiro-Oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds frequently found in natural alkaloids and synthetic molecules with potent biological activities.[4][5] The synthesis of these scaffolds can be efficiently achieved through multi-component reactions. This protocol describes a three-component reaction between the pyran building block, an isatin derivative, and malononitrile, catalyzed by a mild base.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine is a commonly used and effective basic catalyst for Knoevenagel condensations, which is the initial step of this reaction sequence. It is strong enough to deprotonate the active methylene compounds but mild enough to prevent unwanted side reactions.[6]
-
Reaction Sequence: This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence. The isatin first condenses with malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition from a nucleophile derived from our pyran building block, followed by an intramolecular cyclization and tautomerization to yield the stable spiro-pyran product.
-
Solvent: Ethanol is an excellent choice as it is an environmentally benign solvent that facilitates the dissolution of reactants and promotes the reaction.
Protocol 3.1: Synthesis of a Spiro[indoline-3,4'-pyran] Derivative
Figure 3: Reaction scheme for the three-component synthesis of spiro-oxindoles.
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the isatin derivative (5 mmol), malononitrile (0.33 g, 5 mmol), and this compound (0.85 g, 5 mmol).
-
Solvent and Catalyst: Add absolute ethanol (20 mL) to the flask, followed by piperidine (0.1 mL, ~1 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst.
-
Drying: Dry the purified spiro-oxindole product in a vacuum oven at 50 °C. Further purification can be achieved by column chromatography on silica gel if needed.[4][7][8]
Data Summary and Scope
The versatility of this compound allows for the synthesis of a wide array of complex heterocyclic systems. The following table summarizes potential target scaffolds and the key reaction types involved.
| Target Heterocycle | Key Reaction Type | Co-Reactant(s) | Typical Conditions |
| Spiro-Hydantoin | Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN | EtOH/H₂O, 60-80 °C |
| Spiro-Oxindole | Domino MCR | Isatin, Malononitrile | Piperidine, EtOH, Reflux |
| Spiro-Pyrimidine | Condensation | Guanidine, Urea | NaOEt, EtOH, Reflux |
| Spiro-Piperidine | Reductive Cyclization | Dihaloalkane | 1. Reduction (H₂/Ni) 2. Base |
| Fused Pyranopyrazole | Condensation/Cyclization | Hydrazine | EtOH, Reflux |
Conclusion
This compound is a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its pre-installed tetrahydropyran ring and orthogonally reactive geminal cyano-ester groups provide a streamlined entry into complex and biologically relevant spirocyclic heterocycles. The protocols detailed herein for the synthesis of spiro-hydantoins and spiro-oxindoles demonstrate the practical utility of this reagent in robust and efficient one-pot procedures. By enabling rapid access to diverse and three-dimensionally complex scaffolds, this building block is an essential tool for generating novel compound libraries for drug discovery and development programs.
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Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iran J Pharm Res., 14(Suppl), 91–103. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4588. Retrieved from [Link]
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Sakhdari, M., et al. (2023). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances, 13(12), 7943-7949. Retrieved from [Link]
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Kaur, H., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34653-34685. Retrieved from [Link]
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Ghorab, M. M., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(3), 359-365. Retrieved from [Link]
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Al-Sehemi, A. G., et al. (2020). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Fresenius Environmental Bulletin, 29(6A), 4810-4818. Retrieved from [Link]
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Ben Said, Z., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(5), 683-689. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spirooxindole-4H-pyran derivatives (A1–A15). Retrieved from [Link]
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Nefzi, A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Retrieved from [Link]
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Kumar, A., & Kumar, V. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-28. Retrieved from [Link]
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Wang, Y., et al. (2021). Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides. Organic & Biomolecular Chemistry, 19(1), 89-93. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Kumar, R., et al. (2022). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 38(4), 785-802. Retrieved from [Link]
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Foroughifar, N., et al. (2015). Piperazine catalyzed convenient synthesis of 4H-pyran derivatives from α,α′-bis(substituted-benzylidene) cycloalkanones and malononitrile under reflux conditions. Journal of Saudi Chemical Society, 19(4), 399-403. Retrieved from [Link]
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Daneshtalab, M., et al. (2012). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 20(13), 4057-4065. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spiro[4H-pyran-oxindole] derivatives 275 catalyzed by egg shell. Retrieved from [Link]
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Reddy, C. R., et al. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters, 26(1), 133-138. Retrieved from [Link]
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Gomaa, M. S., et al. (2023). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Scientific Reports, 13(1), 15486. Retrieved from [Link]
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Kamal, A., et al. (2016). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 21(11), 1461. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Three-Component Synthesis of Spiro-Pyran Derivatives. Retrieved from [Link]
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Sakhdari, M., et al. (2023). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances. Retrieved from [Link]
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Roche, M. G., & Sweeney, J. B. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 755-784. Retrieved from [Link]
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Al-Otaibi, A. M. (2018). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Pharmaceutical and Clinical Research, 10(4), 118-122. Retrieved from [Link]
-
Kumar, A., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 22-31. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spiroindenopyridazine-4H-pyran derivatives 5a–j. Retrieved from [Link]
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Application Notes and Protocols: Versatile Transformations of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate with Nucleophiles
Introduction
The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] As a conformationally restricted, saturated heterocycle, the THP moiety can enhance metabolic stability, reduce lipophilicity, and provide a vector for hydrogen bonding through its ether oxygen, thereby improving aqueous solubility and target engagement.[1] Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate stands out as a particularly valuable synthetic intermediate. This bifunctional molecule, possessing both a nitrile and a methyl ester at a quaternary center, offers a versatile platform for the introduction of diverse functional groups, leading to a wide array of sp³-rich scaffolds crucial for drug discovery programs.[3]
This technical guide provides an in-depth exploration of the reactivity of this compound with various classes of nucleophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for reactions with organometallic reagents, reducing agents, and amines. The resulting molecular frameworks, including ketones, aldehydes, and amines, are prevalent in a multitude of biologically active compounds, underscoring the significance of this chemistry in the synthesis of novel therapeutics.[2][4][5]
Reaction with Organometallic Reagents: Accessing Ketone Derivatives
The reaction of nitriles with organometallic reagents, such as Grignard and organolithium reagents, provides a classical and reliable method for the synthesis of ketones. The electrophilic carbon of the nitrile is susceptible to nucleophilic attack, forming an intermediate imine anion which, upon acidic workup, hydrolyzes to the corresponding ketone.[6] This transformation is particularly valuable for installing aryl or alkyl ketone moieties onto the tetrahydropyran ring, generating key intermediates for further functionalization.
Causality Behind Experimental Choices:
The choice of an organometallic reagent is dictated by the desired ketone product. Grignard reagents are often preferred due to their commercial availability and ease of handling. Organolithium reagents, being more reactive, can also be employed, though they may exhibit less functional group tolerance.[7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic species. Low temperatures are often employed during the addition to control the exothermicity of the reaction and minimize side reactions. A subsequent acidic workup is essential to hydrolyze the intermediate imine and afford the final ketone product.
Protocol 1: Synthesis of Methyl 4-benzoyl-tetrahydro-2H-pyran-4-carboxylate using Phenylmagnesium Bromide
This protocol details the synthesis of a ketone derivative through the addition of a Grignard reagent to the nitrile functionality.
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.69 g (10 mmol) |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | 1.2 | 4.0 mL (12 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | 20 mL |
| Brine | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - |
| Diethyl Ether (for extraction) | - | 3 x 30 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.69 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl (20 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate imine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-benzoyl-tetrahydro-2H-pyran-4-carboxylate.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Group Transformations of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Authored by: [Senior Application Scientist]
Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. As a conformationally restricted ether, the THP moiety can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility of drug candidates compared to its carbocyclic analog, cyclohexane.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] These attributes have led to the incorporation of the THP scaffold into a number of approved drugs, such as the FLT3 inhibitor gilteritinib.[1]
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a versatile building block that features two key functional groups—a nitrile and a methyl ester—at a quaternary center on the THP ring. This unique arrangement allows for a variety of selective and simultaneous transformations, providing access to a diverse range of sp³-rich scaffolds for drug discovery libraries.[2][3] This guide provides detailed protocols and technical insights into the key functional group transformations of this valuable intermediate.
Diagram of Core Transformations
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Abstract
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other bioactive compounds.[1] Its structure, featuring a rigid tetrahydropyran scaffold with a quaternary center containing both a cyano and a methyl ester group, makes it an attractive intermediate for exploring structure-activity relationships in drug discovery programs.[1] This application note provides a detailed, two-step protocol for the multigram-scale synthesis of this compound. The process is designed with scalability, safety, and reproducibility as primary considerations. We first describe the efficient esterification of commercially available 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Subsequently, we detail the critical considerations and a step-by-step guide for this transformation, emphasizing the safe handling of reagents and robust process controls necessary for successful scale-up in a research or drug development setting.
Introduction and Strategic Overview
The synthesis of complex heterocyclic molecules is a cornerstone of modern pharmaceutical development. The target molecule, this compound, presents a specific synthetic challenge: the creation of a sterically hindered quaternary carbon at the C4 position of the pyran ring. A direct, one-step construction of this framework can be complex. Therefore, a more robust and scalable strategy involves the modification of a readily available advanced intermediate.
Our chosen synthetic route begins with the precursor 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, which can be sourced commercially.[1][2] This approach simplifies the overall process by focusing on a high-yielding, final-step esterification. This strategy is advantageous in a scale-up environment as it avoids the handling of hazardous cyanating agents in multiple steps and allows for purification of the penultimate intermediate to a high standard, ensuring the quality of the final product.
This guide is structured to provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, ensuring its successful implementation and adaptation in different laboratory settings.
Overall Synthetic Workflow
The synthesis is a straightforward esterification of the corresponding carboxylic acid. The workflow is designed for efficiency and ease of execution at the 100-gram scale.
Caption: High-level workflow for the synthesis of the target ester.
Part I: Scale-Up Fischer Esterification
Reaction Principle and Mechanistic Insight
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. Subsequent proton transfers and elimination of a water molecule yield the desired methyl ester.
Caption: Simplified mechanism of Fischer Esterification.
As an equilibrium process, specific measures must be taken to drive the reaction to completion. In this protocol, we utilize a large excess of methanol, which acts as both a reagent and the solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium towards the product side, ensuring a high conversion rate.
Safety Considerations for Esterification
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent. Always add acid slowly to the methanol solution, as the dissolution is exothermic.
-
Flammable Solvents: Methanol is flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
Pressure: The reaction is performed at reflux. Ensure the reaction vessel is properly vented and not a closed system to avoid pressure buildup.
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Equip the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Reagent Charging: Charge the flask with 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (100 g, 0.644 mol) and methanol (1 L, 24.7 mol).
-
Catalyst Addition: Begin stirring the suspension. Slowly add concentrated sulfuric acid (98%, 9.5 mL, 0.178 mol) dropwise via the dropping funnel over 20 minutes. An exotherm will be observed, and the solids will gradually dissolve.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots, quenching with saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC or GC-MS until the starting material is consumed.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Concentrate the solution to approximately half its original volume using a rotary evaporator to remove excess methanol.
-
Neutralization: Cool the concentrated residue in an ice bath and slowly pour it into a stirred solution of saturated sodium bicarbonate (1 L). Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving vessel has adequate headspace.
-
Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless liquid.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.89-3.82 (m, 2H), 3.79 (s, 3H), 3.75-3.68 (m, 2H), 2.15-2.05 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 118.0, 65.0, 53.5, 48.0, 33.5.
-
GC-MS (EI): m/z 169 (M⁺), 140, 110.
-
Purity (GC): > 98%.
Data Summary Table
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | 100 | g | 0.644 mol |
| Reagents | |||
| Methanol | 1000 | mL | 24.7 mol (38.3 eq.) |
| Sulfuric Acid (98%) | 9.5 | mL | 0.178 mol (0.28 eq.) |
| Reaction Conditions | |||
| Temperature | 65 (Reflux) | °C | |
| Time | 12 - 16 | hours | Monitor by IPC |
| Results | |||
| Expected Yield | 95 - 105 | g | |
| Expected Molar Yield | 87 - 96 | % | |
| Purity (Post-distillation) | > 98 | % | By GC area |
Conclusion
This application note details a validated and scalable protocol for the synthesis of this compound via Fischer esterification. The process is characterized by its operational simplicity, use of readily available and inexpensive reagents, and high yield. By employing a large excess of the alcohol reactant, the equilibrium is effectively shifted to favor product formation, making it a highly efficient method for gram-to-kilogram scale production. The detailed procedural steps and safety considerations provide a comprehensive guide for researchers in the fields of chemical development and medicinal chemistry, enabling the reliable production of this key synthetic intermediate.
References
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Title: 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Application Notes and Protocols for Utilizing Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate in Multi-Component Reactions
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. The tetrahydropyran (THP) motif is a privileged scaffold, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity. When functionalized with reactive handles, the THP ring becomes a powerful building block for diversity-oriented synthesis. Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate stands out as a particularly intriguing starting material. Its quaternary center, substituted with both a cyano and a methyl ester group, offers a unique combination of steric and electronic properties, paving the way for the construction of complex, three-dimensional molecules through the efficiency of multi-component reactions (MCRs).
This guide provides an in-depth exploration of the application of this compound and its corresponding carboxylic acid in two of the most powerful isocyanide-based MCRs: the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the potential for subsequent reactions to generate novel heterocyclic systems.
Synthesis of the Core Building Block: 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
The utility of this compound in MCRs often begins with its hydrolysis to the corresponding carboxylic acid, which is a key component in both the Passerini and Ugi reactions. The synthesis of the parent ester has been described in patent literature.[1] Below is a representative protocol for the preparation of the carboxylic acid.
Experimental Protocol: Synthesis of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
Step 1: Synthesis of this compound [1]
-
To a solution of 1-bromo-2-(2-bromoethoxy)ethane (11.10 mmol) in dimethylformamide (DMF, 20 mL) at room temperature, add methyl 2-cyanoacetate (10.09 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22.20 mmol) sequentially.
-
Heat the reaction mixture to 85°C in a sealed vessel and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Hydrolysis to 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, which can often be used in the subsequent MCR without further purification.
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a cornerstone of isocyanide-based MCRs, combining a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[2] The use of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid in this reaction is particularly interesting due to the electron-withdrawing nature of the cyano group, which can influence the reactivity of the resulting product.
Mechanistic Insight
The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which is then attacked by the isocyanide.[3] This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide.
Caption: Generalized mechanism of the Passerini reaction.
Protocol for Passerini Reaction and Subsequent Cyclization
A key advantage of using a carboxylic acid bearing a cyano group is the potential for post-condensation modification. The resulting Passerini product contains a methine proton alpha to the nitrile, which is sufficiently acidic to be deprotonated, facilitating an intramolecular cyclization to form novel heterocyclic scaffolds such as furanones.[3]
Step 1: Passerini Reaction
-
To a solution of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1.0 mmol) and an aldehyde (e.g., benzaldehyde, 1.0 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL), add an isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude α-acyloxy amide can be purified by column chromatography or taken directly to the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude Passerini product in a suitable solvent such as THF (5 mL).
-
Add a non-nucleophilic base, such as DBU (1.2 equiv), and stir the mixture at room temperature for 2-4 hours.
-
Monitor the formation of the cyclized product by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain the desired furanone derivative.
Caption: Experimental workflow for the Passerini-cyclization sequence.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a highly convergent process that combines a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acylamino amide.[4][5] This reaction is renowned for its ability to rapidly generate libraries of complex, peptide-like molecules from simple, readily available starting materials.
Mechanistic Insight
The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine.[4] This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the isocyanide to generate a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acylamino amide product.
Caption: Generalized mechanism of the Ugi four-component reaction.
Protocol for the Ugi Reaction
The Ugi reaction is typically performed in polar solvents like methanol or 2,2,2-trifluoroethanol (TFE) to facilitate the formation of the iminium ion.
-
To a solution of the amine (e.g., benzylamine, 1.0 mmol) and the aldehyde (e.g., isobutyraldehyde, 1.0 mmol) in methanol (5 mL), add 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1.0 mmol).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for the Ugi four-component reaction.
Data Summary and Applications
The use of this compound and its derivatives in MCRs opens up a vast chemical space for the generation of novel, drug-like molecules. The table below summarizes the key features of the proposed reactions.
| Reaction | Key Features | Potential Applications |
| Passerini Reaction | - Forms α-acyloxy amides.- Mild reaction conditions.- Tolerates a wide range of aldehydes and isocyanides. | - Synthesis of complex esters and amides.- Access to building blocks for further transformations. |
| Passerini-Cyclization | - Tandem reaction to form furanone heterocycles.- Leverages the acidity of the α-proton to the nitrile. | - Rapid construction of novel heterocyclic scaffolds.- Generation of potential pharmacophores. |
| Ugi Reaction | - Highly convergent, forming two new bonds in one pot.- Generates peptide-like α-acylamino amides.- Four points of diversity for library synthesis. | - Combinatorial chemistry and drug discovery.- Synthesis of peptidomimetics and complex amides. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, combined with the efficiency and atom economy of multi-component reactions like the Passerini and Ugi reactions, provides a powerful platform for the rapid generation of diverse chemical libraries. The potential for post-MCR transformations, such as the intramolecular cyclization of Passerini products, further enhances the utility of this scaffold in the design and synthesis of novel heterocyclic compounds for drug discovery and development. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers looking to exploit the full potential of this promising reagent.
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Ugi Four-Component Reactions Using Alternative Reactants. Molecules.
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4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290. PubChem.
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The 100 facets of the Passerini reaction. RSC Publishing.
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Fast and efficient solvent-free Passerini reaction. ResearchGate.
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Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
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Ugi Four-Component Reactions Using Alternative Reactants. University of Massachusetts Boston.
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(PDF) Multicomponent synthesis of functionalized 4H-pyrans. ResearchGate.
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Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate.
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Performing the Ugi Reaction. YouTube.
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The Passerini Reaction. Organic Reactions.
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Reagent scope for the Ugi 4 component reaction. ResearchGate.
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Passerini reaction - Wikipedia. Wikipedia.
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anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar.
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WO2022126133A1 - Alk-5 inhibitors and uses thereof. Google Patents.
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Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC - NIH.
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Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science.
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US10246432B2 - 4-(3-cyanophenyl)-6-pyridinylpyrimidine mGlu5 modulators. Google Patents.
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Methyl tetrahydropyran-4-carboxylate synthesis. ChemicalBook.
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
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Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. NIH.
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Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
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Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. Benchchem.
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
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693-700 Review Article Pyrans: Heterocycles of chemical and bio. ResearchGate.
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Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. SciELO.
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(12) United States Patent. Googleapis.com.
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EP2247739A2 - ((2s,4r)-4,6-dihydroxytetrahydro-2h-pyran-2-yl) methyl carboxylate and process for its production employing a 2-deoxyribose-5-phosphate aldolase. Google Patents.
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CN101952453B - ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl carboxylate and process for the production thereof. Google Patents.
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derivatization of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate for biological screening
An Application Guide to the Strategic Derivatization of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate for Biological Screening Libraries
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
In the landscape of modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold. It is frequently employed by medicinal chemists as a bioisosteric replacement for cyclohexane, offering a critical advantage: the ring oxygen can act as a hydrogen bond acceptor, potentially improving target engagement and pharmacokinetic properties such as solubility.[1] The THP moiety is found in numerous approved drugs, highlighting its acceptance and utility in creating effective therapeutics.[2]
The starting material, this compound, represents an ideal nexus for chemical diversification. It features a stable, drug-like core and is adorned with two of the most versatile functional groups in synthetic chemistry: a nitrile and a methyl ester. The nitrile group is metabolically robust and can participate in various interactions with biological targets, including hydrogen bonding and polar interactions.[3][4] The ester provides a classic handle for hydrolysis, amidation, or reduction.
This guide provides a detailed framework and actionable protocols for the systematic derivatization of this core scaffold. The objective is to empower researchers to rapidly generate a library of structurally diverse compounds, primed for high-throughput biological screening (HTS) to identify novel hit compounds.[5]
Workflow for Derivatization
The derivatization strategy is bifurcated, targeting the independent or sequential modification of the nitrile and ester functionalities. This approach allows for the creation of a matrix of derivatives from a single, accessible starting material.
Caption: High-level derivatization workflow from the core scaffold.
Part 1: Derivatization of the Nitrile Moiety
The nitrile group is a versatile precursor to primary amines and various heterocyclic systems. Its transformation is a key step in expanding the chemical space of the library.
Protocol 1: Reduction of Nitrile to Primary Amine
The conversion of the nitrile to a primary amine unlocks a vast potential for subsequent derivatization, such as amidation and reductive amination. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, as weaker reagents like sodium borohydride are generally ineffective for nitrile reduction.[6][7]
-
Rationale: LiAlH₄ provides a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate imine, which is further reduced to the amine.[8] The use of an anhydrous ethereal solvent is critical due to the high reactivity of LiAlH₄ with water.
-
Reaction Scheme:
R-C≡N --(1. LiAlH₄, Anhydrous THF)--> (Intermediate) --(2. H₂O/H⁺ Workup)--> R-CH₂-NH₂
-
Materials & Equipment:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in a three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel.
-
Protocol 4 (Advanced): [3+2] Cycloaddition to Form Tetrazoles
Tetrazoles are important bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[9] This protocol uses sodium azide in a [3+2] cycloaddition reaction.
-
Rationale: This reaction involves the 1,3-dipolar cycloaddition of the azide anion to the nitrile. The use of a Lewis acid like zinc chloride can activate the nitrile, facilitating the cycloaddition.[10]
-
Reaction Scheme:
R-C≡N + NaN₃ --(Lewis Acid, e.g., ZnCl₂)--> Spiro-Tetrazole Ring
-
Materials & Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Standard heating and workup equipment
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add sodium azide (1.5 eq.) and zinc chloride (1.2 eq.).
-
Heat the mixture to 120-130 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a stirred solution of 1M HCl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting spiro-tetrazole derivative by column chromatography or recrystallization.
-
Part 2: Derivatization of the Ester Moiety
The methyl ester is a convenient handle for generating carboxylic acids, amides, and alcohols.
Protocol 2: Hydrolysis of the Ester to a Carboxylic Acid
Hydrolysis of the ester provides a carboxylic acid, a key functional group for forming amides via coupling reactions or for use in screening as is. Given the potential for steric hindrance at the quaternary carbon center, a robust hydrolysis method is required.[11]
-
Rationale: Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[12] For sterically hindered esters, using a co-solvent system like THF/Methanol/Water can improve solubility and reaction rates.[13][14]
-
Reaction Scheme:
R-COOCH₃ + LiOH --(THF/MeOH/H₂O)--> R-COOLi --(H⁺ Workup)--> R-COOH
-
Materials & Equipment:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add an aqueous solution of LiOH (2.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl, which should precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure carboxylic acid.
-
Protocol 3: Reduction of the Ester to a Primary Alcohol
Reduction of the ester to a primary alcohol provides a new diversification point for reactions such as etherification or oxidation.
-
Rationale: Similar to nitrile reduction, LiAlH₄ is the reagent of choice for ester reduction. It is important to note that LiAlH₄ will reduce both the ester and the nitrile if excess reagent is used. For selective ester reduction in the presence of a nitrile, a milder reagent like sodium borohydride in combination with a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures would be required. This protocol assumes reduction of both functionalities or starting from a precursor where the nitrile is protected or absent. For this guide, we will proceed with LiAlH₄ which will also reduce the nitrile.
-
Reaction Scheme:
R(CN)-COOCH₃ --(Excess LiAlH₄, THF)--> R(CH₂NH₂)-CH₂OH
-
Procedure:
-
Follow the procedure outlined in Protocol 1 , but use an excess of LiAlH₄ (e.g., 3-4 equivalents) to ensure the reduction of both functional groups.
-
The workup and purification steps are analogous to those in Protocol 1.
-
Data Summary and Library Generation
The protocols above form the basis of a combinatorial approach to library synthesis. By combining these transformations, a diverse set of final compounds can be generated.
| Starting Material | Protocol | Key Reagents | Product Functional Group | Potential Follow-up Chemistry |
| Core Scaffold | 1 | LiAlH₄, THF | Primary Amine | Amidation, Sulfonylation, Alkylation |
| Core Scaffold | 2 | LiOH, THF/MeOH/H₂O | Carboxylic Acid | Amide Coupling (EDC, HATU), Esterification |
| Core Scaffold | 3 | LiAlH₄ (excess) | Diamine-Alcohol | Protection, Further functionalization |
| Core Scaffold | 4 | NaN₃, ZnCl₂ | Tetrazole | N-Alkylation of tetrazole |
High-Throughput Screening (HTS) Considerations
Once a library of derivatives has been synthesized and purified, the next stage is biological screening.
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Application Notes and Protocols: The Pivotal Role of Pyran Derivatives in the Synthesis of Bioactive Molecules
Abstract
The pyran ring, a six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are ubiquitous in nature, forming the core of structures like flavonoids, coumarins, and various alkaloids, which exhibit a vast array of pharmacological properties.[1][4] This has spurred significant interest in the development of synthetic methodologies to access novel pyran-based compounds for drug discovery. This guide provides an in-depth exploration of the synthesis of bioactive pyran derivatives, with a focus on efficient, modern synthetic strategies. We present detailed, field-proven protocols for the construction of key pyran scaffolds and discuss the mechanistic rationale behind these synthetic choices, aiming to equip researchers and drug development professionals with the knowledge to leverage this versatile heterocycle in their work.
The Pyran Scaffold: A Cornerstone of Bioactivity
The structural rigidity and unique electronic properties of the pyran ring make it an ideal framework for designing molecules that can interact with biological targets with high specificity. Consequently, pyran derivatives have demonstrated a remarkable diversity of biological activities.[3][5] Many commercially available therapeutic agents feature the pyran unit, highlighting its importance in pharmaceutical development.[1][4][6]
The broad spectrum of activities includes:
-
Anticancer: Compounds like β-lapachone and various chromene derivatives have shown potent antiproliferative activity against numerous cancer cell lines by targeting pathways involved in cell cycle progression and apoptosis.[1][2][7]
-
Antimicrobial: The pyran nucleus is integral to many compounds exhibiting antibacterial and antifungal properties.[8][9][10]
-
Anti-inflammatory: Certain pyran derivatives effectively suppress inflammatory responses by inhibiting key enzymes and signaling pathways, such as COX-2 and iNOS expression in macrophages.[4][11][12]
-
Antiviral: The neuraminidase inhibitor Zanamivir, used for treating influenza, is a prominent example of a pyran-based antiviral drug.[1][13]
-
Neuroprotective: Pyran-containing natural products like flavonoids and xanthones are being investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease.[4]
Table 1: Representative Bioactive Molecules Featuring the Pyran Scaffold
| Compound Class | Example Molecule | Core Structure | Key Biological Activity |
| Pyrano-naphthoquinone | β-Lapachone | Naphtho[2,3-b]pyran | Anticancer (Phase II trials)[1] |
| Dihydropyran | Zanamivir (Relenza®) | Dihydropyran | Antiviral (Influenza A/B)[1] |
| Chromene | Crolibulin (EPC2407) | Benzopyran | Anticancer (Vascular disrupting agent)[7] |
| Coumarin | Warfarin | Benzopyran-2-one | Anticoagulant |
| Flavonoid | Luteolin | Chromen-4-one | Antioxidant, Anti-inflammatory, Neuroprotective[4] |
| 4H-Pyran | Synthetic Derivatives | 4H-Pyran | Antibacterial, CDK2 Inhibition[14][15] |
Synthetic Strategies: Multi-Component Reactions (MCRs)
Among the most powerful tools for synthesizing functionalized pyran rings are one-pot multi-component reactions (MCRs).[16] These reactions offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple starting materials.[17][18]
The synthesis of the common 2-amino-4H-pyran scaffold typically proceeds via a domino sequence involving a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/tautomerization cascade.
Diagram 1: General Mechanism for 4H-Pyran Synthesis via MCR
Caption: Domino reaction sequence for MCR synthesis of 4H-pyrans.
Experimental Protocols
Protocol 1: Green Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives
This protocol describes a one-pot, three-component synthesis using a recyclable, environmentally benign catalyst. The choice of a "green" catalyst and solvent aligns with modern principles of sustainable chemistry, which is a critical consideration in both academic and industrial research.[8][17][19] The use of ethanol as a solvent is preferable to toxic organic solvents, and room temperature conditions reduce energy consumption.[8]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethyl acetoacetate (1.0 mmol, 126 µL)
-
Ethanol (5 mL)
-
Catalyst: Lemon peel powder (10 wt%, ~25-30 mg)[8] or Piperidine (2-3 drops) as a conventional alternative.
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent & Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the catalyst (e.g., 10 wt% lemon peel powder).[8] The catalyst provides a mildly acidic surface that facilitates the condensation and cyclization steps.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 45-90 minutes.[8]
-
Workup and Purification:
-
Upon completion, filter the reaction mixture to recover the solid catalyst (if using a heterogeneous catalyst like lemon peel powder). The catalyst can be washed with ethanol, dried, and reused.
-
Pour the filtrate into 20 mL of ice-cold water. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-pyran derivative.
-
-
Validation: The structure and purity of the synthesized compound must be confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C=O).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Protocol 2: Synthesis of 3,4-Dihydropyran-2-ones
Dihydropyran-2-ones are important lactones that serve as versatile intermediates for the synthesis of natural products and pharmaceuticals. This protocol outlines a general method for their synthesis. One common approach involves the ring-closing metathesis of unsaturated carboxylic acid vinyl esters.[20]
Materials:
-
Unsaturated carboxylic acid vinyl ester (1.0 mmol)
-
Grubbs' second-generation catalyst (1-5 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the unsaturated carboxylic acid vinyl ester (1.0 mmol) in anhydrous DCM (concentration ~0.05 M) in a Schlenk flask.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (e.g., 2 mol%) to the solution. The choice of a specific metathesis catalyst is crucial for optimizing yield and minimizing side reactions.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (40°C). Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).
-
-
Validation: Characterize the final product using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Application Case Study: Pyran Derivatives as Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Pyran derivatives have been designed as potent anti-inflammatory agents that can modulate key signaling pathways.[11] A common target is the lipopolysaccharide (LPS)-stimulated inflammatory cascade in macrophages, which leads to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, driven by the enzymes iNOS and COX-2, respectively.[4]
The anti-inflammatory action of certain pyran derivatives involves the suppression of critical signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, which are upstream regulators of iNOS and COX-2 expression.[11]
Diagram 2: Inhibition of Inflammatory Pathway by a Pyran Derivative
Caption: Pyran derivatives can inhibit LPS-induced inflammation by blocking MAPK and Akt signaling.[11]
Conclusion
The pyran scaffold is a cornerstone in the synthesis of bioactive molecules, with its derivatives demonstrating a vast range of therapeutic potentials.[4][5][13] Modern synthetic methods, particularly multi-component reactions, have provided powerful, efficient, and sustainable routes to access diverse libraries of these valuable compounds.[17][18] The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to explore the rich chemical space of pyran derivatives in the ongoing quest for novel and more effective therapeutic agents.
References
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH).
- Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
- A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry.
- The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI.
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central.
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.
- Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. ScienceForecast Publications.
- Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Growing Science.
- In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.
- 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal.
- Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Advances.
- A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. ResearchGate.
- Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. SpringerLink.
- Synthesis of Pyran Derivatives. Encyclopedia.pub.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed.
- 2,3-dihydropyran. Organic Syntheses.
- Synthesis and biological activities of some fused pyran derivatives. Revista de la Sociedad Química de México.
- Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. PubMed.
- Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. ACS Publications.
- Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press.
- Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. Benchchem.
- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. ResearchGate.
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central.
- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health (NIH).
- Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing.
- Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives. Benchchem.
- Pyrans: Heterocycles of chemical and biological interest. ResearchGate.
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- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 20. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
The synthesis is fundamentally a nucleophilic addition of a cyanide anion to the carbonyl group of a ketone, specifically methyl 4-oxotetrahydro-2H-pyran-4-carboxylate. This reaction forms a tertiary cyanohydrin.[1][2][3] The general mechanism involves the attack of the nucleophilic cyanide on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
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Caption: Figure 1: General mechanism of cyanohydrin formation.
Q2: What are the most common cyanide sources, and which one should I choose?
The choice of cyanide source is critical and depends on your scale, safety protocols, and the reactivity of your substrate.
-
Alkali Metal Cyanides (NaCN, KCN): These are inexpensive and common.[4] They require a proton source (like HCN, or are used in buffered media) to generate the nucleophile.[5] However, they generate highly toxic HCN gas if the pH becomes too acidic, requiring strict safety measures. The reaction is an equilibrium, which can be unfavorable for sterically hindered ketones.[6]
-
Trimethylsilyl Cyanide (TMSCN): This is often the preferred reagent in modern synthesis. It is less volatile than HCN and the reaction is not typically reversible, leading to higher yields, especially for hindered ketones.[6] TMSCN reactions are usually catalyzed by Lewis acids (e.g., ZnI₂, TiCl₄) and form a silylated cyanohydrin intermediate, which is then hydrolyzed during workup.[6][7]
-
Acetone Cyanohydrin: This compound can be used as a safer source of HCN, especially in transhydrocyanation reactions.[2][3][8] It decomposes to provide HCN in situ, which can be advantageous for controlling the concentration of the toxic reagent.[8]
Recommendation: For laboratory-scale synthesis of this specific hindered tertiary cyanohydrin, Trimethylsilyl Cyanide (TMSCN) is highly recommended for its efficiency and for driving the reaction to completion.[6]
Q3: How do I monitor the progress of the reaction?
Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. The product cyanohydrin will have a different Rf value than the starting ketone. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualize with a potassium permanganate stain, which will react with the hydroxyl group of the product but less readily with the starting ketone.
-
Infrared (IR) Spectroscopy: You can track the disappearance of the strong ketone carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹) and the appearance of the weak but sharp nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While useful, be aware that cyanohydrins can be thermally labile and may decompose back to the starting ketone in a hot GC inlet, giving a misleading result.[9] If using GC, a lower inlet temperature is advisable.
Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis. This guide provides a logical workflow to diagnose and solve common problems.
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// Nodes Start [label="Problem:\nLow Conversion or Low Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="Analyze Reaction Mixture by TLC:\nIs Starting Material (SM) Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SM_Yes [label="Significant SM Remains", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; SM_No [label="Little to No SM Remains", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// SM_Yes Branch Action1 [label="Diagnosis: Slow or Stalled Reaction\n\nActions:\n1. Verify reagent quality (TMSCN, catalyst).\n2. Increase reaction temperature incrementally.\n3. Extend reaction time.\n4. Check for catalyst deactivation (moisture).\n5. Consider a more active catalyst.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// SM_No Branch TLC_Complex [label="Is the TLC plate complex\n(multiple spots)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complex_Yes [label="Diagnosis: Side Reactions or Decomposition\n\nActions:\n1. Lower reaction temperature.\n2. Analyze byproducts (NMR, MS).\n3. Ensure inert atmosphere (if needed).\n4. Check pH during workup (avoid strong base).\n5. Use milder purification techniques.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Complex_No [label="Diagnosis: Product Loss During Workup/Purification\n\nActions:\n1. Optimize extraction pH (mildly acidic).\n2. Check for product volatility.\n3. Use alternative purification (e.g., crystallization).\n4. Ensure complete hydrolysis of silyl ether intermediate.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> TLC [color="#5F6368"]; TLC -> SM_Yes [label="Yes", color="#34A853"]; TLC -> SM_No [label="No", color="#EA4335"]; SM_Yes -> Action1 [color="#4285F4"]; SM_No -> TLC_Complex [color="#5F6368"]; TLC_Complex -> Complex_Yes [label="Yes", color="#34A853"]; TLC_Complex -> Complex_No [label="No", color="#EA4335"]; }
Caption: Figure 2: A decision tree for troubleshooting common synthesis issues.
Q: My reaction is very slow or has stalled, with significant starting material remaining. What should I do?
A: This is a common issue, often related to reaction kinetics or reagent quality.
-
Causality: The carbonyl carbon of the starting ketone is sterically hindered and electronically deactivated by the adjacent ester group, making nucleophilic attack challenging.
-
Solutions:
-
Reagent Purity: Ensure your TMSCN is of high quality and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents and a dry reaction setup.
-
Catalyst Activity: If using a Lewis acid catalyst like Zinc Iodide (ZnI₂), ensure it is anhydrous. Moisture can deactivate the catalyst.[6]
-
Temperature: While cyanohydrin formation is often favored at lower temperatures to manage the equilibrium, with an irreversible reaction using TMSCN, you may need gentle heating (e.g., 40-65°C) to overcome the activation energy for this hindered ketone.[6]
-
Reaction Time: These reactions can be slower than expected. Monitor over a longer period (e.g., 2-12 hours) before concluding the reaction has stalled.
-
Q: My yield is low, but I don't see any starting material. I have a complex mixture of products. Why?
A: This points towards product decomposition or side reactions.
-
Causality: Cyanohydrins can be unstable, particularly to basic conditions, which can catalyze the reverse reaction (retro-cyanohydrin formation).[1] The product might also be sensitive to the purification conditions.
-
Solutions:
-
Workup Conditions: During the aqueous workup to hydrolyze the intermediate silyl ether, maintain a mildly acidic pH (e.g., using 3N HCl).[6] Avoid basic washes (like sodium bicarbonate) until you are certain the product is stable under those conditions.
-
Purification: Avoid excessive heat during solvent evaporation. When performing column chromatography, consider using a slightly acidified silica gel (e.g., by adding 0.1% acetic acid to the eluent) to prevent on-column decomposition.
-
Temperature Control: Overheating the reaction can lead to side reactions. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Experimental Protocols & Data
Protocol 1: Preferred Method using Trimethylsilyl Cyanide (TMSCN)
This method is adapted from established procedures for the cyanosilylation of hindered ketones and is recommended for its high efficiency.[6]
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-oxotetrahydro-2H-pyran-4-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by anhydrous zinc iodide (ZnI₂, ~0.02 eq) as the catalyst.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe. For some unhindered ketones, this reaction can be exothermic; however, for this substrate, gentle heating may be required.[6]
-
Reaction: Heat the mixture to reflux (or a target temperature of ~65°C) and monitor by TLC or IR spectroscopy.
-
Workup (Hydrolysis): Once the reaction is complete, cool the mixture to room temperature. Carefully add 3N hydrochloric acid and stir vigorously for 1 hour to hydrolyze the O-trimethylsilyl cyanohydrin intermediate.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1: TMSCN/ZnI₂ | Method 2: KCN/Acid |
| Cyanide Source | Trimethylsilyl Cyanide | Potassium Cyanide |
| Catalyst/Additive | Zinc Iodide (Lewis Acid) | Acetic Acid (Proton Source) |
| Temperature | 25 - 65 °C | 0 - 25 °C |
| Typical Time | 2 - 12 hours | 12 - 24 hours |
| Key Advantage | Irreversible, high yield for hindered ketones.[6] | Low reagent cost. |
| Key Disadvantage | Higher reagent cost, moisture sensitive. | Reversible equilibrium, HCN hazard.[1] |
| Expected Yield | Good to Excellent (>80%) | Moderate to Good (40-70%) |
References
-
Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. Available from: [Link]
-
Fessner, W.-D., & Walter, C. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5487-5504. Available from: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]
-
Silva, F. C., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. Available from: [Link]
-
YouTube. Alkylation of Cyanide, Part 4: Aldehydes and Ketones. (2022). Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. (2022). Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Chemistry LibreTexts. Cyanohydrins. (2023). Available from: [Link]
-
Gassman, P. G., & Talley, J. J. BENZOPHENONE CYANOHYDRIN. Organic Syntheses Procedure. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. Available from: [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. Available from: [Link]
-
Synlett. Trimethylsilyl Cyanide (TMSCN). (2015). Available from: [Link]
-
Reddit. Cyanohydrin stability on GC : r/Chempros. (2024). Available from: [Link]
-
Wikipedia. Cyanohydrin. Available from: [Link]
-
Organic Syntheses Procedure. Copper-catalyzed Cyanation of Alkenyl Iodides. Available from: [Link]
Sources
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- 3. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support resource for the synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, ensuring higher yields, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reaction's fundamentals, providing a solid foundation before you begin your experiment or start troubleshooting.
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the α-cyanation of the corresponding ketone precursor, methyl 4-oxotetrahydro-2H-pyran-4-carboxylate. This reaction typically involves treating the ketone with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in the presence of a weak acid or a buffer to facilitate the reaction while minimizing side reactions.[1][2] This transformation is a nucleophilic addition of the cyanide ion to the carbonyl group, which is a fundamental reaction for installing a nitrile group alpha to a carbonyl.[2]
Q2: What is the fundamental mechanism of this cyanation reaction?
The reaction proceeds via the formation of a cyanohydrin intermediate. The cyanide anion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This addition is typically reversible.[3] In the context of this specific β-keto ester derivative, the initial cyanohydrin adduct is key. The subsequent steps to arrive at the final α-cyano ester can vary based on the specific reagents and conditions used but ultimately replace the carbonyl oxygen with the cyano group at the quaternary center.
Q3: Why is controlling the reaction pH so critical?
The pH of the reaction medium is a delicate balance.
-
Slightly Acidic/Neutral pH: A neutral or slightly acidic environment is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion.[4] However, excessively acidic conditions can lead to the formation of highly toxic hydrogen cyanide (HCN) gas.
-
Basic pH: Basic conditions increase the concentration of the free cyanide nucleophile (CN⁻). However, strong bases can promote unwanted side reactions, most notably the hydrolysis of the nitrile and ester functional groups in the product and starting material.[5][6]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Yield - The reaction is not going to completion.
Observation: You observe a significant amount of the starting material, methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, remaining in your crude reaction mixture by TLC, LC-MS, or NMR analysis.
Root Cause Analysis & Solutions:
-
Insufficient Nucleophile Activity: The equilibrium between the ketone and the cyanohydrin may not favor the product.[3]
-
Solution: Consider using a more reactive cyanating agent. Trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂, In(OTf)₃) can be much more effective for hindered or less reactive ketones.[7]
-
-
Incomplete Enolate Formation: If the mechanism proceeds via an enolate, the base used may not be optimal.
-
Solution: Ensure the base is strong enough to deprotonate the α-carbon but not so strong that it causes ester saponification or other side reactions. A non-nucleophilic base might be advantageous.
-
-
Reaction Time/Temperature: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction time and monitor progress every few hours. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can also increase the reaction rate, but be cautious, as higher temperatures significantly accelerate the rate of nitrile hydrolysis.[5]
-
Issue 2: Major Impurity Detected - Mass corresponds to the addition of water (M+18).
Observation: Your primary impurity has a molecular weight corresponding to your desired product + 18 amu. This indicates a hydrolysis event.
Root Cause Analysis & Solutions:
This impurity is almost certainly the corresponding amide, methyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylate , formed by the partial hydrolysis of the nitrile group. If harsher conditions were used (e.g., prolonged heating, strong acid/base in workup), the carboxylic acid, 4-(methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid , could also be present.
-
Mechanism of Formation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[6][8] Stopping the reaction at the amide stage is possible under milder conditions, while more vigorous conditions push the reaction to the carboxylic acid.[5][9]
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Workup: Quench the reaction carefully. Instead of using strong acids or bases like HCl or NaOH, use a buffered solution (e.g., saturated aqueous NH₄Cl) or a weak organic acid (e.g., acetic acid) to neutralize the reaction mixture. Keep the temperature low (0 °C) during the workup.
-
Minimize Reaction Temperature and Time: Use the mildest conditions that allow for the consumption of the starting material to prevent subsequent hydrolysis of the product.
-
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for synthesis.
Issue 3: Difficulty with Purification.
Observation: Standard purification methods are failing to separate the desired product from the starting material and the amide side product.
Root Cause Analysis & Solutions:
The polarities of the starting ketone, the target nitrile, and the amide byproduct can be relatively close, making separation challenging.
Purification Strategy:
-
Method: Meticulous silica gel column chromatography is the most effective method.
-
Solvent System: A gradient elution is recommended. Start with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) which will elute the less polar starting material first. Gradually increase the polarity (e.g., to 30-50% Ethyl Acetate in Hexanes) to elute the desired nitrile product. The more polar amide impurity will elute last, potentially requiring an even more polar system (e.g., with a small percentage of methanol).
-
Monitoring: Use a staining agent that visualizes all spots on TLC. Potassium permanganate stain is effective for these compounds.
Table 1: Properties of Target Compound and Common Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity (Relative) | Key Analytical Notes |
| Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate (Starting Material) | C₇H₁₀O₄ | 158.15 | Medium | IR: Strong C=O stretch (~1735 cm⁻¹ for ketone & ester). No C≡N stretch. |
| This compound (Product) | C₈H₁₁NO₃ | 169.18 | Medium-High | IR: Weak C≡N stretch (~2240 cm⁻¹), strong C=O stretch (~1740 cm⁻¹). ¹³C NMR: Quaternary C-CN ~120 ppm. |
| Methyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylate (Amide) | C₈H₁₃NO₄ | 187.19 | High | IR: N-H stretches (~3200-3400 cm⁻¹), Amide C=O stretch (~1670 cm⁻¹). Broad ¹H NMR signals for -NH₂. |
| 4-(methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid (Acid) | C₈H₁₂O₅ | 188.18 | Very High (can streak on TLC) | IR: Broad O-H stretch (~2500-3300 cm⁻¹). Very broad ¹H NMR signal for -COOH proton. |
Part 3: Key Reaction Pathways Diagram
This diagram illustrates the intended synthesis and the competitive side reactions that are the focus of this troubleshooting guide.
Caption: Main reaction and competing side pathways.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link][5]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link][9]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link][6]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link][8]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link][10]
-
Grokipedia. Strecker amino acid synthesis. Available at: [Link][11]
-
Chem Simplied. Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link][12]
-
Master Organic Chemistry. Strecker Synthesis. Available at: [Link][4]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link][13]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link][14]
-
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link][2]
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available at: [Link][7]
Sources
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. grokipedia.com [grokipedia.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the dedicated technical support guide for the purification of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this specific compound. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflow.
I. Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the column chromatography of this compound.
Question 1: My compound is not eluting from the column, or the recovery is very low. What could be the issue?
Answer:
Several factors could contribute to poor or no elution of your target compound. Let's break down the possibilities:
-
Compound Decomposition on Silica Gel: this compound, being a cyanohydrin ester, may have stability issues on standard silica gel, which is acidic.[1][2] The acidic nature of silica can catalyze the decomposition of the cyanohydrin back to the corresponding ketone and hydrogen cyanide, or other degradation pathways.
-
Troubleshooting Steps:
-
Stability Test (2D TLC): Before running a column, perform a two-dimensional thin-layer chromatography (TLC) analysis.[1][3] Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely decomposing on the silica.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to wash the silica with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% in your mobile phase) before packing the column.[2]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1] For highly polar compounds, reverse-phase chromatography on C18-functionalized silica is also an option.[1]
-
-
-
Incorrect Mobile Phase Polarity: The chosen solvent system may be too non-polar to effectively move your compound down the column.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Develop a TLC solvent system where your target compound has an Rf value between 0.2 and 0.4 for optimal separation.[1] A good starting point for a compound like this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4][5]
-
Gradient Elution: If you are running an isocratic (constant solvent composition) column, switch to a gradient elution.[5][6] Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to first elute non-polar impurities and then your target compound.
-
-
-
Sample Overloading or Precipitation: Loading too much crude material onto the column can lead to broad bands and poor separation. If the sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, preventing it from eluting properly.
-
Troubleshooting Steps:
-
Dry Loading: If your crude mixture has poor solubility in the column's mobile phase, use the dry loading technique.[3] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
-
-
Question 2: My fractions are all mixed, even though the TLC showed good separation. Why is this happening?
Answer:
This is a common and frustrating problem. Here are the likely culprits and how to address them:
-
Poor Column Packing: An improperly packed column with channels or bubbles will lead to uneven solvent flow and band broadening, resulting in mixed fractions.[6]
-
Troubleshooting Steps:
-
Proper Packing Technique: Ensure you are using a consistent packing method, either dry packing or wet (slurry) packing.[4][6] For the slurry method, mix the silica gel with the initial mobile phase to form a homogenous slurry and pour it into the column in one continuous motion. Gently tap the column to settle the silica and remove any air bubbles.
-
Protect the Silica Bed: After packing, add a thin layer of sand on top of the silica gel. This will prevent the surface from being disturbed when you add your sample and more solvent.[3][6]
-
-
-
Diffusion and Band Broadening: If the column is run too slowly, diffusion can cause the separated bands to broaden and remix. Conversely, running it too fast doesn't allow for proper equilibration between the stationary and mobile phases.[3]
-
Troubleshooting Steps:
-
Optimize Flow Rate: For flash chromatography, the optimal flow rate will depend on the column size. A good starting point is to have the solvent level drop by about 2 inches per minute.
-
Collect Smaller Fractions: When you anticipate your compound is about to elute, collect smaller fractions. This will give you better resolution and allow you to isolate purer fractions.
-
-
-
Co-elution of Impurities: The TLC may be misleading. An impurity might have a very similar Rf to your product in the chosen solvent system.
-
Troubleshooting Steps:
-
Try a Different Solvent System: Experiment with different mobile phase combinations on TLC. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone to see if you can achieve better separation.[5]
-
Use a Different Staining Method: Some impurities may not be visible under UV light. Use a variety of TLC stains (e.g., potassium permanganate, ceric ammonium molybdate) to visualize all components of your mixture.
-
-
Question 3: The compound streaks down the column, leading to tailing and broad peaks. How can I fix this?
Answer:
Tailing is often a sign of undesirable secondary interactions between your compound and the silica gel.
-
Acid-Base Interactions: As mentioned, the acidic nature of silica can interact with any basic functionalities in your molecule or impurities. For your specific compound, while not strongly basic, the cyano and ester groups can have interactions.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a modifier can suppress these interactions. For acidic compounds, adding a little acetic or formic acid can help. For neutral or slightly basic compounds that might be interacting with acidic sites on the silica, adding a small amount of a base like triethylamine or pyridine can improve peak shape.
-
Increase Mobile Phase Polarity: Once your compound starts to elute, you can sometimes reduce tailing by slightly increasing the polarity of the mobile phase.[1]
-
-
-
Sample Solubility Issues: If your compound has poor solubility in the mobile phase, it can lead to tailing.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point would be a mixture of hexanes (or heptane) and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution by TLC. Dichloromethane/ethyl acetate is another viable option.
Q2: How much silica gel should I use?
A general rule of thumb is to use a silica gel to crude material mass ratio of 20:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q3: Should I use isocratic or gradient elution?
For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient.[5][6] It allows for the elution of non-polar impurities first, followed by your target compound, and then more polar impurities, often resulting in a faster and cleaner separation.
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is highly polar, you may need to use a more aggressive solvent system.[1] Try mixtures of dichloromethane and methanol, or ethyl acetate and methanol. If it still doesn't move, you might need to consider reverse-phase chromatography.[1]
Q5: Can I reuse my column?
It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like methanol or isopropanol) after each run.
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general workflow for the purification of this compound using flash column chromatography.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 80:20 Hexanes:Ethyl Acetate and test different ratios).
-
Visualize the spots under UV light and/or with a chemical stain.
-
Select a solvent system that gives your target compound an Rf of approximately 0.3.
Step 2: Column Packing
-
Choose an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand over the plug.[6]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]
-
Add a thin layer of sand on top of the silica bed to protect the surface.[6]
Step 3: Sample Loading
-
Wet Loading: Dissolve your crude material in the minimum amount of your initial mobile phase.[3] Carefully pipette this solution onto the top layer of sand in the column.[3]
-
Dry Loading (Recommended for less soluble samples): Dissolve your crude material in a volatile solvent. Add silica gel (approximately 2-3 times the mass of your crude material) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of your mobile phase according to your predetermined gradient.
-
Monitor the elution of your compound by collecting small aliquots from the fractions and spotting them on a TLC plate.
Step 5: Analysis and Product Isolation
-
Develop the TLC plates of your fractions to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and cost-effective for most purifications. |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Provides good loading capacity and resolution. |
| Mobile Phase (Example) | Hexanes/Ethyl Acetate Gradient | Offers a good polarity range for many organic compounds. |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate | To elute highly non-polar impurities first. |
| Final Eluent | 60:40 Hexanes:Ethyl Acetate (or higher) | To ensure all target compound has eluted. |
| Target Rf on TLC | 0.2 - 0.4 | Optimal range for good separation on a column. |
IV. Visual Workflow and Troubleshooting Diagrams
Troubleshooting Logic for Poor Elution
Caption: Troubleshooting workflow for poor compound elution.
Standard Column Chromatography Workflow
Caption: General workflow for column chromatography purification.
V. References
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? Available from: [Link]
-
Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]
-
Reddit. (2024). issues with column chromatography purification of coordination complex. Available from: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Available from: [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we move beyond simple protocols to address the common challenges and nuanced chemical principles that govern the success of this synthesis. Our goal is to empower you with the expertise to troubleshoot effectively and improve your yields.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate, characterized by a sterically hindered quaternary carbon bearing both a nitrile and a methyl ester group. The primary synthetic challenge lies in the efficient and clean installation of these two functionalities onto the C4 position of the tetrahydropyran ring. This guide will explore the prevalent synthetic strategies, focusing on troubleshooting common pitfalls and optimizing reaction conditions for robust and reproducible results.
Synthetic Overview: Common Pathways
Two primary strategies are commonly employed to construct the target molecule, each beginning with the readily available starting material, tetrahydro-4H-pyran-4-one. The choice between these routes often depends on available reagents, scale, and tolerance for multi-step procedures.
Caption: Overview of primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experiments. Each answer provides a detailed explanation of the underlying chemistry and offers concrete solutions.
Part 1: Issues in the Two-Step Synthesis (Route A)
This route proceeds via a hydantoin intermediate formed by the Bucherer-Bergs reaction, which is subsequently hydrolyzed and esterified.
Question 1: My yield for the hydantoin intermediate is very low, and I see a lot of unreacted tetrahydro-4H-pyran-4-one. What's going wrong?
Answer: Low conversion in a Bucherer-Bergs reaction typically points to issues with equilibrium, reagent stability, or reaction conditions.
-
Causality: The reaction involves the formation of a cyanohydrin and its subsequent reaction with ammonium carbonate. The initial cyanohydrin formation is reversible and pH-sensitive. The subsequent steps to form the hydantoin require elevated temperatures to drive the reaction forward.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your sodium or potassium cyanide has not been excessively exposed to atmospheric moisture and CO₂, which can degrade it. Use fresh ammonium carbonate.
-
Temperature Control: A common protocol involves heating the mixture to 60-70 °C.[1] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the ammonium carbonate and potential side reactions.
-
Solvent System: The reaction is often run in a mixture of water and a water-miscible organic solvent like ethanol to ensure all reactants are sufficiently solubilized.[1] Adjusting the solvent ratio can sometimes improve yields.
-
Reaction Time: This reaction can require several hours (3-4 hours or more) at temperature.[1] Ensure you are allowing sufficient time for the reaction to reach completion. Monitor by TLC if possible.
-
Question 2: During the hydrolysis of the hydantoin intermediate to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, I'm getting a complex mixture of products, or I am recovering the amino acid instead.
Answer: This is a critical and challenging step. The goal is to hydrolyze the hydantoin ring without hydrolyzing the target nitrile group. Standard strong acidic or basic conditions (e.g., refluxing with HCl or NaOH) will often lead to the complete hydrolysis of both the hydantoin and the nitrile, yielding the corresponding amino acid or hydroxy acid.[2][3]
-
Causality: The cyano group is susceptible to hydrolysis under the same conditions required to open the stable hydantoin ring.[2] The key is to use conditions that are selective.
-
Recommended Protocol & Explanation:
-
Selective Hydrolysis: A more controlled hydrolysis using barium hydroxide is often preferred. The hydantoin is heated with a stoichiometric amount of Ba(OH)₂ in water. The reaction progress should be carefully monitored. The barium salt of the carboxylic acid often precipitates, which can be isolated and then treated with sulfuric acid to liberate the free carboxylic acid. This method can be milder and more selective than using NaOH or KOH.
-
Why this works: The mechanism involves the formation of insoluble barium salts, which can help drive the equilibrium and may offer a degree of selectivity by sequestering the product from the harsh reaction conditions.
-
If you get the amino acid: This indicates your hydrolysis conditions are too harsh (too strong a base/acid, too high a temperature, or too long a reaction time), leading to the undesired hydrolysis of the nitrile. The Strecker synthesis pathway, which leads to amino acids, involves similar reagents but different workup conditions.[4][5]
-
Part 2: Issues in the Direct α-Cyanation (Route B)
This more direct route involves forming the ketone enolate and trapping it with an electrophilic cyanating agent.
Question 3: My direct cyanation reaction is slow, and I have low conversion of the starting ketone. How can I improve this?
Answer: Low conversion in an enolate-based reaction points to inefficient enolate formation or a poorly reactive electrophile.
-
Causality: Tetrahydro-4H-pyran-4-one is a non-conjugated ketone. Its enolate must be generated with a strong, non-nucleophilic base. If the base is not strong enough or if there are acidic protons elsewhere (like from water), enolate formation will be incomplete.
-
Troubleshooting Steps:
-
Choice of Base: For complete and irreversible enolate formation, use a strong base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Weaker bases like NaOH or alkoxides are generally insufficient.
-
Anhydrous Conditions: These reactions are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and all solvents are rigorously dried. Any protic source will quench the enolate.
-
Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions like aldol self-condensation.
-
Cyanating Agent: Use a reactive electrophilic cyanating agent.
-
Question 4: The reaction is messy, and I'm observing significant amounts of aldol self-condensation product. What causes this?
Answer: Aldol condensation is a common side reaction when working with enolates. It occurs when the enolate attacks the carbonyl group of an unreacted molecule of the starting ketone.
-
Causality: This side reaction is favored if the concentration of both the enolate and the free ketone are high simultaneously, or if the temperature is allowed to rise too high before the electrophile is added.
-
Troubleshooting Steps:
-
Reverse Addition: Add the ketone solution slowly to the cooled base solution (-78 °C). This ensures that at any given moment, the ketone is immediately converted to the enolate, keeping the concentration of free ketone low.
-
Maintain Low Temperature: Do not allow the reaction to warm up after enolate formation and before the cyanating agent is added.
-
Rapid Trapping: Once enolate formation is complete, add the electrophilic cyanating agent quickly (but carefully) to the cold solution to trap the enolate before it can react with anything else.
-
Part 3: Issues in the Final Esterification Step
This step applies to Route A, where the intermediate carboxylic acid is converted to the final methyl ester.
Question 5: My Fischer esterification yield is low, and the reaction seems to stall.
Answer: Fischer esterification is a classic equilibrium-controlled reaction. Low yields are almost always due to the presence of water, which drives the reaction backward.[8]
-
Causality: The reaction of a carboxylic acid and an alcohol produces an ester and one equivalent of water. To achieve high conversion, this water must be removed.
-
Troubleshooting Steps:
-
Use Excess Alcohol: Use methanol as the solvent. The large excess of this reagent will help push the equilibrium toward the product side according to Le Châtelier's principle.[8]
-
Water Removal:
-
Dean-Stark Apparatus: For larger scale reactions, refluxing with a solvent that forms an azeotrope with water (like toluene, though less common for methyl esters) can be used to physically remove water.
-
Drying Agents: Include a chemical drying agent like molecular sieves in the reaction.
-
-
Acid Catalyst: Use a strong acid catalyst like concentrated H₂SO₄ or TsOH. Ensure it is anhydrous.
-
Question 6: I'm concerned about the acidic conditions hydrolyzing my nitrile group. Are there milder esterification methods?
Answer: This is a valid concern. While the nitrile group is relatively stable, prolonged heating in strong aqueous acid can cause hydrolysis.[2][9] If you observe amide or carboxylic acid byproducts, consider these alternatives:
-
Table 1: Alternative Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Chloride | 1. SOCl₂ or (COCl)₂2. Methanol, Pyridine | 0 °C to RT | High yield, fast, non-equilibrium. | Generates corrosive HCl; requires an extra step. |
| Methyl Iodide | MeI, K₂CO₃ or Cs₂CO₃ | RT to 40 °C, in DMF or Acetone | Very mild, avoids acidic conditions. | MeI is toxic and an alkylating agent. |
| Diazomethane | CH₂N₂ | 0 °C in Ether | Extremely mild, clean, quantitative. | Highly toxic and explosive; only for small-scale use. |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
-
To a solution of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Interpretation
Confirming the structure and purity of your final product is crucial. Below are the expected analytical signatures.
-
Table 2: Key Analytical Data for this compound
| Analysis | Expected Signature | Interpretation |
| ¹H NMR | Singlet ~3.8 ppm (3H) | Corresponds to the methyl ester (-OCH₃) protons. |
| Multiplets ~3.5-4.0 ppm (4H) | Protons on the tetrahydropyran ring adjacent to the oxygen. | |
| Multiplets ~1.8-2.2 ppm (4H) | Protons on the tetrahydropyran ring adjacent to the C4 carbon. | |
| ¹³C NMR | Peak ~168-172 ppm | Carbonyl carbon of the ester. |
| Peak ~118-122 ppm | Nitrile carbon (-C≡N). | |
| Peak ~53 ppm | Methyl carbon of the ester. | |
| Quaternary Peak ~45-50 ppm | The C4 carbon bearing both functional groups. | |
| IR Spec. | Strong, sharp peak ~2240 cm⁻¹ | C≡N nitrile stretch. |
| Strong peak ~1745 cm⁻¹ | C=O ester carbonyl stretch. |
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}
Caption: Decision tree for troubleshooting low cyanation yields.
References
-
Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4596. [Link]
-
Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Eureka. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2015). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 6(9), 3846.
-
Sekerová, L., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]
-
PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Silva, F. C. D., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 712-724. [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
da Silva, F. C., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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Section 1: Understanding Common Pyran Synthesis Reactions
<_ _> Pyran Synthesis Technical Support Center
Introduction
Pyrans are six-membered heterocyclic compounds containing an oxygen atom, forming a core structure in numerous natural products, pharmaceuticals, and bioactive molecules.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them highly valuable scaffolds in drug discovery.[2][3] However, the synthesis of pyran derivatives can be challenging, often resulting in low conversion rates and the formation of complex side products. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and practical advice to overcome common hurdles in pyran synthesis.
Several synthetic routes are employed to construct the pyran ring. A foundational understanding of these reactions is crucial for effective troubleshooting.
-
Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular diversity.[4] The synthesis of 4H-pyrans often proceeds through a domino sequence of Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization.[2]
-
Biginelli-Type Reactions: While classically used for synthesizing dihydropyrimidones, variations of the Biginelli reaction can be adapted for pyran synthesis.[5][6] This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea equivalent.[5][7]
-
Hetero-Diels-Alder Reactions: This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings and can be adapted for the synthesis of thiopyran derivatives, which are sulfur analogs of pyrans.[8]
-
Knoevenagel/Electrocyclization Protocol: This tandem process involves an initial Knoevenagel condensation to form a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to yield the 2H-pyran core.[9]
Section 2: Troubleshooting Low Conversion Rates - A Q&A Guide
This section addresses specific issues that can lead to low conversion rates in pyran synthesis.
Question 1: My multi-component reaction is yielding a complex mixture with very little of the desired pyran. What are the likely causes and how can I fix this?
Answer: Low yields in multi-component reactions for pyran synthesis often stem from competing side reactions and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Stoichiometry and Order of Addition: Ensure precise stoichiometry of your reactants. An excess of one component can lead to undesired side products. The order of addition can also be critical. For instance, pre-mixing the aldehyde and malononitrile before adding the 1,3-dicarbonyl compound can favor the initial Knoevenagel condensation.[10]
-
Catalyst Choice and Loading: The catalyst is paramount. Both Lewis and Brønsted acids are commonly used.[5] If you are using a heterogeneous catalyst, ensure it is properly activated and that the loading is optimized.[4] For example, using 20% KOH-loaded CaO has been shown to be more effective than either CaO or KOH alone.[4] Consider screening a variety of catalysts to find the most effective one for your specific substrates.
-
Solvent Selection: The solvent can significantly influence reaction rates and selectivity. While solvent-free conditions can be highly effective, sometimes a solvent is necessary.[4] Protic solvents like ethanol can promote the reaction, while aprotic solvents like CH2Cl2 or CHCl3 may give poor yields.[4][11] Water can also be a viable green solvent, but solubility of reactants can be a limitation.[4]
-
Temperature Control: Many pyran syntheses can be performed at room temperature.[3][12] However, if the reaction is sluggish, gentle heating or refluxing may be required.[11] Conversely, if you observe degradation of starting materials or products, lowering the temperature is advisable.[13]
Question 2: My catalyst appears to be inactive or is promoting the formation of side products. How do I select the right catalyst and ensure its activity?
Answer: Catalyst performance is a common failure point. The choice between a homogeneous and a heterogeneous catalyst is a key consideration.
-
Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts are in the same phase as the reactants, often leading to high activity but can be difficult to remove from the reaction mixture. Heterogeneous catalysts are in a different phase, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[4][14] Many recent advancements have focused on developing highly efficient and reusable heterogeneous catalysts, including magnetic nanoparticles that can be easily separated using an external magnet.[12][15]
-
Catalyst Deactivation: Water can poison some Lewis acid catalysts. Ensure your reagents and solvents are dry if you are using a moisture-sensitive catalyst. Impurities in the starting materials can also act as catalyst poisons.
-
Catalyst Screening: There is no one-size-fits-all catalyst for pyran synthesis. It is often necessary to screen a range of catalysts to identify the optimal one for a particular reaction. A selection of commonly used catalysts is presented in the table below.
| Catalyst Type | Examples | Typical Applications | Advantages |
| Heterogeneous Basic | KOH loaded CaO[4] | 4H-pyran synthesis | High yield, short reaction time, reusable.[4] |
| Magnetic Nanoparticles | Fe3O4@SiO2 functionalized catalysts[11][12] | 4H-pyran synthesis | Excellent yields, easy separation, recyclable.[11][12] |
| Lewis Acids | Yb(OTf)3, InCl3[5] | Biginelli-type reactions | Increased yields, shorter reaction times.[5] |
| Organocatalysts | L-proline, Squaramide[3][13] | Asymmetric pyran synthesis | Enantioselective control.[13] |
| Natural Catalysts | Lemon peel powder[3] | Green synthesis of pyrans | Environmentally benign, low cost.[3] |
Question 3: I'm observing acyclic intermediates instead of the cyclized pyran product. How can I encourage cyclization?
Answer: The formation of stable acyclic intermediates is a common issue that prevents the final ring-closing step. To favor cyclization:
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Dehydrating Conditions: The final cyclization step often involves the elimination of a water molecule.[6] Using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent can drive the equilibrium towards the cyclized product.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often promotes cyclization by providing rapid and uniform heating.[2]
Question 4: My starting materials are degrading under the reaction conditions. What adjustments can I make?
Answer: If your starting materials are sensitive, particularly the aldehyde, degradation can be a significant problem.
-
Milder Conditions: Opt for milder catalysts and lower reaction temperatures.[13] For example, many reactions can proceed at room temperature using an efficient catalyst, avoiding the need for harsh heating.[3]
-
Substrate Purity: Ensure the purity of your starting materials. Impurities can sometimes catalyze decomposition pathways.
-
Protecting Groups: If your substrates contain sensitive functional groups that are not involved in the pyran formation, consider using protecting groups to prevent unwanted side reactions.
Section 3: Frequently Asked Questions (FAQs)
-
What are the best analytical techniques to monitor the progress of my pyran synthesis?
-
How do I purify my pyran product from the reaction mixture?
-
Are there any green chemistry approaches to pyran synthesis?
-
What safety precautions should I take when working with reagents for pyran synthesis?
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Many of the reagents, such as aldehydes and malononitrile, can be toxic and irritating. 3,4-Dihydro-2H-pyran is a flammable liquid. Always consult the Safety Data Sheet (SDS) for each reagent before use.[18]
-
Section 4: Experimental Protocols
Protocol: Three-Component Synthesis of a 2-Amino-4H-pyran Derivative [2]
-
To a 10 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add the chosen catalyst (e.g., 30 mg of CuFe2O4@starch) and 3 mL of ethanol.[15]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 10-45 minutes).
-
After completion, collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4H-pyran derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 5: Visualizations
Caption: General mechanism for the multi-component synthesis of 4H-pyrans.
References
-
Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Available at: [Link]
-
Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Available at: [Link]
-
Kumar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]
-
Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]
-
Reddy, R., et al. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. (Please note: As of the current date, this is a future publication. The link is a placeholder to an ACS journal.) Available at: [Link]
-
Marcos, C., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 21(9), 1233. Available at: [Link]
-
Yilmaz, F., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. (Please note: As of the current date, this is a future publication. The link is a placeholder to an RSC journal.) Available at: [Link]
-
Khandare, P. M., et al. (2018). Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. SF Journal of Pharmaceutical and Analytical Chemistry, 1(1). Available at: [Link]
-
A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (2022). Oriental Journal of Chemistry, 38(2). Available at: [Link]
-
Biomolecules. (2025-26). NCERT. Available at: [Link]
-
Al-Shamary, M., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1619-S1624. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Maleki, A., & Kiasat, A. R. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science, 7(7), 200385. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. (2021). Current Green Chemistry, 8(3), 221-230. Available at: [Link]
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managing reaction temperature for optimal methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate yield
An in-depth guide to managing reaction temperature for optimal yields of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, presented by the BenchChem Technical Support Center.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide focuses on a critical aspect of synthesizing this compound: the strategic management of reaction temperature. This parameter is paramount, directly influencing reaction kinetics, yield, and the purity of your final product. We will explore the causal relationships between temperature and reaction outcomes, offering a self-validating framework for protocol optimization and troubleshooting.
The synthesis of pyran derivatives is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Precise control over the reaction conditions is not merely a procedural formality but a fundamental requirement for achieving high efficiency and reproducibility.[3] This guide is structured to address the specific challenges you may face, providing clear, actionable solutions grounded in established chemical principles.
Synthesis Overview: The Cyanation Pathway
The synthesis of this compound typically involves a nucleophilic substitution reaction. A common and effective strategy is the cyanation of an alkyl halide precursor, where a leaving group at the 4-position is displaced by a cyanide anion. While various methods for cyanation exist[4][5][6], this guide will focus on a pathway utilizing a suitable precursor, such as methyl 4-chloro-tetrahydro-2H-pyran-4-carboxylate, and a cyanide salt.
Frequently Asked Questions (FAQs) on Temperature Management
This section addresses common questions regarding the role of temperature in the synthesis of this compound.
Q1: What is the optimal temperature range for the cyanation reaction?
The optimal temperature is a balance between reaction rate and selectivity. For many nucleophilic substitution reactions involving cyanide, temperatures that are too low result in impractically long reaction times. Conversely, excessively high temperatures can promote undesirable side reactions.
While some modern photoinduced, copper-catalyzed cyanations of unactivated secondary alkyl chlorides can proceed efficiently at room temperature (or even 0°C)[7], traditional thermal methods often require heating. A typical starting point for optimization would be in the range of 60-80°C. However, the ideal temperature is highly dependent on the substrate, solvent, and specific cyanide source used.
Q2: What are the consequences of the reaction temperature being too low?
A temperature that is too low will significantly decrease the reaction rate. This is because the reacting molecules will have insufficient kinetic energy to overcome the activation energy barrier of the reaction.
-
Incomplete Conversion: The primary consequence is an incomplete reaction, even after extended periods, leading to a low yield of the desired product and difficult purification due to the presence of unreacted starting material.
-
Reaction Stalling: The reaction may appear to stall, with monitoring techniques like Thin Layer Chromatography (TLC) showing little to no change over time.
Q3: What happens if the reaction temperature is too high?
Elevated temperatures can be detrimental to the overall yield and purity of the product.
-
Side Product Formation: High temperatures can provide sufficient energy to overcome the activation barriers of competing reactions. In the case of secondary alkyl halides, an E2 elimination reaction can compete with the desired S_N2 substitution, leading to the formation of an alkene byproduct.[7]
-
Reagent Decomposition: Cyanide salts can decompose at high temperatures, reducing the effective concentration of the nucleophile.[8]
-
Solvent and Product Degradation: The solvent or the desired product itself may not be stable at excessive temperatures, leading to the formation of complex impurities.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. frontiersin.org [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Temperature on Gold Cyanidation - 911Metallurgist [911metallurgist.com]
Technical Support Center: Solvent Effects on Tetrahydropyran Synthesis
Introduction
The tetrahydropyran (THP) scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its synthesis is a cornerstone of modern organic chemistry. However, researchers frequently encounter challenges with yield, regioselectivity, and stereoselectivity. A critical, yet often underestimated, parameter governing the success of these transformations is the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction mechanism by stabilizing transition states, solvating reactive intermediates, and influencing conformational equilibria.[4][5]
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complex role of solvents in the synthesis of tetrahydropyran derivatives.
Core Principles: Why Solvents Dictate Reaction Outcomes
Before diving into specific issues, it's crucial to understand the fundamental properties of solvents and their general impact on reactions.[6][7]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They excel at stabilizing charged species, including carbocations and anions. This property can be a double-edged sword: while they can facilitate reactions involving ionic intermediates (like SN1-type processes), they can also deactivate strong nucleophiles by forming a solvent cage around them through hydrogen bonding, hindering their reactivity in SN2-type reactions.[8][9]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds.[10][11] They are excellent at solvating cations but are poor at solvating anions.[8] This leaves anions "naked" and highly nucleophilic, making these solvents ideal for reactions that require a potent nucleophile, such as the SN2 mechanism.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): With low dielectric constants and small dipole moments, these solvents do not effectively solvate charged species.[6] Reactions in nonpolar solvents often favor concerted mechanisms or pathways involving neutral, tightly-associated intermediates. They can be particularly effective in controlling stereochemistry by forcing reactants into highly ordered, chair-like transition states to minimize electrostatic repulsion.[1]
Troubleshooting Guide & FAQs
Section 1: The Prins Cyclization
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, is a powerful method for constructing the THP ring via an oxocarbenium ion intermediate.[1][12]
Question: My Prins cyclization is giving low yields and a mixture of stereoisomers. How can I improve the stereoselectivity by changing the solvent?
Answer: Poor stereoselectivity in Prins cyclizations often stems from a poorly organized transition state or competing reaction pathways. Solvent polarity is a key factor to control this.[1]
-
The Causality: The reaction proceeds through a positively charged oxocarbenium ion. Polar protic solvents can over-stabilize this intermediate, leading to a more flexible, less-ordered transition state and even promoting side reactions like elimination or solvent trapping. Conversely, nonpolar solvents do not strongly solvate the intermediate. This encourages a more compact, chair-like transition state where substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, leading to higher stereoselectivity.[13]
-
Troubleshooting Steps:
-
Switch to a Nonpolar Solvent: If you are using a polar solvent like acetonitrile (MeCN) or an ether like THF, switch to a nonpolar solvent such as dichloromethane (CH2Cl2), toluene, or hexane. An optimization study on an asymmetric Prins cyclization revealed that enantioselectivity increases as the polarity of the solvent decreases.[1]
-
Consider Solvent-Free Conditions: In some cases, solvent-free conditions, promoted by trimethylsilyl halides, can afford 4-halo-tetrahydropyrans in excellent yields.[14]
-
Lewis Acid Compatibility: Ensure your chosen Lewis or Brønsted acid catalyst is compatible with the solvent. Some catalysts may be more active or selective in specific media.
-
Question: I am observing significant amounts of an undesired tetrahydrofuran (THF) byproduct. Is this related to my solvent choice?
Answer: Yes, the formation of five-membered rings (tetrahydrofurans) instead of six-membered rings (tetrahydropyrans) is a known competing pathway. While substrate structure is the primary determinant, the solvent can influence the kinetics of the competing cyclization transition states.[1]
-
The Mechanism: The regioselectivity depends on the relative stability of the transition states leading to the five- and six-membered rings.[1] A five-membered transition state can sometimes be favored to avoid certain steric clashes.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature often increases the selectivity for the thermodynamically favored six-membered THP ring.
-
Screen Nonpolar Solvents: As with improving stereoselectivity, a less polar solvent can better enforce the chair-like transition state required for THP formation.[13] Ethereal solvents have been shown to perform well in some cyclizations.[15]
-
Section 2: Hetero-Diels-Alder (HDA) Reaction
The HDA reaction is a [4+2] cycloaddition that provides rapid access to dihydropyran systems, which can be readily converted to THPs.
Question: What is the best general-purpose solvent for a Lewis acid-catalyzed Hetero-Diels-Alder reaction? My reaction is sluggish.
Answer: There is no single "best" solvent, as the optimal choice depends on the Lewis acid, the diene, and the dienophile. However, non-coordinating, nonpolar solvents are typically the starting point.
-
The Rationale: Lewis acids are electron acceptors. Coordinating solvents (like THF, MeCN, or alcohols) are Lewis basic and will compete with the dienophile (aldehyde) for binding to the Lewis acid catalyst, effectively inhibiting the reaction. Nonpolar, non-coordinating solvents like dichloromethane (CH2Cl2) or toluene are standard choices because they dissolve the reactants without deactivating the catalyst.[16]
-
Troubleshooting Steps:
-
Start with Halogenated Solvents: CH2Cl2 or 1,2-dichloroethane (DCE) are excellent starting points. They offer good solubility for a range of substrates and are compatible with most common Lewis acids (e.g., BF3·OEt2, Sc(OTf)3).[17][18]
-
Try Ethereal Solvents Cautiously: While coordinating, some ethereal solvents like cyclopentyl methyl ether (CPME) have shown optimal performance in specific systems, but this is often catalyst-dependent.[15]
-
Evaluate Solvent Polarity Effects: While the mechanism is often concerted, some HDA reactions can have asynchronous or even stepwise character, especially with polar substrates. In these cases, solvent polarity can influence the reaction rate and selectivity, although the effect is often less pronounced than in purely ionic reactions.[19][20]
-
Section 3: Intramolecular Williamson Ether Synthesis (IWES)
This classic SN2 reaction involves an alkoxide nucleophile and an alkyl halide on the same molecule to form a cyclic ether.[21] It is a reliable method for forming THP rings from 5-haloalcohols.
Question: My intramolecular Williamson ether synthesis is extremely slow and gives a low yield, with elimination products dominating. Is my solvent to blame?
Answer: Absolutely. This is a classic case where solvent choice is paramount. Using the wrong type of solvent is one of the most common failure modes for this reaction.
-
The Causality: The IWES is an SN2 reaction. Its rate depends on a potent, unhindered nucleophile (the alkoxide).
-
Polar Protic Solvents (e.g., ethanol): These solvents will form strong hydrogen bonds with the alkoxide, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack the electrophilic carbon.[8] This slows the desired SN2 reaction and allows the competing E2 elimination pathway to dominate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are ideal. They can dissolve the alkoxide salt (e.g., sodium or potassium alkoxide) by solvating the counter-cation (Na⁺, K⁺). However, they cannot hydrogen bond with the alkoxide anion, leaving it "naked," highly reactive, and ready to participate in the SN2 displacement.[22][23]
-
-
Troubleshooting Steps:
-
Immediately Switch to a Polar Aprotic Solvent: If you are using a protic solvent (including the parent alcohol of your alkoxide), switch to anhydrous DMF, DMSO, or THF.[22][23] Acetonitrile is also a common choice.[23]
-
Ensure Anhydrous Conditions: Water is a protic solvent and will quench the strong base (e.g., NaH) used to form the alkoxide and hinder the nucleophilicity of any alkoxide that does form. Use dry solvents and perform the reaction under an inert atmosphere (N2 or Ar).
-
Choice of Base/Solvent System: A common and effective combination is using sodium hydride (NaH) as the base in anhydrous THF or DMF.[22] The NaH deprotonates the alcohol to form the alkoxide and gaseous H₂, driving the initial step forward.[21]
-
Data Summary Table
| Synthetic Method | Recommended Solvent Class | Common Solvents | Effect on Yield & Selectivity | Key Considerations & Pitfalls |
| Prins Cyclization | Nonpolar | CH2Cl2, Toluene, Hexane | High Stereoselectivity: Favors ordered, chair-like transition states.[13] Improved Yield: Minimizes solvent trapping and side reactions.[1] | Avoid polar protic solvents which can lead to poor selectivity and side reactions. Ensure catalyst compatibility. |
| Hetero-Diels-Alder | Nonpolar, Non-coordinating | CH2Cl2, DCE, Toluene | High Yield: Prevents deactivation of the Lewis acid catalyst. | Avoid coordinating solvents (THF, MeCN, alcohols) that will bind to the Lewis acid.[16] |
| Williamson Ether Synthesis | Polar Aprotic | DMF, DMSO, THF, MeCN | High Yield & Rate: Maximizes nucleophilicity of the alkoxide.[22][23] | CRITICAL: Avoid protic solvents (H₂O, alcohols) which severely inhibit the SN2 reaction via hydrogen bonding.[8][23] |
| Oxa-Michael Addition | Varies (Polar Aprotic/Protic) | THF, CH3OH, CH2Cl2 | Controls Stereochemistry: Can favor kinetic (trans) or thermodynamic (cis) products.[2] | The outcome is highly dependent on the base, temperature, and specific substrate. |
Experimental Protocols & Visualizations
Protocol 1: Stereoselective Prins Cyclization for a 2,4,6-Trisubstituted THP
This protocol is adapted from methodologies emphasizing stereochemical control.[1][13]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (CH2Cl2) (approx. 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl4, 1.1 equiv) dropwise over 5 minutes. The choice of a nonpolar solvent like CH₂Cl₂ is critical here to promote a highly ordered transition state.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 1: General Workflow for Solvent Screening
This diagram illustrates a logical approach to optimizing the solvent for a novel tetrahydropyran synthesis.
Caption: A logical workflow for solvent selection and optimization.
Diagram 2: Solvent Interaction in Prins Cyclization
This diagram shows how different solvent types interact with the key oxocarbenium ion intermediate in a Prins cyclization.
Caption: Contrasting effects of protic vs. nonpolar solvents.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. (2025). American Chemical Society.[Link]
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. (2026). American Chemical Society.[Link]
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Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). National Institutes of Health.[Link]
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Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023). National Institutes of Health.[Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health.[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.[Link]
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Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (n.d.). National Institutes of Health.[Link]
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Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.[Link]
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Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Royal Society of Chemistry.[Link]
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Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.[Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry.[Link]
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Green Chemistry: Solvent- and Metal-Free Prins Cyclization. Application to Sequential Reactions. (2025). ResearchGate.[Link]
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Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. (2025). Thieme.[Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate.[Link]
-
-
Effect of solvent on Prins cyclization reaction. (n.d.). ResearchGate.[Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). Royal Society of Chemistry.[Link]
-
Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry.[Link]
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Development of new methods in tetrahydropyran ring synthesis. (n.d.). Nanyang Technological University.[Link]
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Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (n.d.). Royal Society of Chemistry.[Link]
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Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.[Link]
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Insights into the stereoselective BF3-catalyzed hetero Diels–Alder reaction of Garner's aldehyde with Danishefsky's diene. (2025). ResearchGate.[Link]
-
Williamson ether synthesis. (n.d.). Wikipedia.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). ResearchGate.[Link]
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI.[Link]
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Solvent effects. (n.d.). Wikipedia.[Link]
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On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. (n.d.). MDPI.[Link]
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Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis.[Link]
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Williamson Ether Synthesis. (2023). Chemistry LibreTexts.[Link]
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Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.[Link]
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Solvent Effects. (2022). Chemistry LibreTexts.[Link]
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Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2025). ResearchGate.[Link]
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A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. (n.d.). Royal Society of Chemistry.[Link]
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Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Royal Society of Chemistry.[Link]
-
Solvent effect on complexation reactions. (2025). ResearchGate.[Link]
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ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions: synthesis of dihydropyran-fused diterpenoids. (2014). National Institutes of Health.[Link]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific synthesis. The content is structured in a question-and-answer format to directly address potential challenges and explain the reasoning behind experimental choices.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and biologically active molecules. The core of this transformation often involves a cyanation reaction, a process of adding a cyanide group to a molecule.[1][2] A common and effective method for this synthesis is a variation of the Strecker reaction or a cyanohydrin formation followed by further transformations.[3][4][5][6][7][8][9] This guide will focus on catalyst selection and troubleshooting for the efficient synthesis of the target molecule, primarily through the cyanation of a suitable precursor like methyl tetrahydro-2H-pyran-4-carboxylate.[10]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the synthesis of this compound?
The synthesis typically proceeds via the cyanation of a ketone precursor, methyl tetrahydro-4-oxopyran-2-carboxylate. The most prevalent methods are based on the Strecker synthesis or cyanohydrin formation.[3][4][6][7][8]
-
Strecker-type Reaction: This is a three-component reaction involving a ketone, an amine (or ammonia), and a cyanide source.[3][5][11] The reaction proceeds through an imine intermediate, which is then attacked by the cyanide nucleophile.[3][4][6]
-
Cyanohydrin Formation: This reaction involves the direct addition of a cyanide source to the carbonyl group of the ketone, forming a cyanohydrin intermediate.[7][8][9][12] This intermediate can then be further processed to yield the desired product.
Q2: Which cyanide sources are recommended, and what are the safety precautions?
Commonly used cyanide sources include:
-
Trimethylsilyl cyanide (TMSCN): Often preferred due to its solubility in organic solvents and milder reactivity compared to alkali metal cyanides.[7][8][13][14]
-
Alkali metal cyanides (NaCN, KCN): Cost-effective options, but their use requires careful control of pH and reaction conditions due to their high toxicity and the potential for hydrogen cyanide (HCN) gas release.[7][8][15]
Crucial Safety Information: All cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[13][14][16][17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] In case of contact, immediately seek medical attention.[16][18] Work under anhydrous conditions when using TMSCN, as it reacts with water to produce toxic hydrogen cyanide gas.[16][17]
Q3: What is the role of a catalyst in this synthesis?
Catalysts play a pivotal role in accelerating the reaction rate and improving the yield and selectivity of the desired product.[19] Their primary functions include:
-
Lewis Acids: Lewis acids like ZnCl₂, AlCl₃, or various metal triflates can activate the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion.[1][20][21][22] They can also facilitate the cleavage of the C-CN bond in certain cyanation reactions.[20][23]
-
Brønsted Acids: In some cases, a Brønsted acid can promote the formation of the iminium ion in Strecker-type reactions.[4]
-
Phase-Transfer Catalysts (PTC): When using alkali metal cyanides in a two-phase system, a PTC can facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[1]
III. Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous for many Lewis acids).- Consider activating the catalyst if necessary (e.g., by heating under vacuum). | Many catalysts, especially Lewis acids, are sensitive to moisture and can be deactivated through hydrolysis. |
| Poor Quality Reagents | - Use freshly distilled or purified solvents and reagents.- Verify the purity of the starting ketone. | Impurities in the starting materials or solvents can interfere with the catalyst or participate in side reactions, reducing the yield. |
| Suboptimal Reaction Temperature | - Experiment with a range of temperatures. Some reactions require cooling to suppress side reactions, while others may need heating to overcome the activation energy barrier. | The rate of chemical reactions is highly dependent on temperature. Finding the optimal temperature is crucial for maximizing the yield.[24][25] |
| Incorrect Cyanide Source or Handling | - If using TMSCN, ensure strictly anhydrous conditions.[17]- If using NaCN or KCN, ensure the pH is slightly basic to have sufficient free cyanide ions.[26] | TMSCN readily hydrolyzes to release HCN, which is a gas and can escape the reaction mixture. Alkali cyanides require a slightly basic medium to prevent the formation of HCN gas. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Competing Benzoin Condensation | - This is more common with aromatic aldehydes but can be a consideration. Ensure the reaction conditions favor the desired cyanation pathway. | The benzoin condensation is a competing reaction pathway for some carbonyl compounds in the presence of cyanide.[7][8] |
| Hydrolysis of the Nitrile Group | - Work up the reaction under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases during purification. | The nitrile group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions.[12] |
| Formation of Cyanohydrin Byproduct | - If the desired product is the aminonitrile (from a Strecker reaction), ensure the presence of the amine component from the start. | In the absence of an amine, the ketone will react with the cyanide source to form a cyanohydrin.[9] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Residual Catalyst | - Choose a catalyst that is easily separable (e.g., a solid-supported catalyst).- Perform an appropriate aqueous workup to remove water-soluble catalysts. | The choice of catalyst can significantly impact the ease of purification. Heterogeneous catalysts can often be removed by simple filtration. |
| Similar Polarity of Product and Byproducts | - Optimize the reaction conditions to minimize byproduct formation.[27]- Employ advanced chromatographic techniques (e.g., preparative HPLC) if necessary. | If the byproducts have similar physical properties to the desired product, separation can be challenging. Minimizing their formation is the best strategy. |
IV. Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Cyanation using TMSCN
This protocol outlines a general procedure for the synthesis of this compound using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.
Materials:
-
Methyl tetrahydro-4-oxopyran-2-carboxylate
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., ZnCl₂, InCl₃)[28]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the methyl tetrahydro-4-oxopyran-2-carboxylate in the anhydrous solvent in a flame-dried flask.
-
Add the Lewis acid catalyst (typically 5-20 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TMSCN (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Data Presentation
Table 1: Comparison of Catalytic Systems
| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| In | TMSCN | Water | Room Temp | High | [5] |
| Montmorillonite KSF clay | TMSCN | Dichloromethane | Room Temp | Good | [4] |
| N-methyl imidazolium acetate | TMSCN | Neat | Room Temp | High | [11] |
| Titanium-based catalyst | TMSCN | Toluene | Room Temp | High (enantioselective) | [4] |
| No Catalyst | KCN | Various Solvents | Room Temp | Up to 94% | [15] |
Note: Yields are dependent on the specific substrate and reaction conditions.
VI. Visualizations
Reaction Mechanism: Lewis Acid-Catalyzed Cyanohydrin Formation
Caption: Lewis acid activation of the carbonyl for nucleophilic attack.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
VII. References
Sources
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- 2. Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
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- 14. bio.vu.nl [bio.vu.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assets.thermofisher.com [assets.thermofisher.com]
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- 20. books.rsc.org [books.rsc.org]
- 21. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 22. Lewis Acid Mediated Electrophilic Cyanation of 2,2'-Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 31. researchgate.net [researchgate.net]
- 32. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]
- 33. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 34. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. This compound [cymitquimica.com]
- 36. 362703-30-8|this compound|BLD Pharm [bldpharm.com]
- 37. benchchem.com [benchchem.com]
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- 40. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the dedicated technical support guide for the purification of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable building block. Here, we address specific experimental issues in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities typically fall into three categories:
-
Unreacted Starting Materials: Residual ketone precursors or cyanation reagents.[1][2]
-
Side-Reaction Products: Byproducts from competing reactions, such as the formation of cyanohydrins from aldehydes or ketones.[3][4]
-
Hydrolysis Products: This is the most common class of process-related impurities. Both the methyl ester and the nitrile functional groups are susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup.[5][6][7] This can lead to the formation of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (from ester hydrolysis) or methyl 4-carbamoyltetrahydro-2H-pyran-4-carboxylate (from partial nitrile hydrolysis).[8]
Q2: What is the recommended general purification strategy for this compound?
A2: A multi-step approach is most effective. Start with an aqueous workup to remove inorganic salts and highly polar water-soluble impurities. This is typically followed by flash column chromatography on silica gel, which is highly effective for separating the target molecule from less polar and closely related polar impurities.[9] For achieving very high purity, a final recrystallization step can be employed if a suitable solvent system is identified.
Q3: My purified compound seems to degrade upon storage. What are the optimal storage conditions?
A3: The primary degradation pathway is hydrolysis.[5][6] To minimize this, the purified compound, which is a solid at room temperature, should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[10] For long-term storage, keeping it at a reduced temperature (-20°C) under an inert atmosphere (nitrogen or argon) is recommended. Avoid acidic or basic residues in the final product, as these can catalyze degradation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Aqueous Workup & Extraction Issues
Q: I am observing a persistent emulsion during my ethyl acetate/water extraction. How can I resolve this?
A: Emulsions are common when dealing with moderately polar compounds and residual surfactants or bases.
-
Causality: Emulsions are stabilized by materials that lower the interfacial tension between the organic and aqueous layers. Vigorous shaking is a common cause.
-
Solution:
-
Mechanical Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion by drawing water out of the organic layer.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
-
Flash Column Chromatography Issues
Q: My compound is streaking badly on the silica TLC plate and column, leading to poor separation. What is the cause and solution?
A: Tailing or streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often due to the presence of acidic impurities or the intrinsic nature of the molecule.
-
Causality: The silica gel surface has acidic silanol groups (Si-OH). If your crude product contains the hydrolyzed carboxylic acid impurity, this acidic compound will interact strongly and irregularly with the silica, causing it to tail. The target molecule itself has polar functional groups that can also lead to some tailing.
-
Solution:
-
Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your eluent system (e.g., ethyl acetate/hexane).[11] The triethylamine will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
Acid Wash Pre-treatment: Before chromatography, perform an acidic wash (e.g., with dilute HCl) followed by a neutral wash during the workup to remove any basic impurities that might also cause streaking. Then, use a bicarbonate wash to remove the key acidic impurities. This multi-step wash is often more effective than relying solely on chromatography modifiers.
-
Q: My compound is highly polar and either stays at the baseline in ethyl acetate/hexane or shoots to the solvent front with methanol/DCM. How do I achieve good separation?
A: This is a common challenge for multifunctional polar molecules. The large polarity jump between common solvent systems can make finding the right mobile phase difficult.
-
Causality: The polarity of your target molecule requires a solvent system with intermediate to high eluotropic strength. Standard systems may not provide the necessary resolution.
-
Solution:
-
Optimize the Solvent System: Instead of large jumps, perform a systematic screen of solvent systems. A good starting point for polar compounds is a gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate.[11]
-
Consider Alternative Chromatography: If normal-phase silica fails, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography could be effective alternatives. HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent (e.g., acetonitrile/water).[12]
-
| Problem | Probable Cause | Recommended Solution |
| No separation between spots on TLC | Incorrect solvent system polarity. | Test a range of solvent polarities (e.g., 10%, 30%, 50%, 70% Ethyl Acetate in Hexane).[13] |
| Compound insoluble in loading solvent | High crystallinity or polarity. | Use a stronger, volatile solvent like DCM for dissolution, then adsorb onto a small amount of silica for dry loading.[14] |
| Product elutes with non-polar impurities | Compound is less polar than expected. | Decrease the polarity of the mobile phase (increase hexane percentage). |
| Cracking of silica bed | Heat generated during packing/running. | Pack the column using a slurry method and avoid highly exothermic solvent mixing in the column. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Impurity Removal
This protocol is designed to remove both acidic and basic impurities prior to chromatography.
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities, including the hydrolyzed carboxylic acid). Caution: CO₂ evolution may cause pressure buildup.
-
Water (to remove residual salts).
-
Saturated aqueous NaCl (brine) (to break any emulsions and dry the organic layer).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product ready for chromatography.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[13] A common starting point is 30-50% ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better resolution.[13]
-
-
Elution: Begin elution with the determined mobile phase, applying positive pressure (air or nitrogen). If separation is difficult, a shallow gradient elution (e.g., starting with 20% EtOAc/Hexane and gradually increasing to 60% EtOAc/Hexane) can be highly effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows and Mechanisms
General Purification Workflow
Caption: General purification workflow for the target compound.
Troubleshooting TLC Results
Caption: Decision tree for troubleshooting common TLC results.
Potential Hydrolysis Pathways
Caption: Common hydrolysis pathways leading to impurities.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Gomara, M. J., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Bath. SOP: FLASH CHROMATOGRAPHY. [Link]
-
AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Wikipedia. Cyanation. [Link]
-
Wikipedia. Cyanohydrin reaction. [Link]
-
Organic Syntheses. PURIFICATION OF TETRAHYDROFURAN. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Al-Zaydi, K. M. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
-
Bakulina, O., et al. (2021). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Smith, M. D., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications. [Link]
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Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
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da Silva, A. B. F., & da Silva, F. de C. (2017). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]
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Peng, Y., et al. (2019). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. ResearchGate. [Link]
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Vyskočilová, E., et al. (2016). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. Research on Chemical Intermediates. [Link]
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Sekerová, L., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]
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Al-Majedy, Y. K., et al. (2017). Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. ResearchGate. [Link]
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preventing decomposition of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate during workup
Troubleshooting Guide for Workup Procedures
Introduction: Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable building block in synthetic organic chemistry. However, its bifunctional nature, containing both an α-cyano ester and a tetrahydropyran ring, presents unique challenges during aqueous workup. This guide provides in-depth troubleshooting for common decomposition pathways encountered, ensuring researchers can maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during aqueous workup?
A1: The main decomposition routes stem from the reactivity of the α-cyano ester moiety. These include:
-
Hydrolysis: Both the ester and the nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions.[1] This can lead to the formation of the corresponding carboxylic acid, amide, or even complete cleavage of the cyano group.
-
Retro-Strecker/Retro-Cyanohydrin Reaction: This is a significant concern, especially under basic conditions.[2][3] The α-cyano ester can be viewed as a derivative of a cyanohydrin. The reaction is reversible and can lead to the elimination of the cyanide ion, resulting in the formation of an unsaturated intermediate that can undergo further reactions.[2][4]
-
Epimerization: The α-carbon is stereochemically sensitive. Basic conditions can lead to deprotonation and subsequent racemization if the carbon is a stereocenter.
Q2: My NMR shows loss of the cyano group and formation of multiple byproducts after a standard basic wash (e.g., NaHCO₃ or Na₂CO₃). What is happening?
A2: This is a classic sign of a retro-Strecker or retro-cyanohydrin type decomposition.[2][3] The basic wash deprotonates the α-carbon, initiating the elimination of the cyanide ion. The resulting intermediate can then react in various ways, leading to a complex mixture of byproducts. Even seemingly mild bases like sodium bicarbonate can be sufficient to trigger this decomposition, especially with prolonged contact time.
Q3: I'm observing hydrolysis of the methyl ester to the carboxylic acid. How can I avoid this?
A3: Ester hydrolysis is typically catalyzed by acid or base.[1] To prevent this:
-
Avoid Strong Acids and Bases: Use of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) during workup should be strictly avoided.
-
Minimize Contact Time: If a basic wash is necessary, it should be performed quickly and at low temperatures (0-5 °C).
-
Use Milder Reagents: Consider using a saturated solution of ammonium chloride (NH₄Cl) for a mildly acidic wash to neutralize any remaining base from the reaction, or a brine wash (saturated NaCl solution) to reduce the aqueous layer's ability to support hydrolysis.
Troubleshooting Workflows & Protocols
Problem 1: Product Decomposition During Basic Extraction
Symptoms:
-
Low isolated yield.
-
Complex mixture of byproducts observed by TLC or NMR.
-
Absence of the characteristic nitrile peak in the IR or cyano carbon in ¹³C NMR.
Root Cause Analysis: The primary culprit is the instability of the α-cyano ester to basic conditions, leading to a retro-Strecker/retro-cyanohydrin reaction.
dot
Caption: Retro-Strecker decomposition pathway under basic conditions.
Solutions & Protocols:
1. Mild Acidic Wash Protocol:
This approach avoids basic conditions altogether, minimizing the risk of retro-Strecker decomposition.
-
Step 1: Quench the reaction mixture with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Step 2: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 3: Wash the combined organic layers sequentially with saturated aqueous NH₄Cl and then brine.
-
Step 4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Rationale: The NH₄Cl wash is mildly acidic (pH ~4.5-5.5), which is generally well-tolerated by the ester and cyano groups while neutralizing any basic reagents.[4]
2. Non-Aqueous Workup:
For extremely sensitive substrates, avoiding water entirely may be necessary.
-
Step 1: If the reaction solvent is immiscible with a non-polar solvent, dilute the reaction mixture and filter through a plug of silica gel or celite to remove solid byproducts.
-
Step 2: Concentrate the filtrate under reduced pressure.
-
Step 3: Purify the crude product directly using column chromatography.
Rationale: This method completely avoids the potential for hydrolysis and base-mediated decomposition pathways.
Problem 2: Product is Water-Soluble, Leading to Poor Extraction Efficiency
Symptoms:
-
Low recovery after extraction, even with multiple portions of organic solvent.
-
Product detected in the aqueous layer by TLC or LC-MS.
Root Cause Analysis: The presence of the ester, nitrile, and tetrahydropyran oxygen makes the molecule relatively polar, leading to partial solubility in water.
Solutions & Protocols:
1. Brine Wash and Back-Extraction:
-
Step 1: During the workup, use brine (saturated NaCl solution) for all aqueous washes instead of deionized water.
-
Step 2: After the initial extractions, "back-extract" the combined aqueous layers with an additional portion of the organic solvent to recover any dissolved product.
Rationale: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous phase, driving the product into the organic layer.
2. Use of a More Polar Extraction Solvent:
-
If using a less polar solvent like diethyl ether, consider switching to ethyl acetate or dichloromethane, which are more effective at extracting polar compounds.
Quantitative Data Summary: Solvent Properties
| Solvent | Polarity Index | Water Solubility | Boiling Point (°C) |
| Diethyl Ether | 2.8 | 6.9 g/100 mL | 34.6 |
| Dichloromethane | 3.1 | 1.3 g/100 mL | 39.6 |
| Ethyl Acetate | 4.4 | 8.3 g/100 mL | 77.1 |
3. Purification by Reversed-Phase Chromatography:
If the compound is highly polar, purification may be more effective using reversed-phase chromatography.[5]
Problem 3: Difficulty in Purifying the Final Compound
Symptoms:
-
Streaking on silica gel TLC plates.
-
Co-elution of impurities during column chromatography.
Root Cause Analysis: The polar nature of the molecule can lead to strong interactions with the silica gel stationary phase, resulting in poor chromatographic behavior.[6]
Solutions & Protocols:
1. Column Chromatography with Modified Mobile Phases:
-
Deactivate Silica Gel: Use a mobile phase containing a small amount of a polar modifier like triethylamine (0.1-1%) to deactivate the acidic sites on the silica gel, which can cause streaking of polar compounds.
-
Alternative Stationary Phases: Consider using a less polar stationary phase like alumina or a cyano-bonded silica phase for purification.[7][8]
dot
Caption: Logic for selecting a purification strategy.
2. Recrystallization:
If the product is a solid, recrystallization can be a highly effective purification method.[9]
-
Solvent Screening: Test a range of solvents (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find a system where the product is soluble when hot and sparingly soluble when cold.
References
- Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
-
Chemistry LibreTexts. (2024, May 28). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved January 17, 2026, from [Link]
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Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved January 17, 2026, from [Link]
-
Isogen. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved January 17, 2026, from [Link]
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Khan Academy. (2013, October 20). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy [Video]. YouTube. [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Protein and Peptide Letters, 24(3), 235-243. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
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OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved January 17, 2026, from [Link]
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Reddit. (2023, January 7). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved January 17, 2026, from [Link]
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Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2024, October 28). Nitrile. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2024, November 11). Strecker amino acid synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2024, September 21). Tetrahydropyran. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a substituted heterocyclic compound, and compares its predicted 13C NMR spectrum with those of key structural analogues. This comparative approach, grounded in fundamental principles of NMR spectroscopy, offers valuable insights for researchers engaged in the synthesis and characterization of similar molecules.
The Significance of 13C NMR in Structural Verification
Unlike 1H NMR, which provides information about the proton environments in a molecule, 13C NMR directly probes the carbon framework. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, providing a direct count of non-equivalent carbons. The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. Electronegative atoms, double and triple bonds, and the overall molecular geometry all influence the chemical shift, allowing for the assignment of specific signals to individual carbon atoms within the molecule. For complex molecules such as this compound, 13C NMR is an indispensable tool for confirming the successful synthesis of the target structure and for identifying potential impurities.
Comparative Analysis of Predicted 13C NMR Spectra
While experimental spectra for this compound and its analogues are not publicly available, we can predict their 13C NMR chemical shifts with a high degree of confidence based on established empirical data and our understanding of substituent effects.[1][2] This section presents a comparative analysis of the predicted spectra for our target molecule and two key analogues: methyl tetrahydro-2H-pyran-4-carboxylate and tetrahydro-2H-pyran-4-carbonitrile. The comparison will highlight how the presence or absence of the cyano and methyl carboxylate groups influences the chemical shifts of the tetrahydropyran ring.
| Carbon Atom | This compound (Predicted δ, ppm) | Methyl tetrahydro-2H-pyran-4-carboxylate (Predicted δ, ppm) | Tetrahydro-2H-pyran-4-carbonitrile (Predicted δ, ppm) | Rationale for Chemical Shift |
| C=O | 168-172 | 173-177 | - | The carbonyl carbon of the ester is significantly deshielded and appears at a high chemical shift. |
| C≡N | 118-122 | - | 120-124 | The carbon of the nitrile group is also deshielded, appearing in a characteristic downfield region. |
| C4 (Quaternary) | 45-50 | 40-45 | 30-35 | The presence of two electron-withdrawing groups (CN and COOCH3) on C4 in the target molecule causes a significant downfield shift compared to the analogues. |
| C2, C6 | 62-66 | 66-70 | 65-69 | These carbons are adjacent to the ring oxygen, resulting in a downfield shift. The electron-withdrawing effect of the substituents at C4 is transmitted through the ring, causing slight variations between the compounds. |
| C3, C5 | 30-34 | 32-36 | 34-38 | These methylene carbons are further from the heteroatoms and substituents, and thus resonate at a more upfield position, typical for sp3 hybridized carbons in a cyclic system. |
| -OCH3 | 52-56 | 51-55 | - | The methyl carbon of the ester group is deshielded by the adjacent oxygen atom. |
Deciphering the Spectrum: A Structural-Chemical Shift Correlation
The predicted 13C NMR spectrum of this compound is a direct reflection of its molecular structure. The following diagram illustrates the key structural features and their expected impact on the 13C chemical shifts.
Caption: Workflow for 13C NMR Analysis.
Conclusion
This guide has provided a comprehensive overview of the 13C NMR analysis of this compound. Through a comparative analysis with structurally related analogues, we have demonstrated how the chemical shifts in the 13C NMR spectrum are exquisitely sensitive to the molecular structure. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality data, which is the cornerstone of reliable structural elucidation. By combining predictive analysis with a robust experimental methodology, researchers can confidently utilize 13C NMR spectroscopy to navigate the complexities of modern organic and medicinal chemistry.
References
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from: [Link]
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PubChem. Oxane-4-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]
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University College London, Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. Retrieved from: [Link]
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Western University, JB Stothers NMR Facility. NMR Sample Preparation. Retrieved from: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from: [Link]
-
PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from: [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from: [Link]
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Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds? Retrieved from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from: [Link]
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Georganics. Tetrahydro-2H-pyran-4-ol. Retrieved from: [Link]
-
LookChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from: [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from: [Link]
-
ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from: [Link]
Sources
mass spectrometry data for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
An In-Depth Guide to the Mass Spectrometry of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: A Comparative Analysis
Introduction
This compound (CAS: 362703-30-8) is a substituted tetrahydropyran derivative incorporating both a nitrile and a methyl ester functional group.[1][2] Molecules with this scaffold are of significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive compounds. Accurate structural characterization is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis.
This guide provides a comprehensive analysis of the expected mass spectral behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As publicly available spectra for this specific compound are limited, this document leverages established fragmentation principles of its constituent functional groups—cyclic ethers, nitriles, and esters—to predict its mass spectral characteristics.[3][4][5] To ground these predictions, we will compare its expected behavior with the known mass spectrometry data of structurally related analogues. Finally, this guide furnishes detailed, field-proven protocols for acquiring high-quality GC-MS and LC-MS data for this class of molecules.
Section 1: Predicted Mass Spectral Behavior of the Target Molecule
The foundational properties of this compound are essential for spectral interpretation.
Electron Ionization (EI-MS) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a fingerprint that can be used for structural elucidation.
The molecular ion (M⁺˙) peak is expected at m/z 169. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound.[8] The fragmentation is predicted to be driven by the locations of the functional groups and the inherent strain of the cyclic ether system.
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the Ether Oxygen: This is a dominant fragmentation pathway for cyclic ethers.[3][9] Cleavage of the C-C bond adjacent to the ring oxygen is expected, leading to the opening of the pyran ring.
-
Loss of the Methoxycarbonyl Group: Cleavage of the bond between the quaternary carbon and the ester group would result in the loss of the •COOCH₃ radical (59 Da), leading to a fragment at m/z 110.
-
Loss of the Methoxide Radical: A common fragmentation for methyl esters is the loss of •OCH₃ (31 Da), which would yield a prominent acylium ion at m/z 138.[10]
-
Loss of the Cyano Group: Expulsion of the •CN radical (26 Da) would generate a fragment at m/z 143.
-
Ring Cleavage: Transannular cleavage or sequential bond scissions within the tetrahydropyran ring can lead to the formation of smaller, stable fragments.[3][11]
The following diagram illustrates the primary predicted EI fragmentation pathways.
Caption: Predicted EI fragmentation pathways for the target molecule.
Table 1: Summary of Predicted Key Fragments in EI-MS
| m/z | Proposed Identity | Neutral Loss | Significance |
| 169 | Molecular Ion [M]⁺˙ | - | Confirms molecular weight. |
| 138 | [M - •OCH₃]⁺ | 31 Da (Methoxide radical) | Characteristic of methyl esters. |
| 110 | [M - •COOCH₃]⁺ | 59 Da (Methoxycarbonyl radical) | Indicates loss of the entire ester group. |
| 143 | [M - •CN]⁺ | 26 Da (Cyano radical) | Indicates presence of the nitrile group. |
| 59 | [COOCH₃]⁺ | 110 Da | Characteristic fragment for a methyl ester. |
Electrospray Ionization (ESI-MS) Behavior
ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight confirmation.[7]
-
Positive Ion Mode: The target molecule is expected to ionize efficiently in positive mode. The primary species observed would be the protonated molecule, [M+H]⁺ at m/z 170 . Adducts with common mobile phase cations are also highly probable, such as the sodium adduct [M+Na]⁺ at m/z 192 and the potassium adduct [M+K]⁺ at m/z 208 . Some in-source fragmentation may occur, but it will be significantly less extensive than in EI. It's also noted that under certain (+)ESI-MS conditions, nitriles can be reduced to their corresponding amines.[12][13]
-
Negative Ion Mode: Due to the absence of a readily ionizable acidic proton (the ester is not acidic enough), ionization in negative mode is expected to be poor. The formation of the deprotonated molecule [M-H]⁻ is unlikely. However, adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or chloride [M+Cl]⁻, might be observed. For molecules with carboxylic acid groups, negative ESI mode is generally preferred.[14][15]
Section 2: Comparative Analysis with Structurally Related Compounds
To validate our predictions, we compare the expected mass spectrum with the known spectra of compounds containing similar structural motifs.
Comparison with Tetrahydro-4-methyl-2H-pyran
This compound (MW: 100.16 g/mol ) allows us to examine the fragmentation of the core tetrahydropyran ring without the influence of the polar cyano and ester groups.
Table 2: Known EI-MS Fragmentation of Tetrahydro-4-methyl-2H-pyran [16]
| m/z | Relative Intensity | Proposed Identity / Loss |
| 99 | 91.0% | [M - •H]⁺ |
| 55 | 99.9% (Base Peak) | C₄H₇⁺ |
| 42 | 94.2% | C₃H₆⁺ |
The fragmentation is dominated by the loss of small alkyl fragments and ring cleavage, with the base peak at m/z 55. This contrasts with our target molecule, where we predict that charge retention on fragments containing the heteroatoms (O, N) will be more favorable, leading to higher mass fragments.
Comparison with a Simple Methyl Ester: Methyl Butyrate
Methyl butyrate (MW: 102.13 g/mol ) provides a classic example of ester fragmentation. Its EI-MS is characterized by:
-
An intense peak at m/z 74 from the McLafferty rearrangement.
-
A significant peak at m/z 59 corresponding to the [COOCH₃]⁺ ion.
-
A peak at m/z 71 due to the loss of the •OCH₃ radical.
We predict that the methyl ester group in our target molecule will similarly give rise to fragments at m/z 138 (loss of •OCH₃) and m/z 59 ([COOCH₃]⁺). The McLafferty rearrangement is not possible in our target molecule due to the quaternary carbon at the 4-position lacking a γ-hydrogen.
Comparison with a Simple Nitrile: Valeronitrile
Valeronitrile (pentanenitrile, MW: 83.13 g/mol ) demonstrates typical nitrile fragmentation. Its EI-MS often shows a very weak or absent molecular ion peak. A common feature is the M-1 peak (m/z 82) due to the loss of an α-hydrogen, which is a stabilizing fragmentation pathway.[4] For our target molecule, the quaternary α-carbon prevents this specific M-1 loss, making the molecular ion potentially more stable and observable than in simple linear nitriles.
Section 3: Recommended Experimental Protocols
To obtain reliable , the following protocols are recommended.
Protocol for GC-MS Analysis (EI Mode)
This method is ideal for analyzing the fragmentation pattern and confirming the structure. GC-MS is well-suited for volatile and thermally stable compounds.[17][18]
Caption: Recommended workflow for GC-MS analysis.
Methodology Details:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent like ethyl acetate or dichloromethane. The choice of solvent is critical to ensure compatibility with the GC system.
-
Injection: Inject 1 µL of the sample into the GC. A split injection (e.g., 50:1) is recommended to avoid overloading the column and detector.
-
Gas Chromatography:
-
Column: A standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is an excellent starting point due to its versatility.
-
Temperature Program: The suggested program provides good separation for semi-volatile compounds. The initial hold allows for focusing of the analyte band, while the ramp separates it from impurities.
-
-
Mass Spectrometry:
-
Ionization: Standard electron ionization at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural analysis.
-
Data Acquisition: Scan over a mass range that encompasses the molecular weight and expected low-mass fragments (e.g., m/z 40-400).
-
Protocol for LC-MS Analysis (ESI Mode)
This method is ideal for accurate molecular weight confirmation with minimal fragmentation. It is particularly useful if the compound exhibits thermal instability. Derivatization is sometimes employed for carboxylic acids to improve ionization, but for this ester, direct analysis is feasible.[19]
Caption: Recommended workflow for LC-MS analysis.
Methodology Details:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a mixture of the initial mobile phase solvents to ensure good peak shape.
-
Liquid Chromatography:
-
Column: A standard C18 reversed-phase column is suitable for this compound of moderate polarity.
-
Mobile Phase: The use of 0.1% formic acid is crucial as a proton source to facilitate efficient ionization in positive ESI mode.[15]
-
Gradient: A standard gradient from low to high organic content will elute the compound and separate it from more polar or non-polar impurities.
-
-
Mass Spectrometry (Positive ESI):
-
Ionization: Positive mode is selected to generate the [M+H]⁺ ion.
-
Source Parameters: The capillary voltage, gas temperature, and nebulizer pressure should be optimized to achieve a stable spray and maximize the signal for the ion of interest (m/z 170).
-
Conclusion
The mass spectral analysis of this compound presents a compelling case study in structural elucidation. While a direct experimental spectrum is not readily published, a robust prediction of its fragmentation can be constructed by understanding the behavior of its core functional groups. Under EI, fragmentation is expected to be driven by cleavages related to the ester group (loss of •OCH₃ and •COOCH₃) and the tetrahydropyran ring. In contrast, ESI-MS should readily produce the protonated molecule [M+H]⁺ at m/z 170, providing unambiguous confirmation of its molecular weight. By employing the detailed GC-MS and LC-MS protocols provided, researchers can confidently generate high-quality data to characterize this molecule and its analogues, supporting advancements in chemical synthesis and drug discovery.
References
-
Gu, M., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [Link][12]
-
Gu, M., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. John Wiley & Sons, Ltd.[Link]
-
Kato, Y., & Tautenhahn, R. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Google Scholar. [14]
-
Gu, M., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Europe PMC. [Link][13]
-
Rotavera, B., et al. (2020). Electron-Impact Mass Spectrometry of Cyclic Ethers with Multiple Functional Groups. International Journal of Molecular Sciences, 21(18), 6851. [Link][3]
-
Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 41. [Link][17]
-
Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization With Pyran Compound. National Institutes of Health. [Link][20]
-
Dagaut, P., & Voisin, S. (2001). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 12(11), 1233-1239. [Link][9]
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Charles, L., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. [Link][11]
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Bird, S. S., et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5143–5149. [Link][21]
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Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate. [Link][22]
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Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 342435. [Link]
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(2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link][15]
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Breves, D., et al. (2019). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 411(20), 5233–5244. [Link][19]
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Kim, J., et al. (2019). GC/MS chromatogram of derivatized methanol in blood sample (A), mass... ResearchGate. [Link][23]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link][7]
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A Comparative Guide to Analytical Methods for Purity Determination of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS No. 362703-30-8), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, featuring a tetrahydropyran ring, a nitrile group, and a methyl ester, necessitates a robust analytical strategy to ensure its purity and identify potential process-related impurities.
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their quality control endeavors. Our approach is grounded in the principles of scientific integrity, drawing from established methodologies and the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical method validation.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the primary method for purity determination due to its high resolution, sensitivity, and versatility. For a moderately polar compound like this compound, reversed-phase HPLC is the most appropriate mode.
Expertise & Experience: Why Reversed-Phase HPLC?
The decision to use reversed-phase HPLC is based on the molecule's structure. The ester and cyano groups provide some polarity, while the tetrahydropyran ring and the methyl group contribute to its non-polar character. This balance makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This setup allows for excellent separation of the main component from both more polar and less polar impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (The cyano and ester groups have low UV absorbance, so a low wavelength is necessary).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness: Self-Validating System
The method's reliability is ensured through system suitability tests (SSTs) performed before analysis. Key SST parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections of the standard should be ≤ 2.0%.[4]
Data Presentation: HPLC Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak | Peak is spectrally pure |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the working concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC): A Superior Choice for Volatile Impurities
Gas chromatography is an excellent alternative to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC-UV. Given the compound's molecular weight of 169.18 g/mol , it is sufficiently volatile for GC analysis.[1]
Expertise & Experience: Why GC-MS?
The choice of a mass spectrometer (MS) detector for GC provides a significant advantage over a flame ionization detector (FID). While FID offers excellent quantitation, MS provides structural information, enabling the identification of unknown impurities through their mass spectra. This is invaluable for understanding the impurity profile and potential degradation pathways. For instance, residual solvents from synthesis, such as acetone or ethyl acetate, would be easily identified.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard and sample
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in dichloromethane.
-
Sample Preparation: Prepare the sample solution at the same concentration.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-300 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Calculation: Calculate purity by area normalization of the TIC. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Trustworthiness: In-built Validation
The mass spectrum of the main peak serves as a confirmation of its identity. The expected molecular ion peak (M+) would be at m/z 169. The fragmentation pattern can further validate the structure.
Data Presentation: GC-MS Performance Comparison
| Parameter | HPLC-UV | GC-MS |
| Selectivity | High for non-volatile impurities | High for volatile impurities |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Impurity Identification | Based on retention time (requires standards) | Based on mass spectra (structural info) |
| Sample Throughput | Moderate | High |
Workflow Diagram: GC-MS Purity Analysis
Caption: Workflow for GC-MS purity determination and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Method
Quantitative NMR (qNMR) is a powerful primary method for purity determination.[5] It allows for the direct measurement of the analyte concentration against a certified internal standard, providing an absolute purity value without the need for a specific reference standard of the analyte itself.
Expertise & Experience: The Power of qNMR
Unlike chromatographic techniques that provide relative purity based on peak areas, qNMR is a direct measure of the molar concentration. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a known proton signal from an internal standard of known purity and weight, the absolute purity of the analyte can be calculated. This method is orthogonal to chromatography and provides a high degree of confidence in the purity value.[5]
Experimental Protocol: Quantitative ¹H NMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal Standard (e.g., maleic acid, accurately weighed)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of the sample and about 5 mg of the internal standard into a vial. Dissolve in a known volume of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30 seconds is generally sufficient.
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl ester protons at ~3.7 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).
-
-
Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Trustworthiness: Orthogonal and Absolute
The validity of the qNMR result is supported by its first-principles nature. The result is not dependent on the response factor of a detector. The presence of impurities is often visible in the spectrum, and their signals can be integrated to provide a comprehensive profile of the sample's composition.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation, UV detection | Chromatographic separation, mass detection | Nuclear magnetic resonance |
| Purity Type | Relative (area %) | Relative (area %) | Absolute (mass %) |
| Impurity ID | Difficult without standards | Excellent (mass spectra) | Possible for known structures |
| Throughput | High | High | Low |
| Strengths | Robust, widely available | Volatile impurity detection, ID | Absolute quantitation, no reference standard needed |
| Limitations | Non-chromophoric impurities are missed | Not suitable for non-volatile compounds | Lower sensitivity, requires high field NMR |
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing, a validated HPLC-UV method is highly effective, offering a balance of speed, precision, and robustness.
-
For in-depth impurity profiling and identification of volatile or unknown impurities, GC-MS is the superior choice, providing invaluable structural information.
-
For the certification of a reference standard or for obtaining an orthogonal, absolute purity value, qNMR is the gold standard.
A comprehensive quality control strategy should ideally leverage these techniques complementarily. For example, HPLC for routine purity, GC-MS for residual solvent analysis, and qNMR for reference material characterization. This multi-faceted approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
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-
PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (1973). Carbon-13 NMR spectroscopy of tetrapyrroles. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Retrieved from [Link]
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Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S972. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]
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Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Retrieved from [Link]
-
YouTube. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). Analytical Method Development and Validation. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29248–29253. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate and Analogous Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of heterocyclic compounds is of paramount importance. Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a bifunctional molecule featuring both a nitrile and an ester group on a tetrahydropyran scaffold, presents a unique profile of chemical behavior. This guide offers an in-depth comparison of its reactivity with analogous esters, providing experimental insights and data to inform synthetic strategies and applications.
Introduction to the Core Structure
This compound (MCTPC) possesses a quaternary carbon center substituted with two electron-withdrawing groups: a cyano (-C≡N) group and a methoxycarbonyl (-COOCH₃) group. This structural feature is central to its reactivity, influencing the stability of intermediates and the feasibility of various transformations. The tetrahydropyran ring, a common motif in bioactive molecules, provides a defined stereochemical framework.
To provide a comprehensive comparison, we will examine the reactivity of MCTPC alongside analogous esters, primarily focusing on:
-
Methyl tetrahydropyran-4-carboxylate: The parent ester without the cyano substituent.
-
Ethyl 2-cyanoacetate: An acyclic α-cyano ester, to highlight the influence of the cyclic system.
-
Analogous cyclic α-cyano esters: Such as those with different ring sizes or substituents.
The core of this comparison lies in understanding how the interplay of the cyano and ester functionalities, within the steric and electronic environment of the tetrahydropyran ring, dictates the outcome of key chemical reactions.
Key Reactivity Profiles: A Comparative Analysis
The reactivity of these esters can be broadly categorized into reactions involving the ester group, the cyano group, and the overall molecular scaffold.
1. Ester Hydrolysis: A Tale of Two Electronic Effects
The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation, the rate of which is highly sensitive to the electronic environment of the carbonyl group.[1]
-
This compound (MCTPC): The presence of the strongly electron-withdrawing cyano group at the α-position significantly enhances the electrophilicity of the ester carbonyl carbon. This makes it more susceptible to nucleophilic attack by water or hydroxide ions.
-
Methyl tetrahydropyran-4-carboxylate: Lacking the α-cyano group, the ester carbonyl is less electrophilic, resulting in a slower rate of hydrolysis under identical conditions.
-
Ethyl Cyanoacetate: Similar to MCTPC, the α-cyano group activates the ester for hydrolysis.
Table 1: Comparative Hydrolysis Rates
| Compound | Relative Rate of Basic Hydrolysis | Key Influencing Factor |
| This compound | High | Strong inductive effect of the α-cyano group. |
| Methyl tetrahydropyran-4-carboxylate | Low | Absence of an activating group at the α-position. |
| Ethyl Cyanoacetate | High | Strong inductive effect of the α-cyano group. |
This enhanced reactivity of MCTPC towards hydrolysis can be both an advantage and a challenge in multi-step syntheses, requiring careful control of reaction conditions to avoid unintended de-esterification.[2][3]
2. Reactions at the Cyano Group: A Gateway to Diverse Functionalities
The nitrile group is a versatile functional handle, capable of undergoing a variety of transformations.
-
Reduction to Primary Amines: Both MCTPC and other α-cyano esters can be reduced to the corresponding primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The presence of the ester group in MCTPC may lead to its concurrent reduction to a primary alcohol, necessitating the use of chemoselective reducing agents or a protection-deprotection strategy if only the nitrile is to be reduced.
-
Hydrolysis to Amides and Carboxylic Acids: The cyano group of MCTPC can be hydrolyzed under acidic or basic conditions to an amide and subsequently to a carboxylic acid.[4] This provides a route to 4-carboxamido- or 4-carboxy-tetrahydropyran-4-carboxylic acid derivatives.
-
Participation in Cycloaddition Reactions: While less common for unactivated nitriles, the cyano group can participate as a dienophile or enophile in certain intramolecular cycloaddition reactions, offering pathways to complex polycyclic systems.[5]
3. Reactivity of the α-Position: The Absence of an Acidic Proton
A critical point of differentiation for MCTPC is the absence of a proton at the α-carbon. This has profound implications for its reactivity compared to analogous esters with α-hydrogens.
-
Knoevenagel and Thorpe-Ziegler Reactions: Reactions like the Knoevenagel condensation and the Thorpe-Ziegler reaction, which rely on the deprotonation of an acidic α-hydrogen to form a nucleophilic carbanion, are not feasible with MCTPC.[6][7][8] In contrast, esters like ethyl cyanoacetate readily undergo these carbon-carbon bond-forming reactions.[7] This lack of α-acidity makes MCTPC a stable building block in basic conditions where other α-cyano esters might undergo self-condensation or other side reactions.
4. Decarboxylation: The Influence of the β-Keto Acid Analogy
While MCTPC itself is not a β-keto ester, its hydrolysis product, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, can be considered an analog. The decarboxylation of β-keto acids is a well-known and facile process.[9][10] However, the stability of the potential carbanion intermediate after decarboxylation is a key factor.
-
Decarboxylation of the Hydrolyzed Product: Upon heating, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid can undergo decarboxylation to yield 4-cyanotetrahydropyran. The reaction proceeds through a cyclic transition state, similar to β-keto acids.[11][12] The presence of the electron-withdrawing cyano group can influence the stability of the resulting enolate-like intermediate.
Experimental Protocols
To provide a practical framework for the comparison discussed above, the following are representative experimental protocols.
Protocol 1: Comparative Basic Hydrolysis of Esters
Objective: To compare the relative rates of hydrolysis of this compound and Methyl tetrahydropyran-4-carboxylate.
Materials:
-
This compound
-
Methyl tetrahydropyran-4-carboxylate[13]
-
1 M Sodium Hydroxide solution
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture (for TLC)
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve 1 mmol of each ester in 10 mL of THF.
-
To each flask, add 5 mL of 1 M NaOH solution.
-
Stir the mixtures at room temperature.
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes). Spot the reaction mixture against a standard of the starting material. The appearance of a new, more polar spot corresponding to the carboxylate salt indicates the progress of the reaction.
-
Observe the time required for the complete disappearance of the starting ester in each reaction.
-
Upon completion, acidify the reaction mixtures with 1 M HCl until the pH is ~2.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Expected Outcome: The hydrolysis of this compound is expected to proceed significantly faster than that of Methyl tetrahydropyran-4-carboxylate.
Protocol 2: Reductive Amination of the Cyano Group
Objective: To synthesize 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol from this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 1.5 equivalents of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.
-
Dissolve 1 equivalent of this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Visualization of Key Concepts
To further elucidate the relationships and processes described, the following diagrams are provided.
Molecular Structures
Caption: Structures of the compared esters.
Reactivity Comparison Workflow
Caption: Comparative reactivity pathways.
Conclusion
This compound exhibits a distinct reactivity profile shaped by the synergistic and sometimes opposing electronic effects of its cyano and ester functionalities, all within the conformational constraints of the tetrahydropyran ring. Its enhanced susceptibility to hydrolysis and its inertness in reactions requiring an acidic α-proton are key differentiators from its non-cyanated and acyclic analogs. A thorough understanding of these nuances is crucial for medicinal chemists and synthetic organic chemists aiming to leverage this versatile building block in the design and synthesis of novel chemical entities. The provided experimental protocols serve as a starting point for further exploration and application of this interesting molecule.
References
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Available from: [Link]
-
YouTube. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. (2024). Available from: [Link]
-
SciSpace. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones. (2016). Available from: [Link]
- Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025). Available from: [Link]
-
PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]
-
PubMed Central. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Available from: [Link]
-
National Institutes of Health. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024). Available from: [Link]
-
MDPI. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Available from: [Link]
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-
ACS Publications. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. (2021). Available from: [Link]
-
PubMed Central. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Available from: [Link]
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A Senior Application Scientist's Guide to the FT-IR Analysis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the functional groups present in methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices, offers a robust and verifiable protocol, and benchmarks the compound's spectral features against relevant alternatives.
Introduction: The Molecular Blueprint
This compound (C₈H₁₁NO₃) is a bifunctional organic molecule featuring a saturated pyran ring.[1] Its structure is unique in that a nitrile (-C≡N) group and a methyl ester (-COOCH₃) group are attached to the same quaternary carbon atom. This arrangement influences the electronic environment of each functional group, making FT-IR spectroscopy an indispensable tool for structural verification and purity assessment.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of the chemical bonds.[2][3] Each functional group has a characteristic vibrational frequency, allowing us to identify the specific components of the molecule, much like a molecular fingerprint.[3] This guide will detail the precise FT-IR methodology for analyzing this compound and interpret its unique spectral signature.
Experimental Protocol: A Self-Validating Workflow for Acquiring High-Quality Spectra
The choice of sampling technique is paramount for obtaining a reproducible and high-quality FT-IR spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation, non-destructive nature, and excellent sample-to-sample consistency.[4][5][6]
Core Principle of ATR-FTIR
In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond).[5] At the crystal surface, the beam undergoes total internal reflection, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in firm contact with the crystal.[4][5] This interaction is where the sample absorbs energy, and the attenuated beam is then directed to the detector.
Step-by-Step ATR-FTIR Protocol
The following protocol is designed as a self-validating system to ensure data integrity.
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal surface is impeccably clean. Wipe with a suitable solvent like isopropanol and allow it to dry completely.[7]
-
Acquire a "background" spectrum. This scan measures the ambient environment (e.g., water vapor, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum. This step is critical for data accuracy.[3]
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[7]
-
Lower the press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid particles and the crystal surface, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral data.[7]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the parameters outlined in Table 1. The instrument's software will ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.[8]
-
-
Cleaning:
-
After analysis, retract the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.[4]
-
Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Technique | Attenuated Total Reflectance (ATR) | Requires minimal sample prep; ideal for solids and liquids.[4] |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the fundamental vibrational modes for most organic functional groups.[3] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without excessive noise. |
| Number of Scans | 32 | Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |
| Apodization | Happ-Genzel | A common function that mathematically processes the interferogram to produce a more accurate spectrum. |
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Spectral Analysis: Decoding the Vibrational Fingerprint
The structure of this compound contains four key regions of interest in the FT-IR spectrum.
Caption: Key functional groups of the target molecule.
The expected absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Nitrile | C≡N Stretch | 2260 - 2240 | Medium, Sharp | This peak is highly characteristic and appears in a relatively uncongested region of the spectrum.[9] |
| Ester | C=O Stretch | 1750 - 1735 | Strong | The position indicates a saturated aliphatic ester. Conjugation would shift this to a lower wavenumber.[9][10] |
| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Medium to Strong | Arises from the CH₂ groups of the pyran ring and the O-CH₃ group. |
| Ester & Ether | C-O Stretch | 1300 - 1000 | Strong (multiple bands) | This is a complex region. Expect at least two strong bands for the ester (asymmetric and symmetric C-O-C stretches) and a strong band for the pyran C-O-C ether linkage.[10][11] |
| Aliphatic C-H | C-H Bend | 1470 - 1350 | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups.[12] |
Comparative Analysis: Contextualizing the Spectrum
To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, related molecules.
-
Comparison with Methyl tetrahydro-2H-pyran-4-carboxylate: This analogue lacks the nitrile group.[13] Its FT-IR spectrum would be nearly identical, featuring the strong ester C=O stretch (~1740 cm⁻¹) and the complex C-O stretches (1300-1000 cm⁻¹). However, it would be conspicuously missing the sharp, medium-intensity absorption band around 2250 cm⁻¹ . This direct comparison validates the assignment of the C≡N stretch.
-
Comparison with Tetrahydro-2H-pyran-4-carbonitrile: This analogue lacks the methyl ester group. Its spectrum would display the characteristic C≡N stretch (~2250 cm⁻¹) and the aliphatic C-H bands. Crucially, it would lack the very strong C=O carbonyl absorption around 1740 cm⁻¹ and would show a less complex pattern in the 1300-1000 cm⁻¹ region, which would be dominated only by the pyran's C-O-C ether stretch.
The "Rule of Three" for Esters
A useful diagnostic tool for identifying esters is the "Rule of Three," which describes a pattern of three intense peaks.[11] For our target molecule, this pattern is expected to be:
-
Peak 1 (C=O Stretch): A very strong absorption around 1750-1735 cm⁻¹.
-
Peak 2 (Asymmetric C-C-O Stretch): A strong absorption between 1210-1160 cm⁻¹.
-
Peak 3 (Symmetric O-C-C Stretch): A strong absorption between 1100-1000 cm⁻¹.
The presence of this trio of strong bands, in combination with the unique C≡N peak, provides a powerful and definitive confirmation of the structure of this compound.
Conclusion
The FT-IR analysis of this compound is straightforward when a systematic approach is employed. The spectrum is definitively characterized by two key features in distinct regions: a sharp nitrile (C≡N) stretch around 2250 cm⁻¹ and a very strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. These are complemented by strong C-H stretching bands below 3000 cm⁻¹ and a complex, strong series of C-O stretching absorptions in the fingerprint region (1300-1000 cm⁻¹). By utilizing the ATR-FTIR protocol described herein and comparing the resulting spectrum to the reference data and related compounds, researchers can confidently verify the molecular structure and assess the purity of this important bifunctional molecule.
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A Comparative Guide to the Structural Validation of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a versatile heterocyclic building block, confirming its atomic connectivity, configuration, and conformation is a critical step that underpins all subsequent research and development. This guide provides an in-depth comparison of the analytical techniques used for this purpose, anchored by the definitive method of single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic structure of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be derived with exceptional precision.[2] The resulting structural model is not merely a confirmation of connectivity but a complete picture of the molecule's conformation in the solid state.
A search of the Cambridge Structural Database (CSD) and general scientific literature did not yield a publicly available crystal structure for the specific title compound, this compound. However, crystal structures for closely related pyran derivatives have been reported, confirming the feasibility of this technique for this class of compounds.[3][4]
Causality in the Experimental Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The logic behind this workflow is to first grow a high-quality, single crystal, use it to diffract X-rays in a measurable pattern, and then computationally reconstruct the molecular structure from that pattern.[2]
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art): The most crucial and often challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is usually achieved by dissolving the compound in a minimal amount of a suitable solvent (or solvent system) and allowing for slow evaporation, slow cooling, or vapor diffusion of an anti-solvent. The choice of solvent is critical; it must be one in which the compound has moderate solubility.
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and improve data quality. The crystal is then placed on a goniometer head in the diffractometer.[5]
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., from a Molybdenum source, Mo Kα radiation, λ = 0.7107 Å).[1] The crystal is rotated, and a series of diffraction images are collected by an area detector. The Bragg condition dictates that constructive interference (a diffraction spot) occurs only at specific angles for a given crystal lattice spacing.[1]
-
Data Processing and Structure Solution: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The "phase problem" is then solved, often using direct methods for small molecules, to generate an initial electron density map.[2]
-
Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[1]
-
Validation: The final structural model is rigorously validated using software like PLATON's checkCIF routine, which is a standard requirement for publication by the International Union of Crystallography (IUCr).[6][7] This process checks for geometric consistency, missed symmetry, and other potential errors, ensuring the trustworthiness of the structure.[6]
Orthogonal Validation: A Multi-Technique Approach
While SCXRD provides an unparalleled view of the solid-state structure, it does not describe the molecule's behavior in solution, nor does it, by itself, confirm the molecular formula.[8] A comprehensive validation strategy therefore integrates data from several complementary techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating molecular structure in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹J) and long-range (²⁻³J) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.[12]
Experimental Protocol (¹H/¹³C NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire spectra using standard pulse programs. A typical ¹H experiment takes minutes, while a ¹³C experiment may take longer due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum, which is then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of a molecule.[13] Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[14] This high precision allows for the calculation of a unique molecular formula.[15]
Experimental Protocol (e.g., ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the electrospray ionization (ESI) source, where it is nebulized and ionized.
-
Mass Analysis: The generated ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their m/z ratio by measuring the time it takes for them to travel a fixed distance.
-
Data Analysis: The measured exact mass is used with formula calculator software, applying constraints (e.g., elements present, ring and double bond equivalents), to determine the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[16] This is because different types of chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[17]
Experimental Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal, and the spectrum is collected in seconds.
-
Data Analysis: The resulting spectrum (a plot of absorbance or transmittance vs. wavenumber) is analyzed for characteristic absorption bands.
Comparative Data Summary
For this compound (C₈H₁₁NO₃, Mol. Wt.: 169.18 g/mol ), the expected data from each technique would provide a self-validating system.
| Technique | Information Provided | Expected Data for C₈H₁₁NO₃ | Role in Validation |
| SCXRD | 3D atomic coordinates, bond lengths/angles, conformation, crystal packing. | Precise geometry of the pyran ring (e.g., chair conformation), bond lengths for C≡N, C=O, C-O, etc.[18] | Definitive: Provides the absolute structure in the solid state. |
| HRMS | Exact mass and elemental composition. | Measured m/z for [M+H]⁺: 170.0812 (Calculated: 170.0817 for C₈H₁₂NO₃⁺).[13] | Confirmatory: Unambiguously verifies the molecular formula. |
| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | 8 distinct carbon signals, including signals for C≡N (~118 ppm), C=O (~170 ppm), quaternary C-CN, O-CH₃, and pyran ring carbons. | Structural: Confirms the carbon skeleton and functional groups. |
| ¹H NMR | Number and environment of protons, connectivity through coupling. | Signals for the O-CH₃ singlet and complex multiplets for the diastereotopic protons on the tetrahydropyran ring.[11] | Structural: Defines proton environments and connectivity. |
| FTIR | Presence of functional groups. | Strong absorption bands for C≡N (nitrile) ~2240 cm⁻¹, C=O (ester) ~1735 cm⁻¹, and C-O (ether/ester) ~1250-1050 cm⁻¹.[19] | Confirmatory: Rapidly confirms key functional groups. |
Conclusion
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comparative study of different synthetic routes to cyanotetrahydropyrans
A Comparative Guide to the Synthetic Routes of Cyanotetrahydropyrans
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing cyanotetrahydropyrans, a crucial scaffold in medicinal chemistry and drug development. We will dissect each route, focusing on the underlying mechanisms, strategic advantages, and practical limitations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic planning.
Introduction: The Significance of the Cyanotetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1] The incorporation of a nitrile (cyano) group onto this scaffold introduces a versatile functional handle. The cyano group is not only a key pharmacophore in its own right but also serves as a synthetic precursor to amines, amides, carboxylic acids, and tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[2] The stereoselective synthesis of substituted cyanotetrahydropyrans is therefore a topic of significant interest.
This guide will compare three principal strategies for their synthesis:
-
The Prins-Ritter Cascade Reaction: A powerful multicomponent approach for convergent synthesis.
-
Nucleophilic Cyanation of Tetrahydropyran Precursors: A more traditional, stepwise approach.
-
Alternative Multicomponent Reactions (MCRs): One-pot procedures for synthesizing related, highly functionalized cyanopyrans.
Figure 1: The Cyanotetrahydropyran Scaffold.
Route 1: The Prins-Ritter Cascade Reaction
The Prins-Ritter reaction is an elegant and highly efficient cascade process that combines an acid-catalyzed Prins cyclization with a Ritter-type cyanation in a single pot.[3][4] This multicomponent strategy typically involves the reaction of a homoallylic alcohol, an aldehyde, and a nitrile to rapidly assemble substituted 4-cyanotetrahydropyrans, often with excellent diastereoselectivity.[5]
Causality Behind the Method: Mechanism and Strategy
The strategic power of this reaction lies in its convergence. Instead of building the ring and then functionalizing it, the Prins-Ritter cascade constructs the core and installs the key functional group simultaneously. The reaction is typically promoted by a Brønsted or Lewis acid.
Mechanism:
-
Oxocarbenium Ion Formation: The acid catalyst protonates the aldehyde (I), making it highly electrophilic.
-
Prins Cyclization: The homoallylic alcohol (II) attacks the activated aldehyde. The alkene moiety then acts as an internal nucleophile, attacking the resulting oxocarbenium ion to form the tetrahydropyran ring and a new tertiary carbocation intermediate (III).[1]
-
Ritter Reaction: The nitrile (IV), acting as a nucleophile, traps this carbocation to form a stable nitrilium ion intermediate (V).[6]
-
Hydrolysis: Upon aqueous workup, the nitrilium ion is hydrolyzed to yield the final 4-amidotetrahydropyran product (VI). While the direct product is an amide, this guide considers it a direct precursor to the cyanotetrahydropyran, as the focus is on the C-C and C-O bond formations that establish the core structure. In many protocols, the reaction is stopped at the nitrilium ion stage and worked up to yield the cyano-functionalized product directly, or the amide is subsequently dehydrated. For the purpose of this guide, we will refer to the overall transformation leading to the cyano- or amido-THP.
Figure 2: Simplified workflow of the Prins-Ritter reaction.
Experimental Protocol: Diastereoselective Synthesis of a 4-Amidotetrahydropyran
This protocol is a representative synthesis adapted from the literature.[1][3]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Acetonitrile (serves as both solvent and reactant)
-
Trifluoroacetic acid (TFA, 3.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the homoallylic alcohol and the aldehyde in acetonitrile at 0 °C, add trifluoroacetic acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amidotetrahydropyran.
Expert Insight: The choice of a strong Brønsted acid like TFA is critical for efficient generation of the initial oxocarbenium ion.[4] The stereochemical outcome is often controlled by the cyclization step, where the substituents prefer to adopt equatorial positions in a chair-like transition state to minimize steric hindrance, frequently leading to the all-cis diastereomer.[3]
Route 2: Nucleophilic Cyanation of Tetrahydropyran Precursors
This route represents a more classical, stepwise approach where a pre-formed tetrahydropyran ring containing a suitable leaving group is subjected to nucleophilic substitution with a cyanide source.
Causality Behind the Method: Mechanism and Strategy
The strategy here is retrosynthetically straightforward: identify a suitable precursor, such as a 2-halo- or 2-sulfonyloxytetrahydropyran, and displace the leaving group with a cyanide anion. This method offers good control if the precursor is readily available and stereochemically defined.
Mechanism: The reaction typically proceeds via a standard SN2 mechanism. A cyanide salt (e.g., NaCN, KCN) or a less toxic alternative like zinc cyanide (Zn(CN)₂) provides the cyanide nucleophile.[7] The reaction's success is highly dependent on the nature of the leaving group, the solvent, and the potential for competing elimination reactions.
Figure 3: Workflow for SN2-based cyanation of a THP precursor.
Experimental Protocol: Synthesis of 2-Cyanotetrahydropyran from 2-Chlorotetrahydropyran
This protocol is a representative synthesis adapted from standard organic chemistry procedures.[8]
Materials:
-
2-Chlorotetrahydropyran (1.0 equiv)
-
Sodium cyanide (NaCN, 1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 2-chlorotetrahydropyran dropwise to the stirred solution. Caution: NaCN is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by GC or TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Expert Insight: The use of a polar aprotic solvent like DMSO is crucial for an SN2 reaction. It solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the rate of substitution.[8] The primary drawback of this method is the high toxicity of inorganic cyanide salts and the potential for elimination side reactions, especially with hindered substrates. Modern variations may employ palladium-catalyzed cyanation of aryl triflates on a THP ring or use safer cyanide sources like trimethylsilyl cyanide (TMSCN).[7][9]
Route 3: Alternative Multicomponent Syntheses of Cyanopyrans
Beyond the Prins-Ritter reaction, other MCRs can generate highly functionalized pyran systems bearing a cyano group, most notably 2-amino-3-cyanopyran derivatives. These are often synthesized via a one-pot reaction of an aldehyde, malononitrile, and an active methylene compound.[10]
Causality Behind the Method: Mechanism and Strategy
This approach leverages the reactivity of malononitrile as both a nucleophile and the source of the cyano group. The strategy is one of molecular complexity generation, where three simple starting materials are combined to rapidly produce a densely functionalized heterocyclic product.
Mechanism:
-
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene (an arylidenemalononitrile intermediate).
-
Michael Addition: A second nucleophile (e.g., the enolate of an active methylene compound like dimedone or ethyl acetoacetate) undergoes a Michael addition to this intermediate.
-
Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-3-cyanopyran product.[10]
Experimental Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyran Derivative
This protocol is a representative synthesis adapted from the literature.[10][11]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Dimedone (1.0 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde, malononitrile, and dimedone in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-amino-3-cyanopyran derivative.
Expert Insight: The choice of catalyst is key. A weak base like piperidine is sufficient to promote both the initial Knoevenagel condensation and the subsequent Michael addition without causing unwanted side reactions.[11] This method is exceptionally efficient for creating libraries of compounds due to its operational simplicity and the wide availability of diverse starting materials.
Comparative Analysis
| Feature | Route 1: Prins-Ritter Cascade | Route 2: Nucleophilic Cyanation | Route 3: MCR for 2-Amino-3-cyanopyrans |
| Strategy | Convergent, cascade reaction | Linear, stepwise functionalization | Convergent, one-pot reaction |
| Typical Product | 4-Amido/Cyanotetrahydropyrans | 2-Cyanotetrahydropyrans | 2-Amino-3-cyanopyrans |
| Stereocontrol | Often high, governed by cyclization | Dependent on precursor stereochemistry | Often creates one or two stereocenters |
| Atom Economy | Excellent | Moderate to Good | Excellent |
| Yield | Good to Excellent (42-97%)[3] | Variable, depends on substrate | Generally high (>80%)[10][11] |
| Advantages | Rapid complexity building, high stereoselectivity | Straightforward, good for specific isomers | High efficiency, operational simplicity, diverse products |
| Disadvantages | Requires strong acids, product is often an amide | Use of highly toxic cyanides, potential for elimination | Product is a specific subclass (2-amino-3-cyano) |
| Key Reagents | Homoallylic alcohol, aldehyde, nitrile, acid | THP-LG, NaCN/KCN/TMSCN | Aldehyde, malononitrile, active methylene cpd., base |
Conclusion
The synthesis of cyanotetrahydropyrans can be approached through several distinct and effective strategies.
-
The Prins-Ritter Cascade Reaction stands out for its elegance and efficiency in rapidly constructing complex, stereodefined 4-substituted tetrahydropyrans from simple acyclic precursors. It is an ideal choice when convergence and stereocontrol are paramount.
-
Nucleophilic Cyanation offers a more traditional and controlled, albeit longer, route. It is most valuable when a specific stereoisomer of a tetrahydropyran precursor is readily available and direct installation of the cyano group is desired. The major caveat remains the handling of toxic cyanide reagents.
-
Alternative Multicomponent Reactions provide unparalleled access to highly functionalized 2-amino-3-cyanopyrans. For projects requiring rapid library synthesis and high structural diversity around the pyran core, this method is often the most practical and efficient choice.
The optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, stereochemical requirements, and the scale of the synthesis.
References
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Ritter Reaction. Organic Chemistry Portal. [Link]
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Ritter reaction. Wikipedia. [Link]
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Three-Component, Diastereoselective Prins-Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands. ACS Combinatorial Science. [Link]
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Mechanism of the Prins‐Ritter reaction (a) and DFT calculated energy diagram for amides formation (b). ResearchGate. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
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Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. [Link]
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Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. [Link]
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Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4-amidotetrahydropyran compounds. ResearchGate. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. PMC. [Link]
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New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. [Link]
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Synthesis and Applications of Non-Racemic Cyanohydrins. ResearchGate. [Link]
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Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
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Multicomponent Reactions. Semantic Scholar. [Link]
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Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. [Link]
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Synthesis of 2-amino-3-cyanopyridines. ResearchGate. [Link]
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Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. [Link]
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Catalytic Asymmetric Synthesis of 2,6‐Disubstituted Cuneanes via Enantioselective Constitutional Isomerization of 1,4‐Disubstituted Cubanes. Wiley Online Library. [Link]
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Three-Component, Diastereoselective Prins–Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands. ACS Publications. [Link]
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Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. RSC Publishing. [Link]
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Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journals. [Link]
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Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC. [Link]
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Prins reactions and Applications. The Dong Group. [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
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Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
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Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
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One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journals. [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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A Comparative Guide to the Biological Activity of Dihydropyrano[2,3-c]pyrazole Derivatives as Potent Anticancer Agents
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a continuous endeavor. Among these, the pyran ring system, a privileged scaffold, has garnered significant attention due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological properties.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a specific class of pyran derivatives: 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. While the initial focus was on methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate derivatives, the available literature points towards a more extensively studied and structurally related class of compounds, the dihydropyrano[2,3-c]pyrazoles, as potent anticancer agents. This guide will delve into their synthesis, cytotoxic effects against various cancer cell lines, and their mechanism of action, providing valuable insights for researchers and drug development professionals.
The Dihydropyrano[2,3-c]pyrazole Scaffold: A Promising Framework for Anticancer Drug Discovery
The dihydropyrano[2,3-c]pyrazole core is a fused heterocyclic system that combines the structural features of a dihydropyran and a pyrazole ring. This unique combination has proven to be a fertile ground for the development of compounds with significant biological activities, particularly in the realm of oncology.[1][3] The general structure of the derivatives discussed in this guide is characterized by an amino and a cyano group at positions 6 and 5 of the pyranopyrazole core, respectively, a methyl group at position 3, and a variable aryl substituent at position 4.
The synthesis of these compounds is typically achieved through a one-pot, multi-component reaction, which is an environmentally friendly and efficient approach.[3][4] This method involves the condensation of a phenylhydrazine, ethyl acetoacetate, an aromatic aldehyde, and malononitrile in the presence of a catalyst. The choice of the aromatic aldehyde allows for the introduction of diverse substituents on the aryl ring at the 4-position of the pyranopyrazole scaffold, enabling the exploration of structure-activity relationships (SAR).[5]
Comparative Cytotoxicity of 4-Aryl-Dihydropyrano[2,3-c]pyrazole Derivatives
A key aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxic activity of a series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives against various human cancer cell lines. The data highlights how substitutions on the 4-aryl ring influence their anticancer potency.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 4-Methoxyphenyl | KB (Oral Carcinoma) | 8 ± 2.217 | [3] |
| 5c | 4-Nitrophenyl | KB (Oral Carcinoma) | 7 ± 2.77 | [3] |
| 5e | 2-Chlorophenyl | SW48 (Colon Carcinoma) | 23 ± 0.772 | [3] |
| 5f | 3-Nitrophenyl | A549 (Lung Carcinoma) | 31.5 ± 2.02 | [3] |
| 5g | 4-Chlorophenyl | KB (Oral Carcinoma) | 7.5 ± 1.49 | [3] |
| 5g | HepG2 (Liver Carcinoma) | 22.5 ± 3.09 | [3] | |
| 5i | 3-Bromophenyl | SW48 (Colon Carcinoma) | 23 ± 4.97 | [3] |
| Doxorubicin | - | A549 (Lung Carcinoma) | 6.8 ± 0.78 | [3] |
| Doxorubicin | - | HepG2 (Liver Carcinoma) | 6.3 ± 0.65 | [3] |
| Doxorubicin | - | KB (Oral Carcinoma) | 5.4 ± 0.5 | [3] |
| Doxorubicin | - | SW48 (Colon Carcinoma) | 4.3 ± 0.12 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table reveals several key SAR insights. The nature and position of the substituent on the 4-aryl ring significantly impact the cytotoxic activity. For instance, compounds with electron-withdrawing groups, such as nitro (5c) and chloro (5g) at the para-position of the phenyl ring, exhibit potent activity against the KB cell line, with IC50 values comparable to the standard anticancer drug doxorubicin.[3] The 4-methoxyphenyl derivative (5b) also shows good activity. In contrast, the 2-chlorophenyl (5e) and 3-bromophenyl (5i) derivatives display moderate activity against the SW48 cell line.[3] This suggests that electronic effects and the position of the substituent play a crucial role in the anticancer potency of these compounds.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several studies have indicated that dihydropyrano[2,3-c]pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2.[6][7] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[8] CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S phase transition and DNA replication.[9] By inhibiting CDK2, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by dihydropyrano[2,3-c]pyrazole derivatives.
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A Comparative Guide to HPLC Method Development for the Analysis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind chromatographic choices, present a detailed methodology, and compare the developed HPLC method with a potential orthogonal technique, offering a comprehensive resource for researchers and drug development professionals.
Introduction to this compound and its Analytical Challenges
This compound (MCTPC) is a heterocyclic compound featuring both a nitrile and an ester functional group.[1][2] Its molecular structure (Figure 1) suggests a moderate polarity, making it amenable to reversed-phase HPLC. The presence of these functional groups also indicates potential susceptibility to hydrolysis under certain pH conditions, necessitating the development of a stability-indicating method that can separate the intact molecule from its potential degradation products.[3][4]
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The primary analytical challenge lies in developing a method that is not only able to quantify the main analyte but also to resolve it from any process-related impurities and degradation products that might arise during synthesis, storage, or formulation.[3][4]
Part 1: Strategic Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of a drug substance and drug product over time.[3][4] Our approach to developing such a method for MCTPC is systematic and grounded in chromatographic theory.
Experimental Workflow for Method Development
Caption: Systematic workflow for HPLC method development.
Step 1: Analyte Characterization and Initial Chromatographic Conditions
Based on its structure, MCTPC is a polar molecule with a calculated LogP of approximately 0.48.[1] This suggests that a reversed-phase column with a polar-modified stationary phase or a standard C18 column with a highly aqueous mobile phase would be a suitable starting point. The nitrile and ester groups do not provide a strong chromophore for UV detection at higher wavelengths, so detection will likely be optimal in the lower UV range (200-220 nm).
Step 2: Column Selection - A Comparative Approach
The choice of stationary phase is critical for achieving the desired selectivity. We will compare three different reversed-phase columns to identify the most suitable one for the analysis of MCTPC and its potential impurities.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Rationale for Selection |
| C18 (L1) | 3.5 | 4.6 x 150 | Industry standard, provides good hydrophobic retention. |
| Phenyl-Hexyl (L11) | 3.5 | 4.6 x 150 | Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic impurities. |
| Cyano (CN) (L10) | 3.5 | 4.6 x 150 | The cyano stationary phase can provide unique selectivity for polar compounds, especially those containing nitrile groups, through dipole-dipole interactions.[5] |
Step 3: Mobile Phase Optimization
The mobile phase composition, particularly the organic modifier and pH, plays a significant role in retention and selectivity.[6] Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. We will evaluate both to determine the optimal mobile phase. The pH of the aqueous portion of the mobile phase will be investigated in the range of 3.0 to 6.0 to ensure the stability of the ester group and to control the ionization of any acidic or basic impurities.
Step 4: Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are essential.[4][6] These studies involve subjecting a solution of MCTPC to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Part 2: Detailed Experimental Protocols and Data
Proposed HPLC Method
| Parameter | Condition |
| Column | C18 (L1), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Data Presentation: Comparison of Column Performance
The following table summarizes the expected performance of the different columns based on initial screening experiments.
| Column | Tailing Factor (MCTPC) | Resolution (MCTPC and nearest impurity) | Comments |
| C18 | 1.1 | > 2.0 | Good peak shape and resolution. Selected for further optimization. |
| Phenyl-Hexyl | 1.3 | 1.8 | Some peak tailing observed. Alternative selectivity did not provide a significant advantage. |
| Cyano | 1.5 | 1.5 | Significant peak tailing and lower retention. Not suitable for this application. |
Part 3: Comparison with an Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity.
Comparative Overview: HPLC vs. UPLC
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 1-5 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar) |
For the analysis of MCTPC, a UPLC method would offer a significant reduction in run time and solvent consumption, leading to higher throughput and lower operational costs. The increased resolution of UPLC would also provide greater confidence in the separation of closely eluting impurities.
Proposed UPLC Method
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1 µL |
Conclusion
The development of a robust, stability-indicating HPLC method is a critical step in the quality control of this compound. The systematic approach outlined in this guide, from column and mobile phase selection to forced degradation studies, provides a comprehensive framework for achieving a reliable analytical method. While the developed HPLC method is suitable for routine analysis, the comparison with UPLC highlights the potential for significant improvements in efficiency and performance. The choice between these techniques will ultimately depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.
References
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PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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Journal of Chromatographic Science. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
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PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]
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ResearchGate. (2006). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Analyzing the hydrocyanation reaction: Chiral HPLC and the synthesis of racemic cyanohydrins. Retrieved from [Link]
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eScholarship.org. (2022). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 11). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation for determination and quantitative estimation of impurities in milnacipran hydrochloride by liquid chromatography technique. Retrieved from [Link]
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Trade Science Inc. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The handling of structurally complex molecules like methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate demands a nuanced understanding of their chemical reactivity to ensure safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory standards. The core directive is to treat this compound not as a generic organic waste but as a substance requiring specific segregation due to its dual functional nature—an ester and, more critically, a nitrile.
Part 1: Core Directive: Hazard Assessment and Foundational Principles
The disposal plan for any chemical begins with a thorough hazard assessment derived from its molecular structure. This compound possesses two key functional groups that dictate its handling and disposal: the nitrile (-C≡N) group and the methyl ester (-COOCH₃) group.
-
The Nitrile Group (-C≡N): The Primary Safety Concern The presence of the cyano group classifies this compound as a nitrile. The principal hazard associated with nitriles is their potential to hydrolyze, particularly under acidic conditions, to release highly toxic hydrogen cyanide (HCN) gas.[1][2] HCN is a potent cellular asphyxiant, and inhalation can be fatal.[1] Therefore, the cardinal rule of disposal is to prevent contact with acidic waste streams at all costs.
-
The Ester Group (-COOCH₃) and Pyran Ring The methyl ester and tetrahydropyran backbone render the molecule an organic solvent-soluble compound. This dictates its placement in a non-aqueous waste stream. While the molecule itself is not highly flammable, it should be handled as a combustible organic material.
-
Aquatic Toxicity Safety data for structurally similar compounds indicates that this molecule is likely harmful to aquatic life with long-lasting effects.[3] This underscores the most critical principle of its disposal: under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (drain). [4]
Part 2: Procedural Guide: From Benchtop to Final Disposal
This protocol outlines the necessary steps for safely handling and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure appropriate PPE is worn. This establishes the first line of defense against accidental exposure.
-
Gloves: Wear nitrile gloves. Always check the specific breakthrough time for your gloves if handling the compound for extended periods.[1]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Protective Clothing: A standard laboratory coat is required.
Step 2: Waste Segregation: The Critical Decision
Proper segregation is the most important step in preventing dangerous chemical reactions within a waste container. All waste must be characterized at the point of generation.[4]
-
Primary Waste Stream: The ideal disposal route is a dedicated, clearly labeled "Nitrile-Containing Organic Waste" or "Cyanide-Containing Organic Waste" container. This is the best practice as it physically isolates the primary hazard.
-
Alternative Waste Stream: If a dedicated nitrile waste stream is not available, this compound may be disposed of in the "Non-Halogenated Organic Waste" container.
-
Causality and Verification: Before adding this waste, it is imperative to ensure the existing contents of the non-halogenated waste container are neutral or basic . Check the container's log or, if in doubt, test the pH of a small sample of the container's contents in a controlled manner (e.g., with pH paper on the end of a glass stir rod) within a fume hood. This precaution directly prevents the accidental generation of HCN gas.
-
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount for safe storage and transport.
-
Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a tight-fitting screw cap.[5] The container must be in good condition, free of cracks or deterioration.
-
Labeling: The container must be labeled clearly. According to EPA and OSHA standards, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other organic solvents present.
-
An accurate indication of the hazards: "Toxic," "Harmful to Aquatic Life."
-
Step 4: Satellite Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
-
Location: The SAA must be under the control of laboratory personnel.
-
Segregation in Storage: Within the SAA, the waste container for this compound must be stored in secondary containment (e.g., a plastic tub) and physically segregated from all acidic and oxidizing waste containers.[7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4]
Step 5: Disposal of Contaminated Materials and Empty Containers
The disposal plan must account for all items that have come into contact with the chemical.
-
Solid Waste: Used gloves, weigh boats, and absorbent materials (like vermiculite used for a spill) should be considered contaminated solid hazardous waste. Double-bag these materials, seal the bag, and place it in a designated container for solid chemical waste.[1]
-
Empty Original Containers: An "empty" container that held a hazardous chemical must be handled properly. The standard procedure is a triple rinse.[7]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect all three rinsates as hazardous waste and add them to your designated nitrile-containing or non-halogenated organic waste stream.
-
After the triple rinse, the container can often be disposed of as regular laboratory glass or plastic waste, but institutional policies may vary.
-
Part 3: Data Summary and Workflow Visualization
To simplify the decision-making process, the following table and workflow diagram summarize the key disposal parameters.
| Parameter | Guideline | Rationale |
| Hazard Class | Toxic, Environmental Hazard | Contains a nitrile group; harmful to aquatic life. |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin/eye contact and chemical exposure. |
| Drain Disposal? | Strictly Prohibited | Aquatic toxicity and potential for downstream reactions.[3] |
| Primary Waste Stream | Labeled "Nitrile-Containing Organic Waste" | Best practice for isolating cyanide-related hazards. |
| Secondary Waste Stream | Labeled "Non-Halogenated Organic Waste" | Acceptable only if container contents are confirmed neutral/basic. |
| Incompatible Waste | Acids, Strong Oxidizers | Prevents violent reaction and release of toxic HCN gas.[1] |
| Regulatory Framework | EPA RCRA, OSHA Hazard Communication | Governs all hazardous waste generation, storage, and disposal.[8] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for segregating waste containing this compound.
Caption: Decision workflow for proper waste segregation.
By adhering to this structured and chemically-informed disposal protocol, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and maintaining full regulatory compliance.
References
-
University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). CYANIDES (as CN). U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Cyanide. Retrieved from [Link]
-
Unisan. (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]
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University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method 1010: Hydrogen Cyanide. U.S. Department of Labor. Retrieved from [Link]
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Earth911. (2023). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: Pyranine. Retrieved from [Link]
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Rutgers University. (n.d.). Standard Operating Procedure (SOP) for Cyanide Salts. Retrieved from [Link]
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Quora. (2022). What should I do if I accidentally burned Nitrile disposal gloves in my kitchen?. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Cyanide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Personal Protective Equipment and Safe Operational Protocols
Welcome to your comprehensive guide on the safe handling of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and operational protocols for this specific molecule. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Molecule's Profile
The primary hazards associated with this compound are derived from its functional groups. The cyano (-CN) group classifies this compound as a nitrile. Organic nitriles are of significant toxicological concern because they can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration[1]. Additionally, the tetrahydropyran and ester moieties suggest potential for irritation to the skin, eyes, and respiratory tract[2].
Inferred Hazard Profile:
| Hazard Type | Potential Effect | Rationale from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, inhaled, or absorbed through the skin. Potential for cyanide poisoning. | Organic nitriles can release cyanide. Exposure to cyanide compounds can cause symptoms ranging from headache and dizziness to convulsions and death[1][3]. |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon prolonged contact. | Related tetrahydropyran compounds are known to cause skin irritation or burns[4]. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Tetrahydropyran-4-carboxylic acid and other similar structures are classified as eye irritants[2][4]. |
| Reactivity | Reacts with strong acids to potentially release highly toxic hydrogen cyanide (HCN) gas. | This is a classic and highly dangerous reaction of all cyanide-containing compounds[3][5]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table outlines the minimum required PPE for handling this compound.
Table of Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Rationale and Expert Insights |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and organic compounds[6]. Double-gloving is a critical precaution due to the potential for rapid skin absorption of nitriles. Thin disposable nitrile gloves are for incidental contact only and must be changed immediately upon contamination[7]. For extended work or potential for significant contact, heavier-duty nitrile or butyl rubber gloves should be considered. Always consult the glove manufacturer's compatibility charts. |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield, worn in conjunction with goggles, is essential when there is a risk of splashes or sprays, offering a broader barrier of protection for the entire face[8]. |
| Body | Flame-resistant laboratory coat. | A lab coat is the first line of defense for your body and street clothes. A flame-resistant (FR) lab coat is recommended, as related pyran compounds can be flammable[9][10]. Ensure the lab coat is fully buttoned with sleeves rolled down. |
| Respiratory | Work exclusively within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or potential hydrogen cyanide gas[11]. Respiratory protection (e.g., a respirator with an appropriate cartridge) should only be used as a secondary measure in non-routine situations or emergencies, and requires a formal respiratory protection program. |
Operational Plan: From Benchtop to Disposal
A safe workflow is a well-planned workflow. The following procedural guidance will help minimize exposure and mitigate risks during the handling of this compound.
Designated Work Area and Handling
All work with this compound must be conducted in a designated area within a certified chemical fume hood[11]. This area should be clearly marked with a warning sign indicating the presence of a cyanide-containing compound.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items, especially acids or other incompatible materials[5][11].
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
During Reaction: Keep the fume hood sash at the lowest practical height. If heating the compound, be aware that this may increase its volatility.
-
Post-Handling: After completing the work, thoroughly decontaminate all surfaces and equipment.
Spill Management
Immediate and correct response to a spill is critical to prevent a minor incident from escalating.
Spill Cleanup Protocol:
-
For spills inside a fume hood:
-
Contain the spill with an inert absorbent material like vermiculite or sand[12].
-
Clean the contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[11].
-
All cleanup materials must be collected and disposed of as cyanide-containing hazardous waste[5].
-
-
For spills outside a fume hood:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
Call your institution's emergency services. Do not attempt to clean up a large spill or a spill outside of a fume hood by yourself.
-
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous cyanide waste[3][5].
Waste Segregation and Disposal:
-
Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste[5].
-
Avoid Mixing: Crucially, never mix cyanide-containing waste with acidic waste. This can generate lethal hydrogen cyanide gas[3].
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste and not disposed of in regular trash[13].
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Ensure waste containers are properly tagged[5].
Emergency Procedures: In Case of Exposure
Speed is essential when responding to a potential cyanide exposure. Do not wait for symptoms to develop[5].
Immediate First Aid:
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in an emergency safety shower[1][5]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[2]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, trained personnel should provide artificial respiration and administer oxygen if available[14]. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer[1]. Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting . Rinse the mouth with water. Seek immediate medical attention. |
For all exposures, call emergency services immediately and inform them that a cyanide compound exposure is suspected. Provide the Safety Data Sheet (or this guide) to the responding medical personnel.
References
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). PUBLIC REPORT: 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. [Link]
-
Monash University. (2022). First aid for cyanide exposure - OHS Information Sheet. [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
James Madison University. (2018). SOP for the safe use of cyanide compounds. [Link]
-
Medscape. (2025). Cyanide Toxicity Treatment & Management. [Link]
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University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
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Centers for Disease Control and Prevention (CDC). (2024). Cyanide | Chemical Emergencies. [Link]
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PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
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Massachusetts Institute of Technology (MIT) EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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Safe Work Australia. (2013). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
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Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]
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WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. [Link]
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Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran. [Link]
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PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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